3-(1,3-Dioxolan-2-yl)aniline
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTWZBWXIJQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427243 | |
| Record name | 3-(1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6398-87-4 | |
| Record name | 3-(1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(1,3-Dioxolan-2-yl)aniline chemical properties
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure uniquely combines a nucleophilic aromatic amine with a masked aldehyde functionality, provided by the acid-labile dioxolane ring. This arrangement makes it a versatile building block, enabling sequential and site-selective reactions. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, characteristic reactivity, and key applications, with a particular focus on its utility for researchers in drug discovery and process development.
Core Chemical Identity and Physicochemical Properties
This compound is a stable, crystalline solid or viscous liquid at room temperature, depending on its purity.[1] The molecule's strategic importance stems from the orthogonal reactivity of its two functional groups. The aniline moiety serves as a potent nucleophile or a precursor for diazonium salts and cross-coupling reactions, while the dioxolane group acts as a robust protecting group for the aldehyde, which can be readily deprotected under acidic conditions to reveal a reactive carbonyl for subsequent transformations.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Aminobenzaldehyde ethylene acetal, 2-(3-aminophenyl)-1,3-dioxolane[1][2] |
| CAS Number | 6398-87-4[2][3] |
| Molecular Formula | C₉H₁₁NO₂[1][2] |
| Molecular Weight | 165.19 g/mol [2] |
| InChI Key | SPLTWZBWXIJQME-UHFFFAOYSA-N[2] |
| SMILES | Nc1cccc(c1)C2OCCO2 |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or solid[1] | CymitQuimica, Sigma-Aldrich |
| Boiling Point | 158 °C @ 6 Torr[4][5] | ChemBK, ChemicalBook |
| Density | 1.199 g/cm³ @ 25 °C[4][5] | ChemBK, ChemicalBook |
| pKa | 4.41 ± 0.10 (Predicted)[5] | ChemicalBook |
| Solubility | Soluble in organic solvents[1] | CymitQuimica |
Spectroscopic Profile
While detailed spectra are often proprietary, the expected spectroscopic characteristics can be predicted based on the compound's structure.
-
¹H-NMR: The spectrum would feature signals for the aromatic protons, with distinct splitting patterns characteristic of a 1,3-disubstituted benzene ring. A singlet corresponding to the methine proton of the dioxolane ring (the acetal proton) would appear around 5.5-6.0 ppm. The protons of the ethylene glycol bridge would typically present as a multiplet around 4.0 ppm. The amine protons would show a broad singlet.
-
¹³C-NMR: The spectrum will show six distinct aromatic carbon signals, one acetal carbon signal (around 100-105 ppm), and a signal for the two equivalent carbons of the dioxolane ring (around 65 ppm).
-
Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), and strong C-O stretching bands for the acetal group (around 1050-1150 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 165.19. Fragmentation patterns would likely involve the loss of the dioxolane group or parts of it. PubChem confirms the availability of GC-MS data for this compound.[2]
Synthesis and Handling
The most common and direct synthesis of this compound involves the protection of the aldehyde group of a suitable precursor followed by modification of the second functional group.
Primary Synthetic Workflow
The synthesis typically starts from 3-nitrobenzaldehyde. The aldehyde is first protected as its ethylene acetal, and the nitro group is subsequently reduced to the amine. This sequence is critical because the reducing agents used for the nitro group could also reduce an unprotected aldehyde.
Caption: Primary synthetic route to this compound.
General Experimental Protocol: Synthesis from 3-Nitrobenzaldehyde
-
Acetalization: To a solution of 3-nitrobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting material is consumed.[6] After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-nitrophenyl)-1,3-dioxolane, which can be purified by chromatography or used directly.
-
Reduction: Dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, typically 5-10% Palladium on carbon (Pd/C). Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by silica gel column chromatography.
Storage and Handling
This compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent oxidation of the aniline group.[5] It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.
Chemical Reactivity and Synthetic Utility
The utility of this compound lies in the differential reactivity of its functional groups.
Reactions Involving the Aniline Moiety
The primary amine is a versatile handle for a wide range of chemical transformations:
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Buchwald-Hartwig Amination: Can be used as the amine component in palladium-catalyzed cross-coupling reactions to form diarylamines.
-
Diazotization: Can be converted to a diazonium salt with nitrous acid at low temperatures. The diazonium group can then be displaced in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
-
Reductive Amination: Can serve as the nucleophile in reductive amination reactions with aldehydes or ketones.
Deprotection of the Dioxolane Group
The dioxolane group is stable to basic, reductive, and oxidative conditions, making it an excellent choice for protecting an aldehyde. It is, however, readily cleaved under acidic conditions (e.g., aqueous HCl, acetic acid) to regenerate the parent aldehyde, 3-aminobenzaldehyde. This orthogonality is central to its use in multistep synthesis.
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline (CAS 6398-87-4): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
3-(1,3-Dioxolan-2-yl)aniline, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional synthetic building block of significant utility in medicinal chemistry and materials science. Its structure uniquely combines a nucleophilic aniline moiety with a masked electrophilic aldehyde (protected as a dioxolane). This orthogonal reactivity allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and a detailed exploration of its synthetic applications, particularly within the context of drug development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is foundational to its effective and safe use in a laboratory setting. This compound is typically a liquid or low-melting solid and should be handled with appropriate personal protective equipment.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6398-87-4 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Appearance | Liquid or Solid | [1] |
| Boiling Point | 158 °C at 6 Torr | [4] |
| Density | ~1.2 g/cm³ at 25 °C | [4][5] |
| IUPAC Name | This compound | [3] |
| InChI Key | SPLTWZBWXIJQME-UHFFFAOYSA-N |[1][6] |
Safety and Handling:
This compound is classified with the GHS07 pictogram, indicating it can be harmful.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][7]
-
Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and appropriate clothing.[6][8] Avoid contact with skin and eyes and prevent inhalation.[8]
-
Storage: For long-term stability, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the acid-catalyzed protection of 3-aminobenzaldehyde with ethylene glycol. The causality behind this choice is the need to mask the highly reactive aldehyde functionality to allow for selective reactions at the aniline nitrogen.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, including purification and confirmation steps.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in toluene (approx. 0.2 M).
-
Reaction Execution: Heat the mixture to reflux. The acetalization is an equilibrium reaction; water is removed azeotropically and collected in the Dean-Stark trap to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets in the aromatic region (approx. 6.7-7.2 ppm), a singlet for the acetal proton (CH) around 5.8 ppm, a multiplet for the dioxolane methylene protons (-OCH₂CH₂O-) around 4.0-4.2 ppm, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen (C-NH₂) appearing around 147 ppm and the acetal carbon (O-CH-O) around 103 ppm.[9][10] The two carbons of the dioxolane ring typically appear around 65 ppm.
-
IR Spectroscopy: Key vibrational bands include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and strong C-O stretching from the acetal group (~1050-1150 cm⁻¹).
Reactivity and Synthetic Utility
The core value of this compound lies in the differential reactivity of its two functional groups. The aniline moiety can undergo a wide range of reactions while the aldehyde remains protected. Subsequently, the aldehyde can be unmasked under acidic conditions for further transformations.
Reactions at the Aniline Moiety
The electron-rich aniline nitrogen is a potent nucleophile and can participate in numerous bond-forming reactions:
-
Acylation/Sulfonylation: Forms amides and sulfonamides, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: Acts as a coupling partner with aryl halides/triflates to form diarylamines.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki-Miyaura cross-coupling reactions to install a variety of substituents at the 3-position.
Reactions of the Masked Aldehyde
The dioxolane is an acid-labile protecting group.[11] Treatment with aqueous acid efficiently hydrolyzes the acetal to reveal the parent 3-aminobenzaldehyde. This newly liberated aldehyde is a versatile electrophile for:
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction to form a new C-N bond.
-
Wittig Reaction: Olefination to create carbon-carbon double bonds.
-
Aldol and Knoevenagel Condensations: Formation of α,β-unsaturated systems.
Divergent Synthetic Pathways
Caption: Divergent reaction pathways available from this compound.
Applications in Drug Discovery and Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in the synthesis of pharmaceuticals, often serving as key building blocks for molecules targeting a range of diseases.[12] The specific structure of this compound makes it particularly useful for creating libraries of compounds for screening. For instance, similar aniline-based structures are critical components in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the kinase hinge region.[13]
The ability to first elaborate the aniline portion of the molecule (e.g., via coupling reactions) and then unveil the aldehyde for a second diversification step (e.g., via reductive amination) is a powerful strategy for rapidly accessing novel chemical space. This approach is highly valued in lead optimization campaigns where structure-activity relationships (SAR) are explored.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the synthetic chemist. Its orthogonal functional groups—a nucleophilic amine and a masked electrophilic aldehyde—provide a logical and efficient platform for the stepwise construction of complex molecules. The robust protocols for its synthesis and the predictable reactivity of its functional groups make it a reliable and versatile building block for researchers in drug discovery and advanced materials development.
References
- This compound. PubChem. [Link]
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). [Link]
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
- 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- 2-(1,3-Dioxolan-2-yl)aniline. PubChem. [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
Sources
- 1. This compound | 6398-87-4 [sigmaaldrich.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-AMINOBENZALDEHYDE ETHYLENE ACETAL | CAS#:6398-87-4 | Chemsrc [chemsrc.com]
- 6. 6398-87-4 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. 6398-87-4 | CAS DataBase [m.chemicalbook.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline: A Cornerstone Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-Dioxolan-2-yl)aniline (CAS No. 6398-87-4), a pivotal intermediate in synthetic organic chemistry and drug development. We will delve into its fundamental physicochemical properties, including its molecular weight, and explore detailed methodologies for its synthesis, purification, and analytical characterization. The core of this guide focuses on the compound's strategic utility as a "masked" form of 3-aminobenzaldehyde, a structural motif of significant interest in medicinal chemistry. By leveraging the stability of the dioxolane protecting group, chemists can perform selective modifications on the aniline moiety before revealing the reactive aldehyde functionality. This document provides field-proven experimental protocols, explains the causality behind methodological choices, and is grounded in authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Masked Aldehyde
This compound is a bifunctional organic compound featuring an aniline core substituted at the meta-position with a 1,3-dioxolane ring.[1] Its significance in the synthetic sciences does not stem from inherent biological activity but from its role as a versatile and stable synthetic building block. The 1,3-dioxolane group serves as a robust cyclic acetal, effectively "protecting" a highly reactive aldehyde functional group.[2]
This protection strategy is fundamental in multi-step synthesis. The aldehyde group is prone to oxidation, reduction, and nucleophilic attack, often interfering with reactions intended for other parts of a molecule. By converting it to a dioxolane acetal, its reactivity is temporarily neutralized, allowing for a wide range of chemical transformations to be performed selectively on the nucleophilic aniline group. This includes amide couplings, N-alkylations, and palladium-catalyzed cross-coupling reactions (after appropriate functionalization), which are foundational in the construction of pharmaceutical lead compounds.[3] Once the desired modifications are complete, the aldehyde can be easily regenerated via acidic hydrolysis, making this compound an invaluable precursor to complex meta-substituted aminobenzaldehydes.
Core Physicochemical and Structural Data
A precise understanding of a compound's properties is the bedrock of its effective application. All quantitative data has been consolidated for clarity and is supported by public chemical databases and supplier information.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Aminobenzaldehyde ethylene acetal, 2-(3-Aminophenyl)-1,3-dioxolane | [1] |
| CAS Number | 6398-87-4 | [1][4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4][5] |
| Molecular Weight | 165.19 g/mol | [1][4][5] |
| Appearance | Not specified, typically an oil or low-melting solid | |
| Boiling Point | 158 °C at 6 Torr | [6] |
| Density | 1.199 g/cm³ at 25 °C | [6] |
| pKa | 4.41 ± 0.10 (Predicted) | [6] |
| SMILES | C1COC(O1)C2=CC(=CC=C2)N | [1] |
Synthesis and Purification Strategy
The most common and logical synthesis of this compound involves the protection of an aldehyde, followed by the reduction of a nitro group. Performing the steps in this order is a critical experimental choice. Attempting to protect 3-aminobenzaldehyde directly is often complicated by side reactions involving the amine. Conversely, the nitro group is inert to the acidic conditions required for acetal formation.
Synthesis Workflow
The workflow begins with 3-nitrobenzaldehyde, which is first protected and then reduced to yield the target aniline. This two-step process ensures high yields and purity.
Caption: Synthetic pathway from 3-nitrobenzaldehyde.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-nitrobenzaldehyde.
Pillar of Trustworthiness: Each step is followed by a validation check to ensure the reaction has proceeded as expected before continuing.
Step 1: Protection of 3-Nitrobenzaldehyde
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for removing water generated during the reaction, which drives the equilibrium towards the acetal product, a direct application of Le Châtelier's principle.
-
Reagents: Charge the flask with 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq), and toluene as the solvent (to form an azeotrope with water).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC) until all the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-nitrophenyl)-1,3-dioxolane.
-
Validation: The crude product can be analyzed by ¹H NMR to confirm the formation of the dioxolane ring before proceeding.
Step 2: Reduction of the Nitro Group
-
Setup: In a separate flask suitable for hydrogenation, dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane from Step 1 in a solvent like ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. The reaction is exothermic and its progress can be monitored by TLC or by the cessation of hydrogen uptake.
-
Alternative Methods: For labs not equipped for catalytic hydrogenation, reduction can be achieved using metals in acid, such as iron powder in acetic acid or tin(II) chloride in ethanol/HCl.[5]
-
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite is used because it prevents the fine, pyrophoric palladium particles from passing through and potentially igniting upon contact with air. Rinse the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.
Analytical and Spectroscopic Characterization
Structure confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug development.
-
¹H NMR: The proton NMR spectrum is the most informative tool. Expect to see characteristic signals for:
-
Aromatic protons (multiplets in the ~6.5-7.5 ppm range).
-
Aniline N-H₂ protons (a broad singlet, ~3.5-4.5 ppm, D₂O exchangeable).
-
The methine proton of the dioxolane ring (a singlet, ~5.8 ppm).
-
The ethylene bridge protons of the dioxolane ring (a multiplet, ~4.0-4.2 ppm).
-
-
Mass Spectrometry (MS): GC-MS is an excellent technique for confirming the molecular weight.[1] Expect to see a molecular ion peak [M]⁺ corresponding to a mass of 165.19.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the primary amine (~3300-3450 cm⁻¹), C-O ether stretches of the acetal (~1050-1150 cm⁻¹), and aromatic C-H and C=C vibrations.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a standard starting point for method development.[7]
Applications in Medicinal Chemistry and Drug Development
The core utility of this compound is to serve as a stable surrogate for 3-aminobenzaldehyde, enabling the synthesis of complex molecular architectures that are otherwise difficult to access.
Strategic Role as a Building Block
The aniline nitrogen can act as a nucleophile or be transformed into other functional groups, while the protected aldehyde remains inert. This allows for a modular approach to library synthesis.
Caption: Synthetic utility workflow of the title compound.
This strategy is frequently employed in the synthesis of kinase inhibitors, where the aniline moiety can form critical hydrogen bonds with the kinase hinge region, and the aldehyde can be used as a handle to introduce further diversity.[3]
Protocol: Amide Coupling (Boc-Glycine Example)
Objective: To demonstrate the selective reactivity of the aniline group by coupling it with an N-protected amino acid.
-
Reagents: Dissolve this compound (1.0 eq), Boc-glycine (1.05 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise. Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization and improve reaction efficiency. The reaction is run at 0 °C initially to control the exothermic activation step.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide product.
-
Validation and Purification: The product can be purified by column chromatography and its structure confirmed by NMR and MS. The dioxolane protons should remain unchanged, confirming the stability of the protecting group under these coupling conditions.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining product integrity.
| Hazard Class | Classification | Precaution |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8] |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[8] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[8][9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2–8 °C to maintain long-term stability and prevent degradation.[6] Keep away from strong oxidizing agents.[8]
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategic tool in the arsenal of the synthetic chemist. Its value lies in the clever use of a protecting group to mask the reactivity of an aldehyde, thereby enabling selective and high-yield transformations at the aniline position. This guide has provided a comprehensive framework for its synthesis, characterization, and application, underscoring its importance as a versatile intermediate for constructing the complex molecular frameworks required in modern drug discovery.
References
- This compound. Amerigo Scientific. [Link]
- This compound.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
- 1,3-DIOXOLANE FOR SYNTHESIS. Loba Chemie. [Link]
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]
- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Aniline replacement in drug-like compounds. Cresset Group. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1,3-Dioxolan-2-yl)aniline, a valuable intermediate in pharmaceutical and fine chemical synthesis. The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups: a nucleophilic aniline and a protected aldehyde. This guide delves into the prevalent synthetic methodologies, emphasizing the chemical principles that underpin these protocols. Furthermore, it establishes a rigorous framework for the analytical characterization of the title compound, ensuring unambiguous structural confirmation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile building block.
Introduction: The Strategic Utility of this compound
In the landscape of medicinal chemistry and organic synthesis, the aniline scaffold is a ubiquitous structural motif. However, the aniline moiety can be susceptible to metabolic oxidation, which in some cases can lead to toxic byproducts[1][2]. The strategic modification of aniline derivatives is therefore a critical aspect of drug design. This compound, also known as 3-aminobenzaldehyde ethylene acetal[3][4][5], presents a compelling molecular architecture. The presence of the dioxolane ring serves as a robust protecting group for the aldehyde functionality, rendering it inert to a wide array of reaction conditions, particularly those involving nucleophiles and reducing agents that would readily react with an unprotected aldehyde[6][7][8].
This selective masking allows for transformations to be carried out on the aniline portion of the molecule without affecting the aldehyde. The protected aldehyde can then be deprotected under acidic conditions to reveal the reactive carbonyl group for subsequent chemical modifications[6][7]. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, and this compound is a prime exemplar of a bifunctional building block designed for this purpose. Its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals is well-documented[5].
Synthesis of this compound: A Tale of Two Strategies
The synthesis of this compound can be approached from two primary retrosynthetic pathways, both of which are widely employed and have their own distinct advantages.
Strategy 1: Protection of 3-Aminobenzaldehyde
This is the most direct approach, involving the acid-catalyzed acetalization of commercially available 3-aminobenzaldehyde with ethylene glycol.
Caption: Direct acetalization of 3-aminobenzaldehyde.
The mechanism of this reaction involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. An intramolecular cyclization then occurs, with the second hydroxyl group attacking the protonated hemiacetal, leading to the elimination of a water molecule and the formation of the stable five-membered dioxolane ring[7][9]. To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene[7][8].
Experimental Protocol: Acetalization of 3-Aminobenzaldehyde
-
Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-aminobenzaldehyde, 1.5 equivalents of ethylene glycol, and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.01 equivalents) of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction Execution: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate. Subsequently, wash with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.
Strategy 2: Protection Followed by Reduction
An alternative and often preferred route, especially when dealing with sensitive substrates or on a larger scale, begins with 3-nitrobenzaldehyde. The aldehyde is first protected as the dioxolane, and the nitro group is subsequently reduced to the aniline.
Caption: Two-step synthesis from 3-nitrobenzaldehyde.
This approach is advantageous because the reduction of a nitro group is a very clean and high-yielding reaction. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using hydrogen gas with a Raney nickel or palladium on carbon catalyst) or chemical reductants like tin(II) chloride in hydrochloric acid[10]. The acetal protecting group is stable under these reductive conditions.
Experimental Protocol: Reduction of 2-(3-Nitrophenyl)-1,3-dioxolane
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-(3-nitrophenyl)-1,3-dioxolane (prepared from 3-nitrobenzaldehyde and ethylene glycol using a similar procedure as in Strategy 1) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel (or another suitable catalyst) to the solution.
-
Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically in a Parr shaker or a similar hydrogenation apparatus) at a suitable pressure and temperature (e.g., 40-70°C). Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, carefully filter the reaction mixture to remove the catalyst. Caution: Raney nickel can be pyrophoric and should be handled with care.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Characterization of this compound
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3][5] |
| Molecular Weight | 165.19 g/mol | [3][11] |
| CAS Number | 6398-87-4 | [3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the aniline protons, the dioxolane methylene protons, and the methine proton of the acetal. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The aniline protons (NH₂) will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The four protons of the ethylene glycol moiety of the dioxolane ring will likely appear as a multiplet around δ 3.9-4.2 ppm. The single methine proton (the CH of the acetal) will be a singlet further downfield, typically around δ 5.7-5.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen appearing at a different chemical shift than the others. The two methylene carbons of the dioxolane will have a signal around 65 ppm, and the acetal carbon will be observed around 103 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in the molecule.
-
N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxolane ring will be seen just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The aromatic C-N stretching will produce a band in the 1250-1335 cm⁻¹ region.
-
C-O Stretching: Strong C-O stretching bands characteristic of the acetal group will be prominent in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 165, corresponding to the molecular weight of the compound[3][12].
-
Fragmentation: Common fragmentation patterns may include the loss of fragments from the dioxolane ring or the aniline moiety.
Safety and Handling
This compound is classified as harmful if swallowed[3]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important synthetic intermediate that enables the selective functionalization of the aniline moiety while the aldehyde group remains protected. The synthetic routes outlined in this guide, either through direct protection of 3-aminobenzaldehyde or via a protection-reduction sequence from 3-nitrobenzaldehyde, are robust and scalable. The comprehensive characterization protocol detailed herein, employing NMR, IR, and MS, provides a reliable framework for verifying the structural integrity and purity of the final product. A thorough understanding of the synthesis and characterization of this molecule is essential for its effective application in the development of novel pharmaceuticals and other high-value chemical entities.
References
- This compound. PubChem. [Link]
- Dioxolane. Wikipedia. [Link]
- Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. Organic Chemistry Portal. [Link]
- This compound. PubChemLite. [Link]
- 3-Aminobenzaldehyde ethylene acetal. ChemBK. [Link]
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
- 2-(1,3-Dioxolan-2-yl)aniline. PubChem. [Link]
- CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.
- m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]
- Aniline. NIST WebBook. [Link]
- This compound. Amerigo Scientific. [Link]
- Electronic Supporting Information. Royal Society of Chemistry. [Link]
- (PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]
- 1,3-Dioxolan-2-one. NIST WebBook. [Link]
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Aniline replacement in drug-like compounds. Cresset Group. [Link]
- 1,3-Dioxolane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 1,3-Dioxolane. NIST WebBook. [Link]
- 1,3-Dioxolane. NIST WebBook. [Link]
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. cresset-group.com [cresset-group.com]
- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1,3-Dioxolan-2-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. By elucidating the correlation between the molecular structure and its NMR spectral features, this guide serves as a practical resource for the characterization and quality control of this important chemical intermediate.
Introduction
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure incorporates a meta-substituted aniline ring and a dioxolane moiety, which serves as a protecting group for a benzaldehyde functional group.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will provide a detailed exposition of the ¹H NMR spectrum of this compound, offering a blend of theoretical principles and practical insights.
It is important to note that a publicly available, peer-reviewed ¹H NMR spectrum for this specific compound is not readily accessible. Therefore, the spectral analysis presented herein is a prediction based on established NMR principles and data from analogous structures. This approach provides a robust framework for interpreting an experimentally acquired spectrum.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is governed by the chemical environment of each proton in the molecule. The key structural features influencing the spectrum are the meta-substituted aromatic ring and the dioxolane ring.
The Aromatic Region
The benzene ring is substituted at the 1 and 3 positions, leading to four distinct aromatic protons. The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, is expected to show four separate signals.[2] The electronic effect of the amino (-NH₂) group, an electron-donating group, and the dioxolane group, a weakly electron-withdrawing group, will influence the chemical shifts of these protons. The -NH₂ group will cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to it.[3][4]
The Dioxolane and Acetal Protons
The 1,3-dioxolane ring contains two sets of chemically equivalent methylene protons (-OCH₂CH₂O-) and a single acetal proton (-OCHO-). The methylene protons are expected to appear as a multiplet due to their symmetric environment. The acetal proton, being attached to a carbon bonded to two oxygen atoms, will be significantly deshielded and appear at a downfield chemical shift.
The Amine Protons
The protons of the primary amine (-NH₂) will typically appear as a broad singlet.[1][5] The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Analyte: this compound (5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL). CDCl₃ is a common choice for many organic molecules. DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.
-
Procedure:
-
Accurately weigh the sample and dissolve it completely in the deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[6]
-
Instrumentation and Parameters
-
Spectrometer: A 300-600 MHz NMR spectrometer.[7]
-
Nucleus: ¹H
-
Temperature: 25 °C (298 K)
-
Pulse Sequence: Standard single pulse (zg)
-
Number of Scans: 16-64 (to ensure a good signal-to-noise ratio)
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: -2 to 12 ppm
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
In-depth Spectral Analysis and Interpretation
The following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound.
Molecular Structure with Proton Labeling
Caption: Labeled structure of this compound for ¹H NMR assignment.
Signal Assignments
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H(a) | ~3.7 | Broad Singlet | 2H | Protons of the primary amine, broadened due to quadrupole effects of the nitrogen and chemical exchange.[5] |
| H(b) | ~6.6 | Singlet (or narrow triplet) | 1H | Aromatic proton ortho to the -NH₂ group and meta to the dioxolane group. Shifted upfield due to the electron-donating -NH₂. May appear as a singlet or a narrow triplet due to small meta couplings. |
| H(c) | ~5.8 | Singlet | 1H | Acetal proton, significantly deshielded by two adjacent oxygen atoms. |
| H(d) | ~6.7 | Doublet of Doublets | 1H | Aromatic proton para to the -NH₂ group and ortho to the dioxolane group. |
| H(e) | ~6.8 | Doublet of Doublets | 1H | Aromatic proton ortho to the dioxolane group and meta to the -NH₂ group. |
| H(f) | ~7.1 | Triplet | 1H | Aromatic proton meta to both substituents. Experiences coupling to two adjacent aromatic protons. |
| H(g) | ~4.0 | Multiplet | 4H | Methylene protons of the dioxolane ring. Appear as a multiplet due to their symmetric environment. |
Detailed Interpretation
-
H(a) - Amine Protons (~3.7 ppm): The two protons on the nitrogen atom are expected to produce a broad singlet. Their chemical shift is sensitive to the solvent and concentration. In a non-polar solvent like CDCl₃, this signal might be sharper than in a hydrogen-bonding solvent like DMSO-d₆.
-
Aromatic Protons (H(b), H(d), H(e), H(f) - ~6.6-7.1 ppm): The meta-substitution pattern results in four distinct signals for the aromatic protons.[2][8] The electron-donating amino group strongly shields the ortho (H(b)) and para (H(d)) positions, shifting them upfield. The dioxolane group has a weaker electronic effect. The proton H(f), being meta to both groups, is expected to be the most downfield of the aromatic signals. The coupling patterns (J-coupling) will be characteristic of an ABCD spin system, with typical ortho couplings around 7-9 Hz and meta couplings around 2-3 Hz.[4]
-
H(c) - Acetal Proton (~5.8 ppm): This single proton is directly attached to the carbon of the acetal, which is bonded to two electronegative oxygen atoms. This leads to significant deshielding, resulting in a downfield chemical shift. It is expected to be a sharp singlet as there are no adjacent protons to couple with.
-
H(g) - Dioxolane Methylene Protons (~4.0 ppm): The four protons of the two methylene groups in the dioxolane ring are chemically equivalent due to the rapid conformational changes of the five-membered ring at room temperature. They will appear as a single, likely complex multiplet, integrating to 4H.
Data Summary
| Signal | Predicted δ (ppm) | Integration | Multiplicity | Assignment |
| 1 | ~7.1 | 1H | Triplet | Aromatic CH (H(f)) |
| 2 | ~6.8 | 1H | Doublet of Doublets | Aromatic CH (H(e)) |
| 3 | ~6.7 | 1H | Doublet of Doublets | Aromatic CH (H(d)) |
| 4 | ~6.6 | 1H | Singlet (or narrow t) | Aromatic CH (H(b)) |
| 5 | ~5.8 | 1H | Singlet | Acetal CH (H(c)) |
| 6 | ~4.0 | 4H | Multiplet | Dioxolane CH₂ (H(g)) |
| 7 | ~3.7 | 2H | Broad Singlet | NH₂ (H(a)) |
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for assigning the peaks in the ¹H NMR spectrum of this compound.
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its unambiguous identification and purity assessment. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and integration, researchers can confidently interpret the spectrum. This guide has provided a detailed, albeit predicted, analysis of the ¹H NMR spectrum, offering a solid foundation for any scientist working with this compound. The presented experimental protocol further ensures that high-quality, reproducible data can be obtained.
References
- Brown, D. W. (1981). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 59(13), 1982-1987. [Link]
- ChemHelper. (2023).
- LibreTexts Chemistry. (2023). Amines. [Link]
- Kurban, M., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(9), 10844-10854. [Link]
- University of Puget Sound. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- LibreTexts Chemistry. (2021). 6.
- Jasperse, C. (n.d.).
- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
- JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]
- Oregon State University. (2020). Spectroscopy of Amines. [Link]
- PubChem. (n.d.). This compound. [Link]
- ChemBK. (2024). 3-Aminobenzaldehyde ethylene acetal. [Link]
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 168551-56-2 | 4H30-1-2M | MDL MFCD02853017 | 3-(1,3-Dioxan-2-yl)aniline | SynQuest Laboratories [synquestlabs.com]
- 6. chembk.com [chembk.com]
- 7. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.p212121.com [store.p212121.com]
13C NMR analysis of 3-(1,3-Dioxolan-2-yl)aniline
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles that govern the chemical shifts observed. We will explore the electronic interplay between the electron-donating aniline moiety and the electron-withdrawing dioxolane group, providing a robust framework for spectral assignment. This guide details a field-proven experimental protocol and presents a complete, rationalized assignment of all carbon signals, serving as an authoritative resource for researchers in organic synthesis and structural elucidation.
Introduction: Structural Significance and Analytical Imperative
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional molecule of significant interest. The aniline group provides a nucleophilic center for a wide range of synthetic transformations, while the dioxolane group serves as a stable protecting group for a reactive aldehyde functionality. The precise characterization of this molecule is paramount to ensure purity and confirm structural integrity before its use in multi-step syntheses.
¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insight into the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and the position of that signal (chemical shift, δ) is exquisitely sensitive to its local electronic environment. This guide provides a detailed interpretation of its ¹³C NMR spectrum, grounded in fundamental principles of substituent effects.
Molecular Structure and Carbon Atom Numbering
A logical and unambiguous numbering system is essential for spectral assignment. The structure of this compound is presented below with the IUPAC-based numbering scheme that will be used throughout this guide.
Core Principles: Understanding Substituent Effects
The chemical shift of each carbon is determined by the electronic effects of the substituents on the aromatic ring.
-
Anilino Group (-NH₂) : The nitrogen atom is electronegative, exerting an electron-withdrawing inductive effect. However, this is significantly outweighed by its powerful electron-donating resonance effect, where the nitrogen lone pair delocalizes into the π-system of the benzene ring[1]. This resonance increases electron density primarily at the ortho (C2, C4) and para (C6) positions relative to the -NH₂ group, causing their signals to be shielded (shifted upfield to a lower δ value). The ipso carbon (C3) is deshielded, and the meta carbons (C1, C5) are minimally affected[2][3].
-
Dioxolanyl Group (-CH(O-)₂) : The acetal carbon (C7) is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density, causing a significant deshielding effect (a large downfield shift)[4]. The dioxolanyl group as a whole exerts a mild electron-withdrawing inductive effect on the aromatic ring, which will slightly deshield the attached ipso carbon (C1) and other ring carbons.
Experimental Protocol: A Self-Validating Methodology
This protocol is designed to yield high-quality, reproducible ¹³C NMR spectra.
4.1. Sample Preparation
-
Mass Determination : Accurately weigh 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity[5][6].
-
Solvent Selection : Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient secondary chemical shift reference[2][7].
-
Dissolution : Prepare the sample in a clean, small glass vial. Add the solvent to the solid and gently vortex or sonicate to ensure complete dissolution[6][8].
-
Filtration and Transfer : To avoid magnetic field distortions from particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[9].
-
Internal Standard : Add a small drop of tetramethylsilane (TMS) as the primary internal reference, defining the 0.0 ppm point on the chemical shift scale[4][8].
-
Final Volume : Ensure the final sample height in the NMR tube is between 4-5 cm to guarantee it is within the detection region of the NMR coil[8]. Cap the tube securely.
4.2. Data Acquisition
-
Spectrometer : A 400 MHz (or higher) spectrometer is recommended.
-
Experiment : Standard proton-decoupled ¹³C{¹H} experiment.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature : 25 °C.
Spectral Analysis and Signal Assignment
The ¹³C NMR spectrum of this compound will exhibit 7 unique signals, as C8 and C9 in the dioxolane ring are chemically equivalent due to molecular symmetry. The expected chemical shifts are rationalized below and summarized in Table 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (ipso to -NH₂) | ~147 ppm | Attached to the electronegative nitrogen atom. The chemical shift is characteristic of the ipso-carbon in aniline derivatives[10][11]. |
| C1 (ipso to dioxolane) | ~139 ppm | A quaternary carbon attached to the electron-withdrawing dioxolane group. Its signal will be weaker than protonated carbons. |
| C5 | ~129 ppm | Aromatic CH carbon meta to the -NH₂ group and meta to the dioxolane group. Its chemical shift is close to that of unsubstituted benzene (~128.5 ppm)[2]. |
| C6 | ~118 ppm | Aromatic CH carbon para to the -NH₂ group. It is strongly shielded by the resonance effect of the amino group[2][3]. |
| C4 | ~116 ppm | Aromatic CH carbon ortho to the -NH₂ group. It is also strongly shielded by the amino group's resonance effect. |
| C2 | ~113 ppm | Aromatic CH carbon ortho to the -NH₂ group. Shielded by resonance, similar to C4. |
| C7 (Acetal carbon) | ~103 ppm | Bonded to two electronegative oxygen atoms, resulting in significant deshielding. This is a characteristic chemical shift for acetal carbons[4]. |
| C8 / C9 (Methylene carbons) | ~65 ppm | Equivalent carbons in the dioxolane ring, each bonded to an oxygen atom. Their chemical shift is typical for carbons in an ether-like environment[12][13]. |
Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound in CDCl₃.
Detailed Justification:
-
Aromatic Region (110-150 ppm) :
-
The carbon bearing the amino group, C3 , is the most downfield of the aromatic signals (~147 ppm) due to the direct deshielding effect of the nitrogen atom.
-
The quaternary carbon C1 , attached to the dioxolane group, will also be downfield (~139 ppm) and exhibit a characteristically low intensity.
-
C5 is meta to both substituents and is thus least affected by their resonance effects, appearing near 129 ppm.
-
The remaining three signals, C2, C4, and C6 , are all shielded by the powerful electron-donating effect of the amino group. They will appear upfield between 113-118 ppm. Distinguishing between them without advanced 2D NMR experiments (like HMBC/HSQC) can be challenging, but their upfield position is a clear indicator of their proximity to the aniline nitrogen.
-
-
Acetal and Aliphatic Regions (<110 ppm) :
-
The acetal carbon, C7 , is highly deshielded by its two oxygen neighbors, giving a sharp, unmistakable signal around 103 ppm.
-
The two methylene carbons of the dioxolane ring, C8 and C9 , are equivalent and will produce a single signal around 65 ppm, a typical value for aliphatic carbons attached to one oxygen atom[7][14].
-
Conclusion
The ¹³C NMR analysis of this compound is a straightforward yet powerful application of fundamental spectroscopic principles. By understanding the competing and complementary electronic effects of the aniline and dioxolane substituents, a complete and confident assignment of all seven carbon signals is achievable. The protocol and analysis presented herein provide a robust and reliable framework for researchers to verify the structure and purity of this versatile chemical intermediate, ensuring the integrity of subsequent synthetic applications.
References
- Doc Brown's Chemistry. (2025).
- Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- Nash, C. P., & Maciel, G. E. (1963). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry, 67(6), 1313-1314. [Link]
- ACS Publications. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Physical Chemistry. [Link]
- University of Edinburgh. (n.d.).
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2009). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
- ResearchGate. (2009). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]
- University College London. (n.d.). Sample Preparation.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
- ResearchGate. (2013). How to Prepare Samples for NMR. [Link]
- ResearchGate. (2007). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
- Evans, D. A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.
- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts. [Link]
- Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]
- Chemistry Stack Exchange. (2020).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- Carbon-13 chemical shift assignments of deriv
- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]
- Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- CASPRE. (n.d.). 13C NMR Predictor. [Link]
- Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]
- The Royal Society of Chemistry. (2017).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 1,3-Dioxolane(646-06-0) 13C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
mass spectrometry of 3-(1,3-Dioxolan-2-yl)aniline
An In-Depth Technical Guide to the Mass Spectrometry of 3-(1,3-Dioxolan-2-yl)aniline
Introduction
In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of intermediates is paramount. This compound, a key building block and intermediate, presents a unique analytical challenge due to its composite structure, featuring both an aromatic amine and a cyclic acetal functional group.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural elucidation of such compounds.[3] This guide provides a comprehensive technical exploration of the mass spectrometric behavior of this compound, offering field-proven insights into ionization techniques, fragmentation pathways, and analytical protocols tailored for researchers, scientists, and drug development professionals.
Physicochemical Profile and Its MS Implications
Understanding the fundamental properties of a molecule is the first step in developing a robust mass spectrometry method. The characteristics of this compound dictate the optimal choice of instrumentation and experimental parameters.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4][5] |
| Monoisotopic Mass | 165.0790 Da | [4] |
| CAS Number | 6398-87-4 | [6] |
| Boiling Point | 158 °C at 6 Torr | [6] |
| Key Functional Groups | Primary Aromatic Amine, Cyclic Acetal |
The molecule's moderate volatility makes it amenable to Gas Chromatography-Mass Spectrometry (GC-MS).[6] The presence of a basic nitrogen atom in the aniline moiety makes it an excellent candidate for positive-mode electrospray ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Ionization Techniques: A Dichotomy of Strategy
The choice of ionization method is dictated by the analytical goal: obtaining molecular weight information or elucidating the structure through fragmentation.
Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
Electron Ionization (EI) is a high-energy process where a beam of 70 eV electrons bombards the analyte molecule.[8] This high energy input not only ionizes the molecule to form a radical cation (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[8][9] For this compound, EI-MS is invaluable for generating a detailed fragmentation pattern, or "fingerprint," that provides definitive structural information. The stability of the aromatic ring ensures that the molecular ion peak is typically observable, which is a crucial starting point for spectral interpretation.[10]
Soft Ionization (ESI & CI): Preserving the Molecular Ion
In contrast to EI, soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart minimal excess energy, thus preserving the intact molecule.[9]
-
Electrospray Ionization (ESI): Primarily used with LC-MS, ESI is ideal for polar and thermally labile compounds.[9] Given the basic amine group, this compound is readily protonated in the ESI source, yielding an abundant even-electron protonated molecule, [M+H]⁺, at m/z 166. This allows for unambiguous determination of the molecular weight.[7]
-
Chemical Ionization (CI): Often used with GC-MS, CI employs a reagent gas (e.g., methane or ammonia) to achieve gentler ionization than EI.[11] This technique also produces a prominent [M+H]⁺ ion, serving as a reliable method for molecular weight confirmation when using GC.[11]
Fragmentation Pathways: Decoding the Molecular Blueprint
The fragmentation of this compound under EI conditions is a composite of the characteristic behaviors of aromatic amines and cyclic acetals. The analysis begins with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] This holds true for our analyte, with its molecular ion (M⁺•) appearing at m/z 165 .
The primary fragmentation sites are the C-N bond, the aromatic ring, and the dioxolane moiety.
Caption: Predicted EI fragmentation pathways for this compound.
Key Predicted Fragments under Electron Ionization:
| m/z | Proposed Ion Structure | Neutral Loss | Mechanistic Rationale |
| 165 | [C₉H₁₁NO₂]⁺• | - | The molecular ion (M⁺•). Its presence is expected due to the stabilizing effect of the aromatic ring. |
| 164 | [M-H]⁺ | •H | Loss of a hydrogen radical from the methine carbon of the dioxolane ring, forming a stable cation. |
| 120 | [H₂N-C₆H₄-CO]⁺ | •C₂H₃O | A characteristic fragmentation involving rearrangement and rupture of the acetal ring, leading to the formation of the stable 3-aminobenzoyl cation. |
| 92 | [H₂N-C₆H₄]⁺ | •C₃H₅O₂ | Benzylic cleavage resulting in the loss of the entire dioxolane group as a radical, forming the aminophenyl cation. |
| 65 | [C₅H₅]⁺ | HCN (from m/z 92) | Subsequent fragmentation of the m/z 92 ion via the characteristic loss of hydrogen cyanide from the aniline structure.[13] |
Validated Experimental Protocols
Adherence to a validated protocol is essential for reproducible and accurate results. The following workflows provide a starting point for the analysis of this compound.
Caption: General analytical workflow for MS analysis.
Protocol 1: GC-MS for Structural Elucidation
This protocol is optimized for generating a detailed fragmentation pattern using Electron Ionization.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL in methanol or ethyl acetate.[14]
-
Transfer the final solution to a 2 mL GC vial.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: m/z 40-250.
-
-
Protocol 2: LC-MS for Molecular Weight Confirmation & Quantification
This protocol uses soft ionization to confirm the molecular weight and can be adapted for quantitative studies.
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.[14]
-
Filter the solution through a 0.22 µm syringe filter before placing it in an LC vial.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[15]
-
-
Tandem Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan from m/z 50-200 to identify the [M+H]⁺ ion at m/z 166. For higher sensitivity or quantification, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
-
Conclusion
The mass spectrometric analysis of this compound is a study in leveraging the molecule's distinct functional domains. A dual-pronged approach is most effective: employing GC-MS with Electron Ionization provides a rich fragmentation spectrum essential for unambiguous structural confirmation, while LC-MS with Electrospray Ionization delivers confident molecular weight determination. The predictable fragmentation patterns, governed by the established chemistries of the aniline and dioxolane moieties, allow for a detailed structural narrative to be constructed from the mass spectrum. This guide equips the analytical scientist with the foundational knowledge and practical protocols necessary to confidently characterize this important chemical intermediate.
References
- PubChem Compound Summary for CID 7020362, this compound.
- Mass Spectra of Some Acetals. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Mass Spectra of Acetal-Type Compounds.
- Mass spectrum of ethanal fragmentation p
- 13.
- Electron ioniz
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]
- Mass Spectrometry - Fragmentation P
- Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry.
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]
- Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- PubChem Compound Summary for CID 133036, 2-(1,3-Dioxolan-2-yl)aniline.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [Link]
- MASS SPECTROMETRY: FRAGMENTATION P
- Mass Spectroscopy Lecture 6 : Fragment
- 1,3-Dioxolane. NIST WebBook. [Link]
- Video: Mass Spectrometry: Amine Fragment
- Aniline. NIST WebBook. [Link]
Sources
- 1. This compound | 6398-87-4 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. Aniline [webbook.nist.gov]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical properties of 3-(1,3-Dioxolan-2-yl)aniline
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences.[1][2] Its structure uniquely combines a nucleophilic aromatic amine with a protected aldehyde functionality in the form of a dioxolane ring. This arrangement makes it an invaluable intermediate and building block, particularly in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).
The aniline moiety serves as a versatile handle for a wide array of chemical transformations, including N-alkylation, acylation, and diazotization, enabling its incorporation into larger molecular frameworks. Concurrently, the dioxolane group provides a robust protecting group for the highly reactive aldehyde. It remains stable under neutral to basic conditions and during many transformations targeting the amine, yet can be readily hydrolyzed under acidic conditions to unmask the aldehyde for subsequent reactions. This "latent aldehyde" characteristic is a cornerstone of its utility in multi-step synthetic strategies. This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, reactivity profile, and applications for professionals in research and drug development.
Physicochemical and Structural Properties
The physical state of this compound can vary from a viscous liquid to a solid, contingent on its purity.[3] Its properties are a direct reflection of its molecular structure, which features a polar amine group and a moderately polar cyclic acetal attached to an aromatic ring.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4][5] |
| Molecular Weight | 165.19 g/mol | [1][4][6] |
| CAS Number | 6398-87-4 | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 158 °C at 6 Torr | [7] |
| Density | 1.199 g/cm³ at 25 °C | [7] |
| pKa | 4.41 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in organic solvents |[3] |
Spectroscopic Profile
While detailed spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features. Public databases like PubChem confirm the availability of experimental spectra, including GC-MS and IR data.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the aniline ring, typically in the δ 6.5-7.5 ppm range. A characteristic singlet for the acetal proton (O-CH-O) would appear further downfield, around δ 5.5-6.0 ppm. The four protons of the ethylene glycol unit in the dioxolane ring would likely present as a multiplet around δ 3.9-4.2 ppm. The amine (-NH₂) protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would display signals for the six aromatic carbons, with the carbon attached to the amine group being the most shielded. The acetal carbon (O-C-O) would have a characteristic shift around δ 100-105 ppm, and the two carbons of the dioxolane ring would appear around δ 65 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. Strong C-O stretching bands for the acetal group would be prominent in the 1000-1200 cm⁻¹ range. C-H stretches for the aromatic ring and the aliphatic dioxolane ring, as well as C=C aromatic ring stretching bands, would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[1]
Synthesis and Reactivity: A Tale of Two Functional Groups
The strategic importance of this compound lies in the orthogonal reactivity of its two primary functional groups.
Synthetic Pathway
The most common and efficient synthesis involves a two-step process starting from 3-nitrobenzaldehyde. This strategy is predicated on protecting the aldehyde functionality first, followed by the reduction of the nitro group to the desired amine. The aldehyde is significantly more sensitive to the reducing agents used for the nitro group, making this protection step critical for a successful synthesis.
Detailed Experimental Protocol: Synthesis from 3-Nitrobenzaldehyde
This protocol describes the acid-catalyzed acetalization of 3-nitrobenzaldehyde, followed by catalytic hydrogenation.
Step 1: Acetal Protection of 3-Nitrobenzaldehyde
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).[4]
-
Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to achieve a practical concentration (e.g., 0.5-1.0 M).[4]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Once complete, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-(3-nitrophenyl)-1,3-dioxolane, which can be purified by chromatography or used directly in the next step.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-(3-nitrophenyl)-1,3-dioxolane from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Transfer the solution to a hydrogenation vessel and add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) (typically 1-3 atm or as appropriate for the equipment) and stir vigorously.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified further by column chromatography or distillation if necessary.
Reactivity Profile
The compound's reactivity is governed by its two distinct functional centers, allowing for selective chemical modifications.
-
Aniline Moiety: The primary amine is a potent nucleophile and a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its primary utility lies in reactions directly at the nitrogen atom. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, and it can be alkylated or used in reductive amination protocols. Furthermore, it can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.
-
Dioxolane Moiety: The acetal is stable to bases, organometallics, hydrides, and catalytic hydrogenation conditions, which underpins its effectiveness as a protecting group.[3] Treatment with aqueous acid efficiently hydrolyzes the acetal to regenerate the parent 3-aminobenzaldehyde, which can then participate in reactions like Wittig olefination, condensation, or reductive amination.
Applications in Drug Discovery and Development
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, it can also be a metabolic liability, sometimes leading to toxic metabolites.[8] The careful design of aniline derivatives is therefore crucial. This compound offers a platform to build such derivatives with precision. The 1,3-dioxolane ring itself is a structural motif found in many biologically active compounds, valued for its ability to form key interactions with biological targets.[9]
The molecule's utility in drug discovery can be summarized by two primary strategies:
-
Scaffold Decoration via the Amine: The amine serves as the primary attachment point for building diversity. Libraries of compounds can be rapidly synthesized by reacting this compound with various carboxylic acids, sulfonyl chlorides, or alkylating agents. These new analogues can be screened for biological activity, allowing for the exploration of structure-activity relationships (SAR).
-
Elaboration via the Latent Aldehyde: The protected aldehyde can be unmasked at a later stage in a synthetic sequence. This allows for the construction of complex architectures, such as fused heterocyclic ring systems, which are common in pharmacologically active agents.
Safety, Handling, and Storage
From a safety perspective, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][6]
-
Hazard Codes: H302 (Harmful if swallowed).[6]
-
Signal Word: Warning.[6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[7] Recommended storage is in a cool, dry place, often under refrigeration (2–8 °C) to ensure long-term stability.[7]
-
In case of Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[10][11]
Conclusion
This compound is a strategically important molecule that provides chemists with a reliable and versatile tool for organic synthesis. Its key attribute is the orthogonal reactivity of its amine and protected aldehyde functionalities. This bifunctionality allows for sequential and controlled chemical modifications, making it an ideal building block for creating molecular diversity in the pursuit of novel therapeutics and other advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full synthetic potential.
References
- PubChem. This compound.
- Amerigo Scientific. This compound. [Link]
- ChemBK. 3-Aminobenzaldehyde ethylene acetal. [Link]
- PMC - NIH. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. news.umich.edu [news.umich.edu]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
stability and storage conditions for 3-(1,3-Dioxolan-2-yl)aniline
An In-Depth Technical Guide Stability and Storage Conditions for 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, degradation pathways, and optimal storage conditions for this compound (CAS No: 6398-87-4).[1][2] As a critical intermediate in pharmaceutical synthesis and materials science, its purity is paramount. This document consolidates theoretical principles with practical, field-proven methodologies for maintaining the integrity of this compound. It is intended for researchers, chemists, and quality control professionals who handle this reagent.
Introduction: A Molecule of Duality
This compound is a bifunctional molecule of significant interest. Structurally, it contains a primary aromatic amine (the aniline moiety) and a cyclic acetal (the 1,3-dioxolane moiety). This latter group serves as a protecting group for a benzaldehyde functional group. This dual nature dictates its stability profile; the compound's integrity is contingent on conditions that preserve both the oxidation-sensitive aniline and the acid-labile acetal. Understanding these two facets is the cornerstone of its proper handling and storage.
The aniline portion is a versatile nucleophile and a precursor for diazonium salts, making it a valuable synthetic handle. The dioxolane group masks the reactivity of an aldehyde, allowing for selective transformations on the aniline part of the molecule. The subsequent removal of the dioxolane group, typically under acidic conditions, regenerates the aldehyde, yielding 3-aminobenzaldehyde. The stability of this protecting group is therefore a critical, controllable parameter in multi-step syntheses.
Core Stability Profile & Degradation Pathways
The degradation of this compound is primarily governed by two independent, yet concurrently active, pathways targeting its distinct functional groups.
Pathway A: Acid-Catalyzed Hydrolysis of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is a cyclic acetal, a functional group known for its stability in neutral to strongly basic conditions but marked lability in the presence of acid.[3][4] The presence of even trace acidic impurities, or exposure to an acidic aqueous environment, can catalyze the hydrolysis of the acetal back to its parent aldehyde (3-aminobenzaldehyde) and ethylene glycol.
Mechanism: The degradation is a classic acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the dioxolane oxygen atoms. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.[5][6] Subsequent attack by water completes the hydrolysis, regenerating the aldehyde. This process is generally reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolyzed products.
The rate of this hydrolysis is highly pH-dependent. While stable at neutral and basic pH, the compound will readily decompose at pH values below 6.[7] This sensitivity is the most critical factor to control during storage and in reaction workups.
Pathway B: Oxidative Degradation of the Aniline Moiety
Like many aromatic amines, the aniline portion of the molecule is susceptible to oxidation. This process is often initiated by atmospheric oxygen and can be accelerated by light and the presence of metal ions.
Mechanism: Atmospheric oxidation of anilines is a complex radical process that leads to a cascade of colored products, often resulting in a visible darkening of the material from colorless or pale yellow to brown or black over time. This not only reduces the purity of the active compound but also introduces challenging-to-remove impurities that can interfere with subsequent synthetic steps. The formation of these oligomeric and polymeric byproducts is a primary reason why many aniline derivatives are stored under an inert atmosphere.
Critical Factors Influencing Long-Term Stability
Based on the degradation pathways, several environmental factors must be meticulously controlled to ensure the long-term purity and stability of this compound.
-
pH and Acidity: This is the most dominant factor. Contact with acids, including acidic surfaces or residual acid from a previous synthetic step, must be strictly avoided to prevent dioxolane ring opening.[3][8]
-
Atmosphere: To prevent oxidative degradation of the aniline group, the material should be handled and stored under an inert atmosphere, such as nitrogen or argon.[9][10] This displaces the oxygen that drives the formation of colored impurities.
-
Light: Photolytic degradation can accelerate the oxidation of the aniline moiety. Storage in amber glass vials or in light-proof containers is mandatory.
-
Temperature: Chemical degradation rates are temperature-dependent. Storing the material at reduced temperatures, typically refrigerated (2–8 °C), significantly slows down both hydrolysis and oxidation pathways.[11]
-
Moisture: The presence of water is a prerequisite for hydrolysis. While the reaction is slow without an acid catalyst, minimizing contact with atmospheric moisture by using tightly sealed containers and desiccants is a crucial preventative measure.[11]
Recommended Storage and Handling Protocols
To synthesize the above factors into a robust and reliable storage strategy, the following conditions are recommended. These protocols are designed to be a self-validating system; adherence ensures the compound remains within purity specifications for an extended duration.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated)[11] | Reduces the kinetic rate of all potential degradation reactions (hydrolysis, oxidation). |
| Atmosphere | Inert Gas (Nitrogen or Argon)[9][10] | Prevents atmospheric oxidation of the electron-rich aniline ring, which causes discoloration and impurity formation. |
| Container | Tightly sealed, amber glass bottle/vial. | Amber glass protects against light-induced degradation. A tight seal prevents ingress of atmospheric moisture and oxygen. |
| Moisture | Store in a dry, desiccated environment.[11] | Minimizes the availability of water, a key reactant in the acid-catalyzed hydrolysis of the dioxolane ring. |
| Incompatibilities | Strong oxidizing agents, strong acids.[12][13] | Acids will rapidly catalyze hydrolysis.[3] Oxidizing agents will aggressively degrade the aniline moiety. |
Experimental Workflow: A Framework for Stability Verification
Verifying the stability of a given batch or establishing shelf-life requires a structured experimental approach. A forced degradation study is an essential tool for identifying potential degradation products and establishing a stability-indicating analytical method.
Protocol: Forced Degradation Study
This study exposes the compound to exaggerated conditions to accelerate degradation and identify likely pathways.
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions Application: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat gently (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH and heat gently (e.g., 60 °C) for the same period.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution (e.g., 80 °C) in the dark.
-
Photolytic Stress: Expose the solution to a calibrated light source (UV/Vis) in a photostability chamber.
-
-
Time-Point Sampling: Withdraw samples from each vial at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid/base stressed samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 5.2) to determine the percentage of remaining parent compound and the formation of degradation products.
-
Peak Purity & Mass Balance: Use a Diode Array Detector (DAD) for peak purity analysis and ensure mass balance is achieved (sum of parent compound and degradants should be close to 100%).
Caption: Workflow for a forced degradation study.
Protocol: Stability-Indicating HPLC Method
A self-validating protocol requires a robust analytical method capable of separating the parent compound from all potential degradation products.
| Parameter | Typical Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold, and re-equilibrate. |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30 °C. |
| Detection | UV at 254 nm. |
| Injection Vol. | 10 µL. |
This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure trustworthy results. The primary degradation product from acid stress would be expected to be 3-aminobenzaldehyde, which should be well-resolved from the parent peak.
Conclusion
The chemical stability of this compound is fundamentally governed by its two core functional groups. Its vulnerability to acid-catalyzed hydrolysis and atmospheric oxidation necessitates a stringent and multi-faceted storage strategy. By implementing the protocols outlined in this guide—specifically, storage at refrigerated temperatures (2–8 °C) under an inert atmosphere, protected from light and moisture—researchers and drug development professionals can effectively preserve the compound's purity and ensure the reliability of their experimental outcomes. The use of validated analytical methods to periodically assess purity provides the ultimate confirmation of storage efficacy.
References
- Fife, T. H., & Jao, L. K. (1981). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society. [Link]
- da Silva, A. B., et al. (2018). Hydrolysis of the 1,3-dioxolane ketal of isatin using different types of catalyst. Journal of the Brazilian Chemical Society. [Link]
- Zhang, H.-Y., et al. (2003). A Detailed Investigation of Subsitituent Effects on N−H Bond Enthalpies in Aniline Derivatives and on the Stability of Corresponding N-Centered Radicals. The Journal of Organic Chemistry. [Link]
- 12toBScChemistry. (2024).
- BASF. (n.d.).
- Di Nola, A., et al. (2021). Probing the Chemical Stability of Aniline Under High-Pressure. Frontiers in Chemistry. [Link]
- Fife, T. H. (1981). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
- NCERT. (n.d.). Amines.
- Iska, V., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
- PubChem. (n.d.). This compound.
- Duan, X., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecules. [Link]
- Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. [Link]
- Schepmann, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
- Arora, P. K. (2015). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter...
- PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)aniline.
- Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology. [Link]
- PubChem. (n.d.). 4-(1,3-Dioxolan-2-yl)aniline.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic Chemistry Portal. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
- Chemistry LibreTexts. (2021). Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safety and Hazards of 3-(1,3-Dioxolan-2-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and hazard assessment of 3-(1,3-Dioxolan-2-yl)aniline (CAS No. 6398-87-4). As specific toxicological data for this compound is limited, this guide is built upon the precautionary principle. It synthesizes the known data with a structural activity relationship (SAR) analysis, drawing logical inferences from its core chemical moieties: the aniline backbone and the 1,3-dioxolane group. The objective is to empower laboratory professionals to conduct thorough risk assessments and implement robust safety protocols.
Executive Summary & Core Hazard Profile
This compound is a synthetic building block used in chemical and pharmaceutical research. While empirical toxicological data is sparse, aggregated notifications to the European Chemicals Agency (ECHA) classify the compound as Harmful if swallowed (Acute Toxicity, Oral, Category 4) .[1]
However, the presence of the aniline functional group necessitates a more stringent, precautionary approach. Aniline and its derivatives are well-documented as being toxic via oral, dermal, and inhalation routes, with the potential to cause skin and eye irritation, genetic defects, cancer, and specific organ damage (particularly to the blood) through prolonged exposure.[2][3] Therefore, until comprehensive data becomes available, this compound must be handled as a potentially toxic substance with multiple hazard profiles.
Key Properties
A summary of the essential chemical and physical properties is provided below.
| Property | Value | Source |
| CAS Number | 6398-87-4 | [1][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4] |
| Molecular Weight | 165.19 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Data not available (often a liquid or low-melting solid) |
Hazard Identification and Classification
The hazard profile is twofold: the officially reported classification and the inferred hazards based on its chemical structure.
Confirmed GHS Classification
The following classification is based on aggregated data from notifications to the ECHA C&L Inventory.
| Hazard Class | Hazard Code | Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning |
Source: PubChem[1]
Inferred Hazards: A Precautionary Approach
Given the lack of comprehensive testing, a risk assessment must consider the hazards associated with the parent aniline structure. This precautionary approach is critical for ensuring personnel safety.
-
Acute Toxicity (Dermal, Inhalation): Aniline is toxic if it comes into contact with skin or is inhaled.[2] It is prudent to assume this compound shares these properties.
-
Skin Corrosion/Irritation: Related aniline derivatives can cause skin irritation.[5] The parent compound is also a known irritant.
-
Serious Eye Damage/Irritation: Aniline causes serious eye damage.[2][3] Direct contact with the eyes should be strictly avoided.
-
Skin Sensitization: Aniline may cause an allergic skin reaction.[2][3]
-
Germ Cell Mutagenicity & Carcinogenicity: Aniline is suspected of causing genetic defects and cancer.[2][3] Any substituted aniline should be treated as a potential mutagen/carcinogen.
-
Specific Target Organ Toxicity (STOT): Aniline causes damage to organs (specifically the blood, leading to methemoglobinemia) through prolonged or repeated exposure.[2]
Risk Assessment Workflow for Chemicals with Limited Data
When handling novel or sparsely documented compounds like this compound, a structured risk assessment is not just a recommendation; it is a necessity. The following workflow provides a self-validating system for establishing safe handling protocols.
Caption: Risk assessment process for chemicals with limited safety data.
Safe Handling & Exposure Control Protocols
All handling of this compound must be predicated on the inferred high-hazard profile.
Engineering Controls
-
Chemical Fume Hood: All work, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be scaled to the quantity of material being handled.
Caption: PPE selection based on the scale of the experiment.
Protocol for Donning and Doffing PPE:
-
Inspection: Always inspect gloves for tears or punctures before use.[8]
-
Donning: Don lab coat, followed by splash goggles, face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.
-
Doffing: To prevent cross-contamination, remove PPE in the reverse order. Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water immediately after handling the substance.[8]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8][10]
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials.[11]
-
Protect: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.
-
Clean: Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[9]
Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical lifecycle.
Storage Conditions
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][11]
-
Protect from light and moisture.[6]
Disposal
-
This material and its container must be disposed of as hazardous waste.
-
Do not allow the product to enter drains or waterways.
-
Disposal must be handled by a licensed professional waste disposal service and conducted in strict accordance with federal, state, and local environmental regulations.[9][12]
References
- PubChem. This compound.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: TEMPO ≥98%, for synthesis. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- University of Washington. (n.d.).
- Carl Roth GmbH + Co. KG. (n.d.).
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 3-(2-METHYL-1,3-DIOXOLAN-2-YL)ANILINE | 51226-14-3 [amp.chemicalbook.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
The Strategic Utility of 3-(1,3-Dioxolan-2-yl)aniline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Medicinal Chemistry
In the vast and intricate world of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic use of versatile chemical building blocks. Among these, 3-(1,3-Dioxolan-2-yl)aniline emerges not as a blockbuster drug itself, but as a crucial and often unsung hero—a foundational scaffold upon which complex, biologically active molecules are constructed. Its unique structural features, combining a reactive aniline moiety with a protected aldehyde in the form of a dioxolane ring, offer a powerful toolkit for synthetic chemists. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs.
The aniline functional group is a well-established pharmacophore and a versatile synthetic handle, prevalent in a wide array of approved drugs. However, the aniline core can be susceptible to metabolic oxidation in the liver, potentially leading to toxic metabolites.[1] The strategic placement of the dioxolane group at the meta position of the aniline ring in this compound provides a latent aldehyde functionality. This masked aldehyde is stable under many reaction conditions that would otherwise affect a free aldehyde, allowing for the selective modification of the aniline group first. The subsequent deprotection of the dioxolane reveals the aldehyde, opening up a new avenue for molecular elaboration. This "protect-and-reveal" strategy is a cornerstone of its utility, enabling the construction of complex molecular architectures with precision and control.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 165.19 g/mol | PubChem[2] |
| CAS Number | 6398-87-4 | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Boiling Point | 158 °C at 6 Torr | ChemicalBook[1] |
| Density | 1.199 g/cm³ at 25 °C | ChemicalBook[1] |
| pKa | 4.41 ± 0.10 (Predicted) | ChemicalBook[1] |
The spectroscopic signature of this compound is consistent with its structure, and a clear understanding of its spectral features is essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the aniline ring, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the acetal carbon of the dioxolane, and the methylene carbons of the dioxolane.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-O stretching of the acetal.[2]
-
Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight.[2]
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves a two-step process starting from 3-nitrobenzaldehyde. This approach is advantageous as it utilizes readily available and relatively inexpensive starting materials.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Acetal Protection of 3-Nitrobenzaldehyde
Causality: The aldehyde group is highly reactive and would interfere with the subsequent nitro group reduction. Therefore, it is first protected as a cyclic acetal (dioxolane), which is stable to the reducing conditions. The use of a Dean-Stark apparatus is crucial to remove the water formed during the reaction, driving the equilibrium towards the product.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitrobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents), and toluene as the solvent.
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-nitrophenyl)-1,3-dioxolane as a crude product, which can often be used in the next step without further purification.
Part 2: Reduction of the Nitro Group
Causality: The nitro group is reduced to a primary amine, yielding the final product. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with iron powder in the presence of an acid (e.g., HCl) is a cost-effective and robust method suitable for larger-scale synthesis.
Protocol (Catalytic Hydrogenation):
-
Reaction Setup: Dissolve the 2-(3-nitrophenyl)-1,3-dioxolane from the previous step in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Applications in Drug Discovery: A Gateway to Bioactive Scaffolds
The true value of this compound lies in its ability to serve as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The strategic unmasking of the aldehyde after initial modifications of the aniline allows for a divergent synthetic approach.
Case Study: Synthesis of Quinolone Derivatives
Quinolone and its derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This compound has been utilized in the synthesis of novel quinoline derivatives.[4]
Logical Relationship in Quinolone Synthesis:
Caption: Synthetic pathway to bioactive quinolones.
In a typical synthetic sequence, the aniline nitrogen of this compound can undergo condensation with a β-ketoester to form an enamine intermediate. This intermediate can then be cyclized under thermal or acidic conditions to form the quinolone ring system. The resulting dioxolane-substituted quinolone can then be deprotected to reveal the aldehyde, which can be further modified, for example, through reductive amination or Wittig reactions, to introduce additional diversity and fine-tune the biological activity of the final compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Toxicity: The compound may be harmful if swallowed.[2] In case of accidental exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound represents a prime example of a strategically designed building block that offers significant advantages in the synthesis of complex molecules for drug discovery. Its combination of a reactive aniline and a masked aldehyde allows for a high degree of synthetic flexibility and control. By understanding its properties, mastering its synthesis, and appreciating its diverse applications, researchers and drug development professionals can leverage this versatile intermediate to accelerate the discovery of novel therapeutic agents. The insights and protocols provided in this guide aim to empower chemists to confidently and effectively incorporate this valuable tool into their synthetic endeavors, ultimately contributing to the advancement of medicine.
References
- PubChem. This compound.
- National Center for Biotechnology Information. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- ResearchGate. Bioactive molecules that can be obtained from anilines presented in this work.
- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- ResearchGate. Synthesis and late-stage modification of bioactive molecules.
- Amerigo Scientific. This compound.
- ResearchGate. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- ResearchGate. (PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
Sources
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)aniline: From Obscurity to a Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-Dioxolan-2-yl)aniline, a seemingly simple molecule that has emerged as a critical building block in contemporary medicinal chemistry. While its early history is rooted in the fundamental principles of organic synthesis, its true value has been realized in the construction of complex, biologically active molecules. This document will delve into the historical context of its development, detail its synthesis and characterization, and illuminate its pivotal role in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors. Through a blend of established chemical principles and modern applications, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel pharmaceuticals.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is an aromatic amine bearing a protected aldehyde functionality.[1] Its molecular structure, featuring a nucleophilic amino group and a masked electrophilic center, makes it a highly versatile intermediate in multi-step organic synthesis. The strategic advantage of this compound lies in the orthogonal reactivity of its two functional groups. The aniline moiety readily participates in a wide array of coupling reactions and amide bond formations, while the dioxolane-protected aldehyde remains inert to many reaction conditions, only to be unveiled at a later, strategic point in a synthetic sequence. This latent functionality is a key element in the construction of complex molecular architectures, allowing for the sequential introduction of diverse pharmacophoric elements.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6398-87-4[1] |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| Appearance | Solid |
| SMILES | Nc1cccc(c1)C2OCCO2 |
| InChI | 1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 |
Historical Context and the Evolution of a Synthetic Workhorse
While a definitive paper detailing the "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to early 20th-century advancements in organic synthesis. The core structure, 3-aminobenzaldehyde, was the subject of a 1924 patent describing its production from m-nitrobenzaldehyde.[2] This indicates that the unprotected bifunctional aromatic compound was of industrial interest early on.
The protection of aldehydes and ketones as cyclic acetals, particularly dioxolanes, became a standard and widely adopted strategy in organic synthesis throughout the mid-20th century. The reaction of an aldehyde with ethylene glycol in the presence of an acid catalyst is a robust and high-yielding transformation. It is therefore highly probable that this compound was first synthesized as a logical and necessary intermediate for synthetic chemists seeking to selectively manipulate the amino group of 3-aminobenzaldehyde without interference from the reactive aldehyde. Its history is thus less about a singular moment of discovery and more about the evolution of synthetic strategy and the recognition of the power of protecting groups.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound begins with 3-nitrobenzaldehyde. This two-step process is a classic example of chemoselective synthesis, where one functional group is masked to allow for the transformation of another.
Step 1: Acetalization of 3-Nitrobenzaldehyde
The first step involves the protection of the aldehyde functionality as a 1,3-dioxolane. This is an acid-catalyzed nucleophilic addition-elimination reaction.
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of 3-nitrobenzaldehyde by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol, acting as a dinucleophilic reagent, then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered cyclic acetal. To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation.
Step 2: Reduction of the Nitro Group
With the aldehyde group safely protected, the nitro group can be selectively reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation.
-
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.
-
Metal-Acid Reductions: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective. These reactions involve the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.
The choice of reducing agent often depends on the presence of other functional groups in the molecule and desired reaction conditions (e.g., temperature, pressure).
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen source (gas or transfer hydrogenation reagent like ammonium formate)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Part A: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitrobenzaldehyde, ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-nitrophenyl)-1,3-dioxolane, which can be used in the next step without further purification or purified by column chromatography.
Part B: Synthesis of this compound
-
Dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane in methanol or ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel to yield the pure aniline derivative.
Diagram 1: Synthetic Workflow for this compound
Caption: A two-step synthesis of this compound.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The true significance of this compound is most evident in its application as a key building block in the synthesis of complex pharmaceutical agents. A prime example is its role in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3][4]
Nintedanib is an indolinone-based molecule, and its synthesis showcases the strategic utility of this compound's bifunctional nature. In the synthesis of Nintedanib and its analogues, the aniline nitrogen of a related protected aniline derivative is used to form a crucial bond with the indolinone core.[3] The protected aldehyde can then be deprotected and utilized in a subsequent reaction to introduce another key part of the final drug molecule.
Diagram 2: Role of a Protected Aniline in Angiokinase Inhibitor Synthesis
Caption: Generalized pathway for synthesizing kinase inhibitors.
This synthetic strategy highlights the indispensable role of protecting group chemistry in modern drug development. The use of this compound and its derivatives allows for a modular and convergent synthesis, enabling the efficient construction of complex molecules with precise control over the introduction of various substituents. This modularity is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process.
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the amine protons (which may be broad and exchangeable), the acetal proton (a singlet), and the four protons of the ethylene glycol moiety (typically a multiplet).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the nitrogen appearing at a characteristic chemical shift. The acetal carbon will have a signature resonance in the range of 95-105 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and strong C-O stretching bands associated with the dioxolane ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.[1]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons (multiplets), Amine protons (broad singlet), Acetal proton (singlet), Dioxolane protons (multiplet) |
| ¹³C NMR | Aromatic carbons, Acetal carbon (~95-105 ppm), Dioxolane carbons |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1200-1000 (C-O stretch) |
| MS (m/z) | 165 (M⁺) |
Conclusion
This compound stands as a testament to the enduring importance of fundamental synthetic principles in the advancement of modern science. While its own discovery may not be marked by a singular, celebrated event, its utility as a versatile and strategically valuable building block is undeniable. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, properties, and applications of this compound is essential. As the quest for more complex and targeted therapeutics continues, the demand for elegant and efficient synthetic strategies will only grow, ensuring that molecules like this compound will remain indispensable tools in the medicinal chemist's arsenal.
References
- PubChem. This compound.
- Breslow, D. S. (1924). Production of m-amino-benzaldehyde. U.S. Patent No. 1,499,761. Washington, DC: U.S.
- Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. [Link]
- Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]
- PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]
- Sun, L., et al. (2000). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 43(15), 2655–2663. [Link]
- Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.
- Hilberg, F., et al. (2008). BIBF 1120: triple angiokinase inhibitor with broad antitumor activity. Cancer Research, 68(12), 4774-4782.
- ChemBK. 3-Aminobenzaldehyde ethylene acetal. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
The positional isomers of (1,3-dioxolan-2-yl)aniline serve as pivotal building blocks in modern medicinal chemistry and materials science. The strategic placement of the amino group relative to the dioxolane-protected benzaldehyde moiety—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and utility in complex molecular architectures. This guide provides a comprehensive analysis of these three critical isomers, detailing optimized synthesis protocols, comparative physicochemical and spectroscopic data, and insights into their application in drug development. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a vital resource for researchers engaged in synthetic chemistry and pharmaceutical development.
Introduction: The Strategic Importance of Positional Isomerism
In the landscape of synthetic organic chemistry, aniline derivatives are foundational scaffolds. The introduction of a protected aldehyde, specifically the 1,3-dioxolane acetal, yields a versatile bifunctional molecule. The aldehyde is masked from reacting under conditions targeting the amine, yet can be readily deprotected for subsequent transformations. The true strategic value, however, is realized through the selection of the ortho-, meta-, or para-isomer. This choice is not trivial; it defines the spatial relationship between the nucleophilic amine and the latent electrophilic aldehyde, which in turn governs the geometry of downstream products and their interaction with biological targets.
Many biologically active compounds feature the 1,3-dioxolane ring, which can enhance bioactivity through mechanisms like improved hydrogen bonding with target sites.[1][2] The (1,3-Dioxolan-2-yl)aniline isomers, therefore, represent a class of reagents pre-configured for success in generating novel chemical entities with potential therapeutic applications, including roles as anticonvulsants, antibacterials, and modulators of multidrug resistance in cancer.[3][4][5]
This whitepaper will dissect the synthesis, characterization, and application of these isomers, providing the detailed, field-proven insights necessary for their effective utilization in research and development.
Comparative Physicochemical Properties
The physical properties of the isomers are dictated by the substitution pattern on the benzene ring.[6] These differences, while subtle, have significant implications for reaction setup, solvent selection, and purification strategies. The para-isomer, with its greater symmetry, typically exhibits a higher melting point and lower solubility compared to the less symmetrical ortho- and meta-isomers.
| Property | 2-(1,3-Dioxolan-2-yl)aniline (ortho) | 3-(1,3-Dioxolan-2-yl)aniline (meta) | 4-(1,3-Dioxolan-2-yl)aniline (para) |
| CAS Number | 26908-34-9[7] | 6398-87-4[8] | 19073-14-4[9][10] |
| Molecular Formula | C₉H₁₁NO₂[7] | C₉H₁₁NO₂[8] | C₉H₁₁NO₂[10] |
| Molecular Weight | 165.19 g/mol [7] | 165.19 g/mol [8] | 165.19 g/mol [10] |
| Appearance | Data not widely published | Light yellow to brown liquid/solid | Off-white to light yellow solid |
| Melting Point | Data not widely published | ~35-39 °C | ~75-79 °C |
| Boiling Point | Data not widely published | ~135-140 °C at 0.5 mmHg | Data not widely published |
Synthesis and Mechanistic Insights: A Unified Approach
The synthesis of all three isomers follows a robust and logical two-step sequence starting from the corresponding nitrobenzaldehyde isomer. This pathway is chosen for its high efficiency and the commercial availability of the starting materials.
-
Step 1: Acetal Protection. The aldehyde functional group of the nitrobenzaldehyde is selectively protected as a 1,3-dioxolane. This is a classic acid-catalyzed reaction with ethylene glycol.
-
Step 2: Nitro Group Reduction. The nitro group is then reduced to the primary amine to yield the final product.
The diagram below illustrates this generalized synthetic workflow.
Detailed Experimental Protocol: Synthesis of this compound (Meta-Isomer)
This protocol is representative and can be adapted for the ortho- and para-isomers with minor modifications to purification procedures based on their differing physical properties.
Step 1: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane
-
Rationale: The protection of the aldehyde is crucial to prevent its reduction in the subsequent step. Toluene is used as the solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the acetal product. p-Toluenesulfonic acid (p-TsOH) is a cost-effective and efficient acid catalyst.[11]
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).
-
Add toluene to the flask (approx. 2 mL per gram of nitrobenzaldehyde).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for nitro group reduction. It avoids the use of harsh, stoichiometric metal-acid reducing agents, simplifying workup. Methanol or ethanol are common solvents for this transformation.
-
Procedure:
-
Dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully purge the vessel with nitrogen again.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude aniline can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield the pure product.
-
Spectroscopic and Chromatographic Characterization
Unambiguous identification of each isomer is critical. While they share the same mass, their spectroscopic and chromatographic profiles are distinct due to the different electronic environments of the protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling region is the aromatic zone (approx. 6.5-7.5 ppm). The splitting patterns and chemical shifts are unique for each isomer due to the different coupling relationships between the aromatic protons. The dioxolane protons typically appear as a multiplet around 4.0-4.2 ppm, and the acetal proton as a singlet around 5.8 ppm.
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ. The para-isomer, due to its symmetry, will show fewer aromatic signals than the ortho- and meta-isomers.
Infrared (IR) Spectroscopy
All three isomers will exhibit characteristic peaks for:
-
N-H stretch: A doublet around 3350-3450 cm⁻¹ (primary amine).
-
C-H aromatic stretch: Above 3000 cm⁻¹.
-
C-H aliphatic stretch: Below 3000 cm⁻¹.
-
C-O stretch (acetal): Strong bands in the 1050-1150 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
Separating the three isomers is readily achievable using reverse-phase HPLC.[12] The polarity differences are sufficient to allow for baseline resolution.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).
-
-
Elution Order: The elution order will depend on the precise conditions, but typically the most polar isomer will elute first. The ability to separate positional isomers is a key strength of HPLC in quality control and reaction monitoring.[13][14]
Applications in Medicinal Chemistry and Drug Development
The utility of these isomers lies in their ability to serve as versatile intermediates. The aniline moiety is a common feature in pharmacophores, acting as a hydrogen bond donor or a nucleophile for building more complex structures. The protected aldehyde provides a latent handle for introducing other functionalities after the aniline has been incorporated.
-
Ortho-Isomer: The proximity of the amino and (protected) formyl groups makes the ortho-isomer a key precursor for the synthesis of heterocyclic systems like quinolines and indoles through intramolecular cyclization reactions.
-
Meta-Isomer: This isomer provides a 1,3-substitution pattern that is prevalent in many bioactive molecules. It allows for the construction of scaffolds where two functional groups are directed away from each other, which can be optimal for binding to certain enzyme active sites.[15]
-
Para-Isomer: The para-isomer is often used to create linear, rigid molecules that can span a binding pocket or act as linkers in larger constructs, such as PROTACs or molecular probes.[9] It has been utilized in the preparation of fluorescent polyimides and inhibitors of caspase-3.[9]
The 1,3-dioxolane group itself is not merely a passive protecting group; it is found in numerous pharmacologically active compounds and can contribute to the overall biological activity profile of a molecule.[1][4]
Conclusion and Future Perspectives
The ortho-, meta-, and para-isomers of (1,3-Dioxolan-2-yl)aniline are more than just simple reagents; they are strategic tools for the rational design of complex organic molecules. Their robust synthesis and distinct physicochemical properties make them reliable and predictable building blocks. A thorough understanding of their individual characteristics, as detailed in this guide, allows researchers to make informed decisions, accelerating the discovery and development of novel therapeutics and advanced materials. Future research will likely focus on expanding the library of derivatives built from these scaffolds and exploring their utility in emerging fields such as targeted protein degradation and covalent drug design, where precise spatial orientation of functional groups is paramount.
References
- PubChem. (n.d.). This compound.
- TSI Journals. (n.d.). Resolving the benign and themalign isomers of aryl amines by hplc.
- Dalkara, S., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New Dioxolane Derivatives. PubMed.
- PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)aniline.
- Ceylan, S., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(8), 9573-9588.
- Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- PubChem. (n.d.). 4-(1,3-Dioxolan-2-yl)aniline.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- Google Patents. (n.d.). US5208331A - Process for preparing 1,3-dioxolane derivatives.
- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2534-2548.
- PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
- Al-Majidi, S. M. K., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Iraqi Journal of Pharmacy, 22(2).
- Doc Brown's Chemistry. (n.d.). Structural Isomerism.
- Al-Majidi, S. M. K., et al. (2023). Antibacterial Activity of Substituted 1,3-Dioxolanes.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- NIST. (n.d.). 1,3-Dioxolan-2-one.
- Google Patents. (n.d.). CN112513002A - Process for preparing aniline or aniline derived products.
- ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?.
- Amerigo Scientific. (n.d.). This compound.
- ResearchGate. (2008). (PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- ResearchGate. (2006). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
- Wikipedia. (n.d.). Dioxolane.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Cheméo. (n.d.). 1,3-Dioxolane (CAS 646-06-0).
- Google Patents. (n.d.). US2473994A - 1, 3-dioxolane polymers.
- ResearchGate. (2002). (PDF) Selecting Internally Consistent Physicochemical Properties of Organic Compounds.
- Scribd. (n.d.). Physicochemical Properties of Drug.
- ResearchGate. (2002). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF.
- The Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- ResearchGate. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS.
- SpectraBase. (n.d.). 2-(1,3-Dioxolan-2-yl)-1,3-dioxane.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticonvulsant activity of some new dioxolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 7. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(1,3-Dioxolan-2-yl)aniline | 19073-14-4 [chemicalbook.com]
- 10. 4-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 11126624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. sielc.com [sielc.com]
- 14. rsc.org [rsc.org]
- 15. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
Methodological & Application
Synthesis of 3-(1,3-Dioxolan-2-yl)aniline: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 3-(1,3-Dioxolan-2-yl)aniline from 3-aminobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the chemical principles, a detailed experimental protocol, safety considerations, and characterization of the final product.
Introduction and Significance
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This compound is a valuable intermediate where the aldehyde functionality of 3-aminobenzaldehyde is masked as a cyclic acetal, the 1,3-dioxolane. This protection strategy is crucial as it allows for selective reactions at the amino group or the aromatic ring without interference from the highly reactive aldehyde. The resulting protected aniline is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The acetal group is stable under neutral to strongly basic conditions, as well as in the presence of many oxidizing and reducing agents, and can be readily deprotected under acidic conditions to regenerate the aldehyde.[1][2]
Reaction Principle: Acetal Formation
The synthesis proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of 3-aminobenzaldehyde. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to the formation of a resonance-stabilized oxonium ion. The second hydroxyl group of ethylene glycol then attacks this electrophilic species in an intramolecular fashion, and after deprotonation, the stable five-membered cyclic acetal, a dioxolane, is formed. The removal of water is essential to drive the equilibrium towards the product.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Aminobenzaldehyde | ≥98% | Sigma-Aldrich |
| Ethylene Glycol | Anhydrous, 99.8% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended) when handling the chemicals listed.[5] All manipulations should be performed inside a certified chemical fume hood.
-
3-Aminobenzaldehyde: May cause skin and serious eye irritation. May cause respiratory irritation.[6]
-
Ethylene Glycol: Harmful if swallowed. May cause damage to organs (kidneys) through prolonged or repeated exposure.[7]
-
p-Toluenesulfonic acid monohydrate (PTSA): Causes severe skin burns and eye damage. Corrosive.[8]
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
Experimental Protocol
This protocol is adapted from established procedures for the acetalization of aromatic aldehydes.[3][9]
Reaction Setup:
Caption: Reaction setup for acetal synthesis with a Dean-Stark trap.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzaldehyde (10.0 g, 82.5 mmol).
-
Add anhydrous toluene (120 mL) to dissolve the aldehyde.
-
To this solution, add ethylene glycol (6.1 mL, 107.3 mmol, 1.3 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.78 g, 4.1 mmol, 0.05 equivalents).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can also be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Work-up and Purification:
Caption: Workflow for the work-up and purification process.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.[10] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity to 30:70).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a viscous oil or solid.[4]
Characterization of this compound
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂[11] |
| Molecular Weight | 165.19 g/mol [11] |
| CAS Number | 6398-87-4[11] |
| Appearance | Viscous oil or solid[4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The expected signals would include multiplets for the aromatic protons, a singlet for the acetal proton, and a multiplet for the ethylene glycol protons, along with a broad singlet for the amine protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the aromatic carbons, the acetal carbon, and the carbons of the dioxolane ring.
-
IR (KBr): The spectrum should show characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-O stretching of the acetal (around 1000-1200 cm⁻¹).[12] The absence of a strong carbonyl (C=O) peak from the starting aldehyde (typically around 1700 cm⁻¹) indicates the completion of the reaction.[13][14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient heating or reaction time | Ensure adequate reflux temperature and extend the reaction time. |
| Inefficient water removal | Check the Dean-Stark apparatus for proper function. | |
| Deactivated catalyst | Use fresh p-toluenesulfonic acid monohydrate. | |
| Low yield | Product loss during work-up | Ensure complete extraction and careful handling during transfers. |
| Incomplete reaction | See above. | |
| Product is an oil instead of a solid | Presence of residual solvent or impurities | Ensure complete removal of solvent under high vacuum. Re-purify by column chromatography if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-aminobenzaldehyde. The protection of the aldehyde as a cyclic acetal is a robust and efficient transformation, yielding a versatile intermediate for further synthetic applications. By following the outlined procedures and safety precautions, researchers can confidently prepare this compound in high purity.
References
- A Facile Procedure for Acetalization of Aldehydes and Ketones Catalyzed by Cerium(III)
- Safety D
- p-Toluenesulfonic acid monohydrate Safety D
- Safety Data Sheet - Acetaldehyde - Fisher Scientific
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? - Homework.Study.com
- 5 Combin
- This compound - PubChem
- o-AMINOBENZALDEHYDE - Organic Syntheses Procedure
- Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series
- Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol
- Ethylene glycol Safety D
- 2-Aminobenzaldehyde Safety D
- 1,3-Dioxolane(646-06-0) 1H NMR spectrum - ChemicalBook
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI
- Application Note: Purification of 4-(1,3-Benzothiazol-2-yl)
- Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600)
- Synthesis of 1,3-dioxolanes - Organic Chemistry Portal
- 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich
- Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold c
- Acetals as protecting groups and thioacetals (video) - Khan Academy
- Protection of Carbonyl Groups | Chem-St
- Complete assignment of H-1 and C-13 NMR data for three aryltetralin lignan lactones
- Table of Characteristic IR Absorptions
- Purific
- SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES - Rasayan Journal of Chemistry
- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)
- Literature Search - Tosoh Bioscience | Separation & Purific
- RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google P
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. profistend.info [profistend.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 7. magritek.com [magritek.com]
- 8. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
- 9. spegroup.ru [spegroup.ru]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. wikieducator.org [wikieducator.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
use of 3-(1,3-Dioxolan-2-yl)aniline as a building block in organic synthesis
An Application Guide to 3-(1,3-Dioxolan-2-yl)aniline: A Versatile Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a bifunctional building block of significant utility in organic synthesis, particularly within pharmaceutical and materials science research. Also known as 3-aminobenzaldehyde ethylene acetal, this compound offers a unique synthetic advantage by providing a stable, masked aldehyde in conjunction with a reactive aniline moiety.[1] This guide will detail its core physicochemical properties, strategic applications, and provide field-proven protocols for its use in the synthesis of key structural motifs, including quinolines and other heterocyclic systems. The causality behind experimental choices and the strategic importance of the dioxolane protecting group will be a central focus, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of organic synthesis, building blocks possessing orthogonal reactive sites are invaluable tools for constructing complex molecular architectures efficiently. This compound (CAS: 6398-87-4) is a prime example of such a reagent.[2] Its structure incorporates two key functional groups:
-
A Nucleophilic Aniline Group: The primary amine at the 3-position is a versatile handle for a wide array of chemical transformations, including N-alkylation, N-acylation, diazotization, and participation in cyclization reactions.[3]
-
A Protected Aldehyde (Dioxolane): The 1,3-dioxolane group serves as a robust protecting group for a benzaldehyde functionality.[1] This acetal is stable under basic, nucleophilic, and many reductive or oxidative conditions, allowing for selective manipulation of the aniline group.[4][5]
The true synthetic power of this molecule lies in this orthogonality. Chemists can perform extensive modifications via the aniline nitrogen, and then, at a desired stage, unmask the aldehyde via acidic hydrolysis to engage in subsequent reactions like reductive amination, Wittig reactions, or further heterocycle formation. This obviates the challenges associated with the handling of 3-aminobenzaldehyde itself, which can be less stable.
Physicochemical Properties & Safety
A clear understanding of a reagent's properties is paramount for its successful application.
| Property | Value | Reference |
| CAS Number | 6398-87-4 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethanol) | [1] |
| Key Synonyms | 3-Aminobenzaldehyde ethylene acetal, Benzenamine, 3-(1,3-Dioxolan-2-Yl)- | [1][2] |
Safety Note: this compound is harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of Heterocyclic Scaffolds
The aniline moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles, many of which form the core of pharmacologically active compounds.[7][8][9] this compound is an exceptional precursor for building complex heterocyclic systems, most notably quinolines.
Application Focus: Friedländer Annulation for Quinolines
The Friedländer synthesis is a classical and powerful method for constructing the quinoline ring system.[10] It involves the condensation and subsequent cyclodehydration of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).
The strategic use of this compound allows for a two-stage approach:
-
Initial Cyclization: The aniline nitrogen participates in a condensation/cyclization reaction with a suitable partner to form the core heterocyclic structure. The dioxolane group remains inert.
-
Aldehyde Deprotection: The resulting dioxolane-substituted heterocycle is then treated with acid to reveal the aldehyde functionality, yielding a formyl-substituted quinoline, which is itself a versatile intermediate for further derivatization.
Caption: Workflow for Friedländer synthesis using the title building block.
Experimental Protocol 1: Synthesis of 1,2,3,4-Tetrahydroacridin-6-carbaldehyde
This protocol demonstrates the synthesis of a quinoline derivative (specifically, a tetrahydroacridine) followed by deprotection.
Part A: Synthesis of 6-(1,3-Dioxolan-2-yl)-1,2,3,4-tetrahydroacridine
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.65 g, 10.0 mmol), cyclohexanone (1.08 g, 11.0 mmol), and toluene (30 mL).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (approx. 95 mg, 0.5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dioxolane-protected acridine.
Part B: Deprotection to 1,2,3,4-Tetrahydroacridin-6-carbaldehyde
-
Setup: Dissolve the product from Part A (e.g., 1.0 g) in a mixture of tetrahydrofuran (THF) (20 mL) and 3M aqueous hydrochloric acid (HCl) (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization & Extraction: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final aldehyde product.
Core Application: A Stable Precursor to 3-Aminobenzaldehyde
One of the most direct applications of this compound is as a stable, crystalline precursor to 3-aminobenzaldehyde.[1] The latter can be prone to self-condensation or oxidation, making its storage and handling problematic. The dioxolane-protected version circumvents these issues.
Caption: Deprotection of the title compound to yield 3-aminobenzaldehyde.
Experimental Protocol 2: General Deprotection of the Dioxolane Group
This protocol provides a general method for the acidic hydrolysis of the dioxolane group. The choice of acid and conditions can be tuned for substrates with other acid-sensitive functionalities.
Causality Behind Choices:
-
Acid Catalyst: Protic acids like HCl or H₂SO₄ are effective. For sensitive substrates where strong acids may cause side reactions, milder Lewis acids like cerium(III) triflate can be used.[4]
-
Solvent System: A biphasic or miscible system like THF/water or acetone/water is used to ensure all components are in solution and to provide the water necessary for hydrolysis.
Procedure:
-
Reagents & Setup: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as THF or acetone (0.2-0.5 M concentration).
-
Acid Addition: Add an aqueous solution of a strong acid (e.g., 1-3 M HCl) in a volume sufficient to ensure reaction and maintain solubility.
-
Reaction: Stir at room temperature or with gentle heating (40-50 °C) to expedite the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by neutralizing with a mild base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate to yield the crude aldehyde, which can be purified further if necessary.
Further Synthetic Transformations
Beyond heterocycle synthesis, the dual functionality of this compound opens avenues for diverse synthetic routes.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines.[11][12] While the classic reaction involves a β-arylethylamine, the core principle of an intramolecular electrophilic cyclization onto an electron-rich aromatic ring can be adapted.[13] this compound can be elaborated into a suitable precursor, for example by N-alkylation with a component bearing a masked carbonyl, which then participates in the key cyclization step.
Caption: Conceptual workflow for a Pictet-Spengler type reaction.
Selective N-Functionalization
The presence of the dioxolane protecting group allows for clean and selective reactions at the amine nitrogen without interference from a reactive aldehyde.
Experimental Protocol 3: N-Acetylation of this compound
This protocol exemplifies the selective reactivity of the amino group.
-
Setup: Dissolve this compound (1.65 g, 10.0 mmol) in dichloromethane (DCM) (40 mL) in an ice bath. Add a mild base such as triethylamine (1.5 mL, 11.0 mmol).
-
Acylation: Add acetic anhydride (1.0 mL, 10.5 mmol) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.
-
Work-up: Wash the reaction mixture with water (20 mL), followed by 1 M HCl (20 mL), and finally with saturated sodium bicarbonate solution (20 mL).
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide, typically as a solid that can be recrystallized.
Conclusion
This compound is more than a simple aniline derivative; it is a strategic building block that enables complex, multi-step syntheses with high levels of control and efficiency. Its ability to act as a stable surrogate for 3-aminobenzaldehyde, coupled with the orthogonal reactivity of its amine and masked aldehyde functions, makes it an indispensable tool for medicinal chemists and synthetic researchers. The protocols and applications outlined in this guide provide a robust framework for harnessing the full potential of this versatile molecule in the development of novel pharmaceuticals and advanced organic materials.
References
- Wikipedia. Pictet–Spengler reaction. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Yadav, G., & Ai, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
- Journal of Chemical and Pharmaceutical Research. Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. JOCPR. [Link]
- PubChem. This compound. [Link]
- MDPI.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Wikipedia. Dioxolane. [Link]
- ResearchGate.
- MDPI.
- National Institutes of Health. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]
- National Institutes of Health. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]
- ResearchGate.
- Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. [Link]
- National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
- P212121 Store. 3-Aminobenzaldehyde ethylene acetal. [Link]
- Amerigo Scientific. This compound. [Link]
- ResearchGate. 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline. [Link]
- HIMS. Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]
- PubChem. 2-(1,3-Dioxolan-2-yl)aniline. [Link]
- MDPI. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). [Link]
- Beilstein Journal of Organic Chemistry.
- National Institutes of Health.
- Organic Chemistry Portal. Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. [Link]
- Chemistry LibreTexts. Reactions of Arylamines. [Link]
- ResearchGate. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. [Link]
- Cresset Group. Aniline replacement in drug-like compounds. [Link]
- RSC Publishing.
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. news.umich.edu [news.umich.edu]
- 8. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 9. cresset-group.com [cresset-group.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Electrophilic Reactions of 3-(1,3-Dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(1,3-Dioxolan-2-yl)aniline is a versatile bifunctional building block crucial in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. This molecule strategically combines a nucleophilic aniline ring with a protected aldehyde (a dioxolane), allowing for sequential and controlled functionalization. This guide provides an in-depth analysis of the reactivity of this compound towards electrophiles, focusing on the principles of regioselectivity, reaction mechanisms, and detailed, field-proven protocols for key transformations. We will explore how the interplay between the electron-donating amino group and the electron-withdrawing, sterically shielded dioxolanyl moiety dictates the outcomes of electrophilic aromatic substitution (EAS) reactions.
Molecular Overview and Reactivity Principles
The reaction behavior of this compound is governed by the electronic and steric properties of its two key functional groups.
-
Amino Group (-NH₂): As a powerful activating group, the lone pair of electrons on the nitrogen atom significantly increases the electron density of the aromatic ring through resonance.[1] This makes the ring highly susceptible to attack by electrophiles.[1] The amino group is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[1][2][3] In this specific molecule, the available positions are C2, C4, and C6.
-
Dioxolane Group (-CH(OCH₂)₂): This group serves as a protecting group for a formyl (-CHO) substituent.[4][5] The aldehyde itself is a deactivating, meta-directing group. While the dioxolane is less deactivating than the free aldehyde, its inductive electron-withdrawing effect slightly reduces the ring's electron density. Its primary influence, however, is steric, potentially hindering attack at the adjacent C2 position.
Predictive Analysis of Regioselectivity:
The activating, ortho, para-directing effect of the amino group is the dominant factor in determining the site of electrophilic attack.[1][6] Therefore, electrophiles will preferentially substitute at the positions activated by the -NH₂ group: C2, C4, and C6.
-
C4 and C6 (ortho to -NH₂): These positions are highly activated.
-
C2 (ortho to -NH₂ and -dioxolane): This position is also electronically activated, but may be subject to steric hindrance from the adjacent dioxolane group.
-
C5 (meta to -NH₂): This position is the least favored site for substitution.
The strong activation by the amino group can often lead to polysubstitution, a common challenge in aniline chemistry.[1][7][8] To achieve controlled monosubstitution, it is often necessary to moderate the reactivity of the amino group by converting it to an amide (e.g., an acetamide).[1][7][8]
Aniline [label=<
This compound
Dominant Influence: -NH₂ Group (Strong Activator) ortho, para-directing
Minor Influence: -Dioxolane (Weak Deactivator) Steric Hindrance at C2
];
Outcome [label=<
Predicted Sites of Electrophilic Attack
Position Reactivity
C4, C6 Most Favored (ortho to -NH₂)
C2 Less Favored (ortho to both, sterically hindered)
C5 Least Favored (meta to -NH₂)
];
Aniline:f1 -> Outcome [style=dashed, penwidth=2, color="#5F6368"]; }
Predictive model for electrophilic attack on this compound.
Core Application: Electrophilic Aromatic Substitution Protocols
Direct electrophilic substitution on this compound is often challenging due to the high reactivity of the aniline moiety, which can lead to polysubstitution and side reactions.[1][8] A highly effective strategy involves the temporary protection of the amino group as an acetamide. This moderates its activating strength, prevents side reactions with catalysts, and often improves regioselectivity by enhancing steric hindrance at the C2 position.[1][7][8]
Step 1 (Prerequisite): Protection of the Amino Group
This protocol describes the conversion of the starting aniline to its corresponding acetamide, which is the recommended substrate for subsequent electrophilic reactions.
Protocol 1: N-Acetylation of this compound
| Parameter | Value / Description |
| Reagents | This compound, Acetic Anhydride, Glacial Acetic Acid |
| Stoichiometry | Aniline (1.0 eq), Acetic Anhydride (1.1-1.2 eq) |
| Solvent | Glacial Acetic Acid |
| Temperature | 50-60 °C, then Room Temperature |
| Reaction Time | 1-2 hours |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution with continuous stirring. An exotherm may be observed.
-
Gently warm the mixture on a water bath or heating mantle to 50-60 °C for 15-20 minutes to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring to precipitate the N-acetylated product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry.
-
The crude N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide can be purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Electrophilic Substitution Reactions on the Protected Substrate
The following protocols utilize N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide as the starting material.
A. Aromatic Halogenation (Bromination)
Halogenation introduces a halogen atom onto the aromatic ring, a key step for further cross-coupling reactions. The acetamido group directs the substitution primarily to the para position (C4) due to steric hindrance at the ortho positions.[1]
Protocol 2: Monobromination of N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide
| Parameter | Value / Description |
| Reagents | N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide, Bromine, Glacial Acetic Acid |
| Stoichiometry | Acetanilide (1.0 eq), Bromine (1.0-1.05 eq) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-10 °C |
| Reaction Time | 30-60 minutes |
Procedure:
-
Dissolve the N-acetylated starting material (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled, stirring reaction mixture. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water.
-
Quench any unreacted bromine by adding a sufficient amount of aqueous sodium bisulfite solution until the orange color disappears.
-
Collect the precipitated solid product by vacuum filtration, wash with water, and dry. The primary product is expected to be N-(4-bromo-3-(1,3-dioxolan-2-yl)phenyl)acetamide.
B. Aromatic Nitration
Nitration introduces a nitro (-NO₂) group, which is a versatile handle for further transformations, such as reduction to an amine. The acetamido group will direct the nitro group to the C4 and C6 positions.
Protocol 3: Nitration of N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide
| Parameter | Value / Description |
| Reagents | N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide, Nitric Acid (fuming), Sulfuric Acid (conc.) |
| Stoichiometry | Acetanilide (1.0 eq), Nitric Acid (1.1 eq) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
Procedure:
-
Carefully add the N-acetylated starting material (1.0 eq) in small portions to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Cool the resulting solution to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.
-
Add the cold nitrating mixture dropwise to the substrate solution, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated nitro-product by filtration, wash extensively with cold water until the washings are neutral, and dry. A mixture of 4-nitro and 6-nitro isomers is expected.
Safety Note: Handle nitric and sulfuric acids with extreme caution in a fume hood. The addition of the nitrating mixture is highly exothermic.
C. Friedel-Crafts Acylation
Friedel-Crafts reactions are generally unsuccessful on free anilines because the amino group complexes with the Lewis acid catalyst.[8][9] The acetamide protecting group overcomes this limitation, allowing for acylation.[8]
Protocol 4: Friedel-Crafts Acylation of N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide
| Parameter | Value / Description |
| Reagents | N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide, Acyl Chloride (e.g., Acetyl Chloride), Aluminum Chloride (AlCl₃) |
| Stoichiometry | Acetanilide (1.0 eq), Acyl Chloride (1.2 eq), AlCl₃ (2.5-3.0 eq) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
Suspend anhydrous aluminum chloride (2.5 eq) in dry DCM in a flask under a nitrogen atmosphere.
-
Add the acyl chloride (1.2 eq) dropwise to the suspension at 0 °C.
-
Stir for 15 minutes to allow the acylium ion complex to form.
-
Add a solution of the N-acetylated starting material (1.0 eq) in dry DCM dropwise, keeping the temperature at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude acylated product, expected to be substituted at the C4 position.
start [label="Start: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; protection [label="Protocol 1:\nN-Acetylation\n(Acetic Anhydride)"]; substrate [label="Intermediate:\nN-Acetylated Substrate", style=filled, fillcolor="#E8F0FE", fontcolor="#4285F4"];
sub_node [shape=point, width=0];
halogenation [label="Protocol 2:\nHalogenation\n(Br₂, AcOH)"]; nitration [label="Protocol 3:\nNitration\n(HNO₃, H₂SO₄)"]; acylation [label="Protocol 4:\nFriedel-Crafts Acylation\n(RCOCl, AlCl₃)"];
deprotection [label="Final Step:\nAmide Hydrolysis\n(Acid or Base)"]; final_product [label="Final Functionalized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> protection; protection -> substrate; substrate -> sub_node [arrowhead=none]; sub_node -> halogenation; sub_node -> nitration; sub_node -> acylation;
halogenation -> deprotection; nitration -> deprotection; acylation -> deprotection;
deprotection -> final_product; }
General experimental workflow for controlled electrophilic substitution.
Protocol: Deprotection of the Dioxolane Group
After performing the desired electrophilic substitution, the dioxolane group can be easily removed to regenerate the aldehyde functionality, which can then be used in subsequent synthetic steps. Dioxolanes are stable to bases but are readily cleaved under acidic conditions.[4][5]
Protocol 5: Acid-Catalyzed Hydrolysis of the Dioxolane Acetal
| Parameter | Value / Description |
| Reagents | Substituted this compound derivative, Acetone, Water, Acid Catalyst (e.g., HCl, p-TsOH) |
| Stoichiometry | Substrate (1.0 eq), Catalyst (catalytic amount) |
| Solvent | Acetone/Water mixture (e.g., 4:1) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-12 hours |
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small scoop of p-toluenesulfonic acid).
-
Stir the mixture at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the acid catalyst with a mild base, such as saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the resulting aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.
Concluding Remarks and Best Practices
The synthetic utility of this compound lies in the predictable control of its reactivity. The dominant influence of the amino group necessitates a protection strategy, most commonly N-acetylation, to achieve clean, high-yielding monosubstitution reactions. By protecting the amine, chemists can reliably direct a variety of electrophiles to the C4 and C6 positions. Subsequent deprotection of both the acetamide and the dioxolane groups provides access to a wide array of highly functionalized 3-aminobenzaldehyde derivatives, which are invaluable intermediates in medicinal chemistry and materials science. Always monitor reactions by TLC to determine optimal reaction times and ensure complete conversion.
References
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF.
- LookChem. (n.d.). 3-(1,3-dioxolan-2-yl)-2,4-difluoroaniline.
- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3(+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- University of Calgary. (n.d.). Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Kralles, Z. T., Deherikar, P. K., Werner, C. A., Hu, X., Kolodziej, E. P., & Dai, N. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- PubChem. (n.d.). This compound.
- Semantic Scholar. (n.d.). Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution.
- Dalal Institute. (n.d.). Aromatic Electrophilic Substitution.
- SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- University of Pennsylvania. (n.d.). Chem 6352 - Protecting Groups.
- Beigoli, M., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(42), 25068-25103.
- Evans, D. A. (n.d.). Protecting Groups. Harvard University.
- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
- Refubium - Freie Universität Berlin. (n.d.). Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide) Photocatalyst.
- ResearchGate. (2019). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout.
- ResearchGate. (2007). (PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- MDPI. (2021). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III).
- PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)aniline.
- ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde.
- PubMed. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- ResearchGate. (2008). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
Strategic Derivatization of the Amino Group in 3-(1,3-Dioxolan-2-yl)aniline: Protocols and Mechanistic Insights
An Application Note for the Synthetic Chemist
Abstract: This technical guide provides detailed protocols and expert rationale for the chemical derivatization of the primary amino group of 3-(1,3-Dioxolan-2-yl)aniline. This compound is a valuable synthetic intermediate, particularly in pharmaceutical and materials science, due to its bifunctional nature. The presence of a dioxolane-protected benzaldehyde at the meta-position allows for selective modification of the aniline amine without interference from a highly reactive aldehyde.[1] This note details three core, high-yield derivatization strategies: acylation, sulfonylation, and reductive amination. For each strategy, we present a step-by-step protocol, discuss the underlying chemical principles, and provide guidelines for the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Foundational Principles: Why Selective Derivatization Matters
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a cornerstone building block in modern organic synthesis.[1] Its utility stems from the strategic masking of a reactive aldehyde as a cyclic acetal. This protection is crucial for two primary reasons:
-
Preventing Undesired Side Reactions: A free aldehyde is susceptible to reacting with the nucleophilic amino group of another molecule (self-condensation) or with reagents intended for the amine, leading to a complex mixture of products. The acetal group is robust and unreactive under the basic or mildly acidic conditions typically used for amine derivatization.[2]
-
Enabling Sequential Functionalization: Protecting the aldehyde allows a chemist to perform a full suite of reactions on the amino group first. Subsequently, the acetal can be cleanly hydrolyzed under acidic conditions to liberate the aldehyde, making it available for further transformations such as Wittig reactions, reductions, or further reductive aminations. This orthogonal protection strategy is fundamental to the efficient construction of complex molecules, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[3][4][5]
The amino group itself is a potent nucleophile, readily attacking electrophilic centers. The derivatization strategies outlined below leverage this inherent reactivity to form stable covalent bonds.
Figure 1: General workflow for the sequential functionalization of this compound.
Derivatization Protocols & Methodologies
Acylation: Formation of Amides
The formation of an amide bond via acylation is one of the most reliable and widely used reactions in organic synthesis. It involves the reaction of the primary amine with an activated carboxylic acid derivative, typically an acyl chloride or an acid anhydride.
Causality Behind the Protocol: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine or pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. Without the base, the acid byproduct would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Cooling the reaction mixture is essential to control the exothermic nature of the reaction, preventing side product formation.
Figure 2: Experimental workflow for the acylation of the target aniline.
Detailed Protocol: Synthesis of N-(3-(1,3-dioxolan-2-yl)phenyl)acetamide
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.65 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C.
-
Reagent Addition: Add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the pure amide product.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in medicinal chemistry, most famously in sulfa antibiotics.[6] The synthesis is analogous to acylation, involving the reaction of the aniline with a sulfonyl chloride.
Causality Behind the Protocol: The mechanism is a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the solvent and the base, as it is effective at catalyzing the reaction and scavenging the HCl byproduct. Modern methods using sulfinate salts under photoredox conditions offer milder alternatives for complex substrates.[6][7][8]
Figure 3: Experimental workflow for the sulfonylation of the target aniline.
Detailed Protocol: Synthesis of N-(3-(1,3-dioxolan-2-yl)phenyl)-4-methylbenzenesulfonamide
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (0.825 g, 5.0 mmol) in pyridine (15 mL).
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.05 g, 5.5 mmol, 1.1 equiv) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into 100 mL of ice-cold 2 M HCl. A precipitate may form.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a superior method for producing N-alkylated amines, avoiding the over-alkylation problems common with direct alkylation using alkyl halides.[9] The process involves the initial formation of an imine intermediate between the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild and selective reducing agent.[10][11]
Causality Behind the Protocol: The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is ideal because it is a mild reductant that is selective for the protonated imine intermediate over the starting ketone or aldehyde.[9] This selectivity prevents consumption of the reducing agent by the carbonyl reactant. A small amount of acetic acid is often used to catalyze the formation of the iminium ion, which is the species that is actually reduced.
Figure 4: Experimental workflow for reductive amination of the target aniline.
Detailed Protocol: Synthesis of N-isopropyl-3-(1,3-dioxolan-2-yl)aniline
-
Setup: To a 100 mL round-bottom flask, add this compound (1.65 g, 10.0 mmol), acetone (1.5 mL, 20.0 mmol, 2.0 equiv), and 1,2-dichloroethane (DCE, 40 mL).
-
Reagent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution (50 mL).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over Na₂SO₄.
-
-
Purification: Filter and concentrate the solution. Purify the resulting oil by column chromatography on silica gel to obtain the pure secondary amine.
Analytical Characterization of Derivatives
Confirmation of a successful derivatization requires thorough analytical characterization. A combination of spectroscopic methods is typically employed to verify the structure of the new compound.
| Technique | Parent: this compound | Acylated Product (Amide) | Sulfonylated Product (Sulfonamide) | Reductively Aminated Product (Sec. Amine) |
| ¹H NMR | -NH₂ peak (~3.8 ppm, broad s, 2H); -CH- acetal peak (~5.8 ppm, s, 1H) | -NH- peak (~8.0 ppm, broad s, 1H); New peaks for acyl group (e.g., -CH₃ at ~2.1 ppm) | -NH- peak (~9.5 ppm, broad s, 1H); New peaks for sulfonyl group (e.g., Ar-CH₃ at ~2.4 ppm) | -NH- peak (~4.0 ppm, broad s, 1H); New peaks for alkyl group (e.g., -CH(CH₃)₂ septet and doublet) |
| ¹³C NMR | Aromatic carbons; Acetal C (~103 ppm); -OCH₂CH₂O- (~65 ppm) | New C=O peak (~168 ppm); Shifts in aromatic C signals | Shifts in aromatic C signals | New C-N peaks for the added alkyl group |
| IR (cm⁻¹) | N-H stretches (~3400, 3300); C-O stretches (~1100) | Strong C=O stretch (~1670); N-H stretch (~3300) | Strong S=O stretches (~1340, 1160); N-H stretch (~3250) | N-H stretch (~3350) |
| Mass Spec | M+H⁺ = 166.08 | M+H⁺ = 208.10 (for acetyl) | M+H⁺ = 320.11 (for tosyl) | M+H⁺ = 208.13 (for isopropyl) |
Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary based on solvent and concentration. The data presented are typical expected values.
Conclusion
This compound is a versatile synthetic intermediate that enables precise and selective modification of its two distinct functional groups. By employing the robust protocols for acylation, sulfonylation, and reductive amination detailed in this application note, researchers can reliably synthesize a diverse array of derivatized building blocks. The key to success lies in understanding the causality behind each procedural step—from temperature control and the stoichiometric use of a base to the selection of a chemoselective reducing agent. These methods provide a solid foundation for the efficient synthesis of complex molecules for applications in drug discovery and materials science.
References
- U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
- CymitQuimica. (n.d.). CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal.
- Ainfo Inc. (2024). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry.
- LookChem. (2025). What are the uses of benzaldehyde in the pharmaceutical industry?
- Haihang Industry. (n.d.). What are six applications for benzaldehyde.
- ChemistryViews.org. (2017). Mild Sulfonylation of Anilines.
- Wikipedia. (n.d.). Reductive amination.
- MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules.
- University of Calgary. (2006). Reductive Amination. Chem 263 Lecture Notes.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science.
- PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol.
- ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Frontiers in Chemistry. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. profistend.info [profistend.info]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 6. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 7. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Versatile Precursor: Harnessing 3-(1,3-Dioxolan-2-yl)aniline for the Synthesis of Novel Heterocyclic Compounds
Abstract
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. 3-(1,3-Dioxolan-2-yl)aniline emerges as a highly versatile and strategic precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctionality, possessing both a nucleophilic aniline moiety and a masked aldehyde in the form of a stable 1,3-dioxolane ring, offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, with a focus on the preparation of indoles and quinolines. Detailed, field-proven protocols are presented, alongside a critical examination of the underlying chemical principles that govern these transformations.
Introduction: The Strategic Advantage of a Masked Aldehyde
The dual nature of this compound makes it an invaluable tool for organic chemists. The aniline group serves as a classical nucleophile and a directing group for electrophilic aromatic substitution, enabling a wide range of well-established synthetic transformations. Simultaneously, the 1,3-dioxolane moiety acts as a robust protecting group for the otherwise reactive aldehyde functionality. This protection strategy is crucial, as free aldehydes can readily undergo self-condensation or unwanted side reactions under the conditions often required for modifications at the aniline site. The ability to unmask the aldehyde at a later, strategic point in a synthetic sequence opens up a plethora of possibilities for further functionalization and cyclization reactions.
This application note will delve into specific, high-impact applications of this precursor, providing not just the "how" but also the critical "why" behind the experimental design and procedural steps.
Synthesis of Indole Scaffolds: The Fischer Indole Synthesis
The indole nucleus is a cornerstone of many natural products and pharmaceutical agents.[1] The Fischer indole synthesis, a venerable and reliable method, can be effectively employed to construct indole rings from arylhydrazines and carbonyl compounds.[2][3] In this context, this compound can be readily converted to its corresponding phenylhydrazine, which then serves as the key precursor for the Fischer cyclization.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a series of well-defined steps under acidic conditions. The initial condensation of the arylhydrazine with an aldehyde or ketone forms a phenylhydrazone. This is followed by tautomerization to an enamine, which then undergoes a crucial[4][4]-sigmatropic rearrangement. The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to afford the aromatic indole ring. The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[3]
Experimental Protocol: Synthesis of 2-Methyl-5-(1,3-dioxolan-2-yl)-1H-indole
This protocol is a representative example adapted from established Fischer indole synthesis procedures.[5]
Step 1: Preparation of 3-(1,3-Dioxolan-2-yl)phenylhydrazine Hydrochloride
-
To a stirred solution of this compound (10.0 g, 60.5 mmol) in concentrated hydrochloric acid (50 mL) cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (4.38 g, 63.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (34.1 g, 151 mmol) in concentrated hydrochloric acid (30 mL) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid under vacuum to yield 3-(1,3-dioxolan-2-yl)phenylhydrazine hydrochloride.
Step 2: Fischer Indole Cyclization
-
Combine 3-(1,3-dioxolan-2-yl)phenylhydrazine hydrochloride (5.0 g, 21.7 mmol) and acetone (3.2 mL, 43.4 mmol) in glacial acetic acid (25 mL).
-
Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford 2-methyl-5-(1,3-dioxolan-2-yl)-1H-indole.
Synthesis of Quinoline Scaffolds: The Skraup and Related Syntheses
Quinolines are another class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. Several classical methods, including the Skraup, Doebner-von Miller, and Combes syntheses, utilize an aniline precursor to construct the quinoline ring system.[6] The presence of the dioxolane group in this compound is generally compatible with the strongly acidic conditions of these reactions.
Mechanistic Rationale: The Skraup Synthesis
The Skraup synthesis is a robust method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (often the nitro compound corresponding to the aniline used).[7] The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) yield the quinoline product.[6] The reaction is notoriously exothermic, and the use of a moderator like ferrous sulfate is often necessary for controlled and safe execution.[8]
Experimental Protocol: Synthesis of 6-(1,3-Dioxolan-2-yl)quinoline
This protocol is based on the classical Skraup synthesis and is adapted for the specific starting material. The existence of 6-(1,3-dioxolan-2-yl)quinoline has been reported in the chemical literature, validating this synthetic approach.[9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 165.19 | 16.5 g | 0.10 |
| Glycerol | 92.09 | 27.6 g | 0.30 |
| 3-Nitrobenzaldehyde | 151.12 | 6.0 g | 0.04 |
| Ferrous sulfate heptahydrate | 278.01 | 2.0 g | - |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the concentrated sulfuric acid to the glycerol with cooling in an ice bath.
-
To this cooled mixture, add the this compound, followed by the 3-nitrobenzaldehyde (as the oxidizing agent) and ferrous sulfate heptahydrate.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water (200 mL) and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).
-
Perform a steam distillation to isolate the crude quinoline derivative.
-
Extract the distillate with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-(1,3-dioxolan-2-yl)quinoline.
Unmasking the Aldehyde: Deprotection of the Dioxolane Ring
A key synthetic utility of this compound is the ability to deprotect the dioxolane ring to reveal the 3-aminobenzaldehyde functionality. This transformation is typically achieved under acidic conditions via hydrolysis. The resulting 3-aminobenzaldehyde is a valuable intermediate for further reactions, such as the Friedländer annulation to form more complex quinolines.[10]
Mechanistic Rationale
The hydrolysis of the acetal is an equilibrium process catalyzed by acid.[11] The mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent loss of ethylene glycol and a proton regenerates the aldehyde. The reaction is typically driven to completion by using an excess of water.
Experimental Protocol: Hydrolysis to 3-Aminobenzaldehyde
This protocol provides a general and effective method for the deprotection of the dioxolane group.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 165.19 | 5.0 g | 0.03 |
| Acetone | 58.08 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.57 g | 0.003 |
| Saturated sodium bicarbonate solution | - | ~20 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
Procedure:
-
Dissolve this compound in a mixture of acetone and water (4:1 ratio).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution until the solution is neutral (pH ~7).
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminobenzaldehyde. Note: 3-aminobenzaldehyde can be unstable and is often used immediately in the next synthetic step.
Conclusion
This compound stands out as a strategically designed precursor that offers significant advantages in the synthesis of complex heterocyclic molecules. The orthogonal reactivity of the aniline and the protected aldehyde functionalities allows for a modular and flexible approach to building molecular diversity. The protocols detailed herein for the synthesis of indoles and quinolines, as well as the deprotection to reveal the versatile 3-aminobenzaldehyde intermediate, provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in their synthetic endeavors. The causality behind the experimental choices, rooted in fundamental principles of reaction mechanisms, ensures that these protocols are not merely recipes but are robust and adaptable systems for chemical innovation.
References
- Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Wikipedia. (2024). Fischer indole synthesis. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- Fischer Indole Synthesis. YouTube. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. [Link]
- 6-(1,3-Dioxolan-2-yl)quinoline. PubChem. [Link]
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
- Skraup reaction. Wikipedia. [Link]
- Synthesis of Quinoline and deriv
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
- Quinoline. Organic Syntheses. [Link]
- Synthesis of deriv
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. [Link]
- Acid catalyzed transformation between dioxolane and dioxane obtained in...
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]
- Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones.
- Acid-catalyzed ester hydrolysis. Khan Academy. [Link]
- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
- Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]
- The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. [Link]
- General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. iipseries.org [iipseries.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 6-(1,3-Dioxolan-2-yl)quinoline | C12H11NO2 | CID 149685956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dioxolane - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Application Note: The Strategic Role of 3-(1,3-Dioxolan-2-yl)aniline in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate field of medicinal chemistry, the synthesis of complex bioactive molecules necessitates precise control over chemical reactions. Protecting group strategies are fundamental to achieving this control, allowing for the selective modification of multifunctional compounds.[1] This application note provides an in-depth guide to the strategic use of 3-(1,3-Dioxolan-2-yl)aniline, a critical building block in the synthesis of pharmaceutical intermediates. We will explore its function as a stable surrogate for 3-aminobenzaldehyde, the causality behind the use of its dioxolane protecting group, and its pivotal role in the construction of complex scaffolds, with a focus on the oxazolidinone class of antibiotics.
Introduction: The Duality of this compound
This compound (CAS No: 6398-87-4) is an aromatic amine that serves as a highly valuable intermediate in organic synthesis.[2][3] Its structure is characterized by two key functional moieties: a primary aniline group and a 1,3-dioxolane ring. This dioxolane ring is an acetal, which functions as a robust protecting group for a benzaldehyde functional group.[4]
The primary utility of this compound lies in its ability to act as a stable, manageable precursor to 3-aminobenzaldehyde.[3] 3-Aminobenzaldehyde itself is a useful building block but can be prone to instability and self-polymerization due to the simultaneous presence of a nucleophilic amine and an electrophilic aldehyde.[5][6][7] By masking the aldehyde as a dioxolane, this compound allows chemists to perform a wide range of transformations on the aniline nitrogen without interference from the aldehyde, which can be revealed later in the synthetic sequence.
The Acetal as a Strategic Aldehyde Protection
The core principle behind using this compound is the strategic protection of the aldehyde group.
Why Protection is Necessary: In a molecule containing both an amine and an aldehyde, many reagents intended to react with the amine (e.g., in alkylation or acylation reactions) could undesirably react with the highly electrophilic aldehyde. Furthermore, strong bases or nucleophiles used in a synthesis could attack the aldehyde carbonyl.[8] Protecting the aldehyde as an acetal circumvents these issues.
Properties of the Dioxolane Protecting Group:
-
Stability: Acetals are chemically robust and inert to a wide range of conditions, including strong bases, nucleophiles, organometallic reagents, and hydrides.[4][9] This allows for extensive chemical modifications at other parts of the molecule.
-
Reversible Formation: The protection is fully reversible. The acetal can be easily and cleanly removed (deprotected) by treatment with aqueous acid, regenerating the original aldehyde.[9]
The following diagram illustrates the fundamental protection/deprotection strategy that makes this compound a valuable synthetic tool.
Caption: Protection/Deprotection workflow for 3-aminobenzaldehyde.
Core Application: Synthesis of Oxazolidinone Antibiotics (e.g., Linezolid Analogs)
A prominent application of aniline intermediates is in the synthesis of the oxazolidinone class of antibiotics. Linezolid, the first clinically approved member of this class, is a critical therapeutic agent against multidrug-resistant Gram-positive pathogens like MRSA and VRE.[10] The synthesis of Linezolid and its analogs often starts with an aniline derivative, demonstrating a key workflow where a precursor like this compound would be invaluable.
While many documented syntheses of Linezolid itself start with 3-fluoro-4-morpholinylaniline, the fundamental steps of building the oxazolidinone core and side chain from an aniline are directly applicable.[10][11][12]
The diagram below outlines a generalized, multi-step synthetic pathway for constructing an oxazolidinone core from an aniline precursor.
Caption: Generalized workflow for oxazolidinone synthesis from an aniline.
Protocol 1: Synthesis of a Key Oxazolidinone Intermediate
This protocol describes the foundational steps for synthesizing an N-aryl oxazolidinone ring system, a key intermediate for various pharmaceuticals.
Objective: To construct the (S)-N-{[3-(3-aminophenyl)-2-oxo-5-oxazolidinyl]methyl}acetamide scaffold, demonstrating the utility of the aniline starting material.
Step-by-Step Methodology:
-
N-Alkylation with a Chiral Epoxide:
-
To a solution of this compound (1 equivalent) in a suitable solvent like methanol or isopropanol, add (R)-epichlorohydrin (1.1 equivalents).
-
Heat the mixture to reflux (approx. 60-70°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Causality: This step involves the nucleophilic attack of the aniline nitrogen onto the less sterically hindered carbon of the epoxide, opening the ring to form a chiral β-amino alcohol. The chirality from (R)-epichlorohydrin is crucial for the final drug's efficacy.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude N-[3-chloro-2-(R)-hydroxypropyl]-3-(1,3-dioxolan-2-yl)aniline intermediate.
-
-
Oxazolidinone Ring Formation:
-
Dissolve the crude intermediate from Step 1 in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a carbonylating agent like carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise at room temperature.[12]
-
Stir the reaction for 12-24 hours. The reaction involves an intramolecular cyclization to form the five-membered oxazolidinone ring.
-
Causality: CDI acts as a phosgene equivalent, activating the hydroxyl group and facilitating its reaction with the secondary amine to close the ring and form the stable carbamate linkage of the oxazolidinone.
-
After the reaction is complete, wash the organic solution with water to remove impurities and concentrate to afford the (5R)-5-(chloromethyl)-3-[3-(1,3-dioxolan-2-yl)phenyl]-2-oxazolidinone.
-
-
Azide Formation and Reduction (Side-Chain Elaboration):
-
Dissolve the chloromethyl intermediate in dimethylformamide (DMF) and add sodium azide (NaN₃) (1.5 equivalents).
-
Heat the mixture to 80-90°C for several hours. This Sₙ2 reaction displaces the chloride with an azide group.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
The resulting azide can then be reduced to a primary amine using a standard method, such as catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (Staudinger reaction). This yields (5S)-5-(aminomethyl)-3-[3-(1,3-dioxolan-2-yl)phenyl]-2-oxazolidinone.
-
-
Final Acylation:
-
Dissolve the aminomethyl intermediate in DCM and cool to 0°C.
-
Add a base such as triethylamine (1.5 equivalents), followed by the dropwise addition of acetyl chloride or acetic anhydride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Causality: This is a standard acylation to form the final acetamide side chain present in many oxazolidinone antibiotics.[10]
-
Work up the reaction by washing with aqueous bicarbonate solution and brine. The resulting product is the protected precursor to the final active pharmaceutical ingredient.
-
| Step | Key Reagents | Typical Solvent | Temperature | Purpose |
| 1. N-Alkylation | (R)-Epichlorohydrin | Methanol | Reflux | Install chiral side-chain |
| 2. Ring Formation | Carbonyldiimidazole (CDI) | DCM / THF | Room Temp. | Construct the core oxazolidinone ring |
| 3. Side-Chain Conversion | Sodium Azide (NaN₃), then H₂/Pd-C | DMF | 80-90°C | Convert chloromethyl to aminomethyl group |
| 4. Acylation | Acetyl Chloride, Triethylamine | DCM | 0°C to RT | Install the final acetamide functionality |
Protocol 2: Deprotection to Reveal the Aldehyde
Once the desired molecular scaffold is assembled, the aldehyde can be unmasked for further functionalization or as a final step in the synthesis.
Objective: To hydrolyze the acetal and regenerate the 3-aminobenzaldehyde functionality within the complex intermediate.
Step-by-Step Methodology:
-
Acidic Hydrolysis:
-
Dissolve the this compound derivative in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl or dilute H₂SO₄).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Causality: The acidic conditions protonate one of the acetal oxygens, turning it into a good leaving group (an alcohol). Subsequent attack by water and elimination of ethylene glycol regenerates the carbonyl group of the aldehyde.[9]
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the final aldehyde-containing compound.
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for complex pharmaceutical synthesis. Its primary role is to serve as a stable and versatile surrogate for 3-aminobenzaldehyde, enabling chemists to perform selective reactions on the aniline nitrogen without interference. The dioxolane acetal is an ideal protecting group—robust under a variety of synthetic conditions yet easily removed when desired.[4][13] Its application in building the core structure of oxazolidinone antibiotics exemplifies its importance in modern drug development, providing a reliable pathway to life-saving therapeutics.
References
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.
- Smolecule. (n.d.). Buy 3-Aminobenzaldehyde | 1709-44-0.
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- Jamison, T. F., et al. (2019).
- Google Patents. (n.d.).
- Pearson Education. (2022). Acetal Protecting Group Explained.
- ChemicalBook. (n.d.). This compound synthesis.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Chem Help ASAP. (2020, February 23). acetal protecting groups [Video]. YouTube.
- ChemBK. (2024, April 10). 3-AMINOBENZALDEHYDE.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Sigma-Aldrich. (n.d.). 3-(2-methyl-1,3-dioxolan-2-yl)aniline.
- PubChem. (n.d.). This compound.
- Guidechem. (n.d.). 3-AMINOBENZALDEHYDE POLYMER 1709-44-0 wiki.
Sources
- 1. jocpr.com [jocpr.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. asianpubs.org [asianpubs.org]
- 12. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols: Synthesis of 3-(1,3-Dioxolan-2-yl)aniline Derivatives
Introduction
In the landscape of medicinal chemistry and materials science, 3-(1,3-Dioxolan-2-yl)aniline and its derivatives are pivotal intermediates.[1][2] The strategic importance of this scaffold lies in its dual functionality: a nucleophilic aniline moiety amenable to a wide range of coupling reactions and a protected aldehyde in the form of a dioxolane ring. This acetal serves as a robust protecting group for the otherwise reactive aldehyde, rendering it stable to basic, nucleophilic, and various reductive or oxidative conditions.[3] The aldehyde can be readily deprotected under acidic conditions, providing a valuable synthetic handle for further molecular elaboration.[3][4]
This document provides a comprehensive guide to the synthesis of the core intermediate, this compound, and its subsequent derivatization through palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic organic chemistry.[5][6][7] We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols and field-proven insights to ensure reproducible and high-yielding syntheses.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-nitrobenzaldehyde. The first step involves the protection of the aldehyde functionality as a cyclic acetal, followed by the reduction of the nitro group to an amine.
Step 1: Acetal Protection of 3-Nitrobenzaldehyde
The protection of the aldehyde is crucial to prevent its participation in the subsequent reduction step. The formation of the 1,3-dioxolane is an acid-catalyzed equilibrium reaction.[3][8] To drive the reaction to completion, the removal of water is essential, often accomplished by azeotropic distillation with a Dean-Stark apparatus.
Reaction Scheme: 3-Nitrobenzaldehyde + Ethylene Glycol → 2-(3-Nitrophenyl)-1,3-dioxolane
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene as the solvent, sufficient to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-nitrophenyl)-1,3-dioxolane as an oil, which can often be used in the next step without further purification.[9]
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.
Reaction Scheme: 2-(3-Nitrophenyl)-1,3-dioxolane → this compound
Protocol:
-
Dissolve 2-(3-nitrophenyl)-1,3-dioxolane (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi or as per equipment specifications).
-
Shake or stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.[10] The crude product can be purified by column chromatography if necessary.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The aniline functionality of this compound serves as an excellent nucleophile in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide or triflate.[5][6] This reaction has broad substrate scope and functional group tolerance.[5]
Conceptual Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ.[11] |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps.[7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base depends on the substrate; stronger bases like NaOtBu are common, while weaker bases may be needed for base-sensitive functional groups. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed aprotic solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Suzuki-Miyaura Cross-Coupling
While this compound itself is not a typical substrate for Suzuki coupling, it can be functionalized to contain a halide (e.g., bromo or iodo) or converted to a boronic acid derivative to participate in this reaction. For instance, starting from 3-bromoaniline, one can perform the Suzuki coupling first and then introduce the dioxolane group, or protect 3-bromoaniline with a Boc group, perform the coupling, and then deprotect.
Illustrative Workflow for a Related Suzuki Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling.
Protocol for a Representative Suzuki Coupling:
-
In a reaction vessel, combine the aryl halide (e.g., a bromoaniline derivative, 1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., aqueous 2M Na₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[12]
Part 3: Deprotection of the Dioxolane Group
The final step in many synthetic routes involving this intermediate is the deprotection of the dioxolane to reveal the aldehyde functionality. This is typically achieved under acidic conditions.
Protocol:
-
Dissolve the this compound derivative in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base like sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts and concentrate to yield the final aldehyde product.[3]
Conclusion
The synthetic protocols outlined in this application note provide a robust framework for the preparation and derivatization of this compound. The careful choice of protecting groups and the application of powerful cross-coupling methodologies are central to the successful synthesis of complex molecules derived from this versatile intermediate. The experimental conditions provided herein can be optimized for specific substrates to achieve maximal yields and purity.
References
- Bristol-Myers Company. (1987). US4701459A.
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ChemBK. (2024). 3-Aminobenzaldehyde ethylene acetal.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- PubChem. (n.d.). This compound.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- de la Cruz, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.
- Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2017). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?
- Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL.
- Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Zeng, H., et al. (2018). Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. The Journal of Organic Chemistry, 83(9), 5256-5266.
- PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)aniline.
- ResearchGate. (2007). 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Garella, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 414-423.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- National Center for Biotechnology Information. (2018). Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. PubMed.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PubMed Central.
- Abbasi, Z., Masteri-Farahani, M., & coworkers. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. research.rug.nl [research.rug.nl]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
catalytic reactions involving 3-(1,3-Dioxolan-2-yl)aniline
An Application Guide to Catalytic Reactions Involving 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of the catalytic applications of this compound. This versatile building block, also known as 3-aminobenzaldehyde ethylene acetal, is pivotal in modern synthetic chemistry.[1] The strategic protection of its aldehyde functionality as a dioxolane acetal allows for selective transformations at the aniline nitrogen, primarily through palladium-catalyzed cross-coupling reactions. This note offers in-depth protocols, mechanistic insights, and practical guidance for two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
Introduction: The Strategic Importance of this compound
This compound (CAS: 6398-87-4) is a bifunctional aromatic compound featuring a primary amine and a protected aldehyde group.[1][2] Its utility in multi-step synthesis stems from this orthogonal reactivity. The 1,3-dioxolane group serves as a robust protecting group for the highly reactive formyl moiety, preventing its participation in undesired side reactions while the nucleophilic amino group is functionalized.[3][4] This strategy is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry where aniline substructures are common but can lead to metabolic toxicity.[5]
The typical synthesis of this compound involves the acid-catalyzed reaction of 3-nitrobenzaldehyde with ethylene glycol to form the acetal, followed by reduction of the nitro group to the target aniline.[6] This readily available precursor opens the door to a wide array of subsequent catalytic transformations.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid |
| CAS Number | 6398-87-4[1] |
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[7][8] This reaction has revolutionized the synthesis of aryl amines, offering a far more versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution.[7]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of organometallic transformations. The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential for promoting both the initial oxidative addition and the final reductive elimination steps, thereby enhancing reaction efficiency and scope.[9]
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange & Amine Coordination: The aniline displaces a ligand on the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated aniline to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Protocol: Synthesis of N-(4-methylphenyl)-3-(1,3-dioxolan-2-yl)aniline
This protocol details the coupling of this compound with 4-bromotoluene. The use of a pre-catalyst, which is an air-stable Pd(II) source complexed with the ligand, simplifies the setup.[11]
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol %)
-
RuPhos ligand (2 mol %)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add the RuPhos Pd G3 precatalyst, RuPhos ligand, this compound, and 4-bromotoluene.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent.
-
Base Addition: Slowly add the LiHMDS solution dropwise at room temperature while stirring. The use of a strong, non-nucleophilic base like LiHMDS is crucial for efficient deprotonation of the aniline.[11][12]
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Representative Reaction Parameters:
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | RuPhos Pd G3 (2) | RuPhos (2) | LiHMDS (2.2) | Toluene | 100 | 85-95 |
| 2-Chloropyridine | BrettPhos Pd G3 (3) | BrettPhos (3) | NaOt-Bu (2.0) | Dioxane | 110 | 70-80 |
| 4-Iodoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | t-BuOH | 100 | 80-90 |
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[13][14] Its key advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for various functional groups.[14]
Application Rationale
To utilize this compound in a Suzuki coupling, it must first be functionalized with a halide or triflate leaving group. For this protocol, we will consider the coupling of a hypothetical 4-bromo-3-(1,3-dioxolan-2-yl)aniline with phenylboronic acid. This transformation is a key step in constructing biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Application Protocol: Synthesis of a Biaryl Aniline Derivative
This protocol describes the Suzuki coupling of 4-bromo-3-(1,3-dioxolan-2-yl)aniline with phenylboronic acid.
Materials:
-
4-Bromo-3-(1,3-dioxolan-2-yl)aniline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
XPhos (4 mol %)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 4-bromo-3-(1,3-dioxolan-2-yl)aniline, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inerting: Evacuate and backfill the vessel with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The presence of water and a base like K₃PO₄ is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[15][16]
-
Reaction: Heat the reaction mixture to 90-110 °C for 4-16 hours. Alternatively, microwave irradiation (e.g., 120 °C for 20-30 minutes) can significantly accelerate the reaction.[15]
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude material by silica gel chromatography to obtain the biaryl product.
Representative Suzuki Coupling Parameters:
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-95 |
| Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | 60 | ~90[17] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ACN/H₂O | 90 | 75-85 |
Concluding Remarks and Future Directions
This compound is a powerful and enabling building block for the synthesis of complex molecular architectures. The protocols detailed herein for Buchwald-Hartwig and Suzuki-Miyaura couplings provide reliable and efficient pathways to C-N and C-C bond formation, respectively. Beyond these cornerstone reactions, this substrate is amenable to other catalytic transformations, including C-H functionalization, where the acetal or amine can serve as a directing group.[18][19] The subsequent deprotection of the dioxolane group under acidic conditions unmasks the aldehyde, providing a handle for further derivatization, such as reductive amination or condensation reactions to form heterocyclic systems.[20] The strategic use of this reagent will undoubtedly continue to accelerate innovation in drug discovery and materials science.
References
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- This compound.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experiment
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group.
- This compound. Amerigo Scientific. [Link]
- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca University. [Link]
- Seven Name Reactions in One - Palladium C
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.umich.edu [news.umich.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. boa.unimib.it [boa.unimib.it]
- 18. Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(1,3-Dioxolan-2-yl)aniline, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3][4] The core of this process involves the acid-catalyzed acetalization of 3-aminobenzaldehyde with ethylene glycol. This guide is designed for researchers, chemists, and process engineers, offering in-depth insights into the synthetic strategy, a detailed step-by-step protocol, process optimization, analytical characterization, and critical safety considerations. The methodologies presented are grounded in established chemical principles to ensure reproducibility, scalability, and safety.
Introduction and Strategic Overview
The Significance of this compound
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a bifunctional organic compound featuring both a primary aromatic amine and a protected aldehyde group in the form of a cyclic acetal (dioxolane).[4][5] Its molecular formula is C₉H₁₁NO₂ and it has a molecular weight of 165.19 g/mol .[5][6][7] This structure makes it a highly versatile building block in multi-step organic syntheses. The dioxolane group serves as a robust protecting group for the reactive aldehyde functionality, allowing for selective reactions at the amino group without interference.[4] This attribute is crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][4]
Synthetic Rationale and Chosen Pathway
The most direct and industrially viable route for synthesizing this compound is the direct acetalization of 3-aminobenzaldehyde with ethylene glycol. This reaction is an equilibrium process, catalyzed by an acid.[8]
Overall Reaction Scheme: 3-Aminobenzaldehyde + Ethylene Glycol ⇌ this compound + Water
The key to achieving a high yield on a large scale is to effectively shift the reaction equilibrium to the product side. This is accomplished by continuously removing the water formed during the reaction, typically through azeotropic distillation using a Dean-Stark apparatus.[8] This method is preferred for its efficiency and ease of implementation in standard chemical reactors.
Reaction Mechanism: Acid-Catalyzed Acetal Formation
The formation of the dioxolane ring proceeds through a well-established, multi-step mechanism:
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of 3-aminobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Hemiacetal Formation: A hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.
-
Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (H₂O). The departure of a water molecule generates a resonance-stabilized carbocation.
-
Ring Closure: The second hydroxyl group of the ethylene glycol moiety performs an intramolecular nucleophilic attack on the carbocation, closing the five-membered ring.
-
Product Formation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.
Caption: Figure 1: Mechanism of Acetal Formation
Detailed Scale-Up Protocol
This protocol describes the synthesis on a 1.0 mole scale. Appropriate adjustments to equipment and reagent quantities are necessary for different scales.
Materials and Equipment
| Item | Specification | Quantity | Supplier Example |
| Reagents | |||
| 3-Aminobenzaldehyde | ≥97% purity | 121.14 g (1.0 mol) | Sigma-Aldrich |
| Ethylene Glycol | Anhydrous, ≥99% | 74.5 g (1.2 mol) | Fisher Scientific |
| p-Toluenesulfonic acid (p-TSA) | Monohydrate, ≥98.5% | 1.9 g (0.01 mol) | Acros Organics |
| Toluene | Anhydrous, ≥99.5% | 500 mL | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | ~200 mL | LabChem |
| Brine (NaCl solution) | Saturated aqueous solution | ~200 mL | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | ~30 g | EMD Millipore |
| Equipment | |||
| Reactor | 2 L, 3-neck round-bottom flask | 1 | Chemglass |
| Heating Mantle | Sized for 2 L flask with temperature control | 1 | Glas-Col |
| Mechanical Stirrer | Overhead motor with PTFE paddle | 1 | IKA |
| Condenser | Allihn or Graham type | 1 | Kimble |
| Dean-Stark Trap | 20 mL capacity | 1 | Ace Glass |
| Temperature Probe | Digital thermometer | 1 | Fluke |
| Separatory Funnel | 1 L capacity | 1 | Pyrex |
| Rotary Evaporator | With vacuum pump and chiller | 1 | Büchi |
| Vacuum Distillation Setup | Short-path distillation head, flasks, vacuum pump | 1 | Heidolph |
Experimental Procedure
Caption: Figure 2: Experimental Workflow
-
Reactor Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a temperature probe. Ensure all glassware is dry.
-
Charging Reagents: To the reactor, add 3-aminobenzaldehyde (121.14 g), toluene (500 mL), ethylene glycol (74.5 g), and p-toluenesulfonic acid (1.9 g).
-
Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux (internal temperature of approximately 110-115°C). Water will begin to co-distill with toluene and collect in the arm of the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by observing the rate of water collection. The theoretical amount of water to be collected is 18 mL (1.0 mol). The reaction can also be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. The reaction is typically complete within 3-5 hours.
-
Cooldown and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully add 200 mL of saturated sodium bicarbonate solution to neutralize the p-TSA catalyst. Stir for 15-20 minutes, ensuring any gas evolution has ceased.
-
Work-up: Transfer the mixture to a 1 L separatory funnel. Separate the organic (top) layer from the aqueous (bottom) layer. Wash the organic layer with 200 mL of brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (~30 g), swirl, and let it stand for 20 minutes before filtering.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as a viscous oil or solid.
-
Purification: For scale-up operations, purification via vacuum distillation is highly effective for aromatic amines.[9][10] Set up a short-path distillation apparatus. Distill the crude product under high vacuum. The product, this compound, is a light-yellow liquid or solid. Alternatively, for certain impurities, purification can be achieved via crystallization from a suitable solvent system or through salt formation followed by liberation of the free amine.[11][12]
Process Control and Optimization
To ensure a robust and reproducible process, several parameters must be carefully controlled.
| Parameter | Recommended Range/Target | Rationale |
| Reactant Ratio | 1.1 - 1.5 eq. Ethylene Glycol | A slight excess of ethylene glycol helps drive the equilibrium towards the product side. A large excess can complicate purification. |
| Catalyst Loading | 0.5 - 2.0 mol% p-TSA | Sufficient to catalyze the reaction effectively without causing excessive side reactions or degradation. Higher loadings may require more extensive neutralization and washing steps. |
| Reaction Temperature | Reflux of Toluene (~111°C) | This temperature is optimal for the azeotropic removal of water, which is the primary driving force for the reaction. |
| Water Removal | Complete removal | The most critical parameter for achieving high conversion. The reaction should not be considered complete until water evolution ceases. |
| In-Process Control (IPC) | TLC or GC | Regular monitoring confirms the consumption of the starting aldehyde and formation of the product, preventing unnecessarily long reaction times which could lead to side product formation. The EPA provides methods for aniline analysis by GC that can be adapted.[13] |
| Expected Yield | 85-95% | Typical yields for this transformation under optimized conditions. |
| Purity (Post-Purification) | >98% (by GC/HPLC) | Standard purity requirement for use as an intermediate in pharmaceutical synthesis. |
Analytical Characterization of Final Product
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
¹H NMR & ¹³C NMR: Confirms the molecular structure by identifying the chemical shifts and coupling constants of protons and carbons, respectively. Key signals include the aromatic protons, the amine protons, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound (165.19 g/mol ).[7]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C-O stretches of the acetal (~1050-1150 cm⁻¹).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.
Safety and Hazard Management
Adherence to strict safety protocols is mandatory for this synthesis.
-
Hazard Identification:
-
3-Aminobenzaldehyde: This starting material is toxic if inhaled, ingested, or comes into contact with skin.[1] It is also a skin and eye irritant.[14][15]
-
Toluene: A flammable liquid with significant health hazards upon inhalation or skin contact.
-
p-Toluenesulfonic Acid: Corrosive and can cause severe skin and eye burns.
-
This compound: The product is classified as harmful if swallowed.[7]
-
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[14]
-
Body Protection: A flame-resistant lab coat.
-
-
Emergency Procedures:
-
Waste Disposal: All chemical waste, including aqueous washes and residual organic material, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.
References
- Process for the purification of aromatic amines.
- Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central - NIH. [Link]
- Analysis of heterocyclic aromatic amines using selective extraction. PubMed Central - NIH. [Link]
- 3-Aminobenzaldehyde ethylene acetal. ChemBK. [Link]
- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
- Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]
- m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. [Link]
- This compound. PubChem. [Link]
- Method 8131: Aniline and Selected Derivatives by Gas Chrom
- Acetal Formation. (2019). Chemistry LibreTexts. [Link]
Sources
- 1. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 2. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 5. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
Application Notes & Protocols: The Strategic Use of 3-(1,3-Dioxolan-2-yl)aniline in Advanced Polymer Synthesis
Introduction: A Monomer with Latent Functionality
In the pursuit of advanced polymers with tailored functionalities, monomer design is paramount. 3-(1,3-Dioxolan-2-yl)aniline, also known as 3-aminobenzaldehyde ethylene acetal, represents a strategically vital building block for polymer chemists.[1][2][3][4] Its structure is deceptively simple: an aniline core bearing a masked aldehyde group in the meta position. The aldehyde is protected as a 1,3-dioxolane, an acetal that is robust enough to withstand many polymerization conditions.[5][6]
This molecular design allows for a two-stage creative process. First, the primary amine (-NH2) group serves as a reactive handle for incorporation into polymer backbones via well-established chemistries, such as oxidative polymerization to form polyanilines or condensation reactions to form polyimides. Second, the protected aldehyde can be unmasked in a post-polymerization step, introducing a highly reactive carbonyl group onto the polymer chain. This latent functionality opens a gateway for subsequent modifications, including cross-linking, surface grafting, or the covalent attachment of bioactive molecules.
This guide provides an in-depth exploration of the application of this compound in two major classes of polymers, complete with detailed protocols and the scientific rationale behind the procedural choices.
Part 1: Synthesis of Aldehyde-Latent Polyanilines
Polyaniline (PANI) is a renowned conductive polymer, but its application is often limited by poor processability.[7] Incorporating bulky, functionalizable side groups via monomers like this compound can enhance solubility and introduce new chemical capabilities. The resulting polymer carries the dioxolane group, which can later be converted to an aldehyde for sensor development or cross-linking.[7][8][9]
Mechanism: Oxidative Polymerization
The polymerization of aniline and its derivatives proceeds via an oxidative chain reaction.[10] An oxidizing agent, typically ammonium persulfate (APS), abstracts electrons from the monomer to form radical cations. These radicals then couple, propagate, and eventually terminate to form the final polymer. The reaction is typically conducted in an acidic medium, which protonates the aniline nitrogen, influencing the polymer's final structure and electronic state (emeraldine salt).[10]
Experimental Protocol: Synthesis of Poly[this compound]
This protocol details the synthesis of a soluble, functionalized polyaniline derivative.
Materials:
-
This compound (Monomer)
-
Ammonium Persulfate (APS) (Oxidant)
-
Hydrochloric Acid (HCl), 1 M solution
-
Methanol (for washing)
-
Deionized (DI) Water
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for solubility testing)
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.65 g (10 mmol) of this compound in 100 mL of 1 M HCl. Purge the solution with nitrogen for 15 minutes while cooling to 0-5 °C in an ice bath. The acidic medium is critical for protonating the monomer and ensuring the formation of the conductive emeraldine form.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 eq) of ammonium persulfate in 50 mL of 1 M HCl. Cool the solution to 0-5 °C.
-
Polymerization: Add the chilled APS solution dropwise to the stirring monomer solution over 30 minutes. A slow addition rate is crucial to control the reaction exotherm and promote uniform chain growth. The solution will gradually darken, indicating polymerization.
-
Reaction Completion: Allow the reaction to stir at 0-5 °C for 24 hours under a nitrogen atmosphere. The extended reaction time ensures high molecular weight polymer formation.
-
Polymer Isolation: The resulting dark green polymer precipitate is collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake sequentially with 200 mL of 1 M HCl, 200 mL of DI water, and finally 200 mL of methanol until the filtrate becomes colorless. This extensive washing removes unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer powder in a vacuum oven at 60 °C for 48 hours to a constant weight.
-
Characterization: The final polymer should be a dark green or black powder. Its solubility can be tested in organic solvents like NMP or DMF, where substituted polyanilines often show improved solubility compared to the parent PANI.[7][9]
Workflow and Data
Caption: Oxidative polymerization workflow.
Table 1: Typical Properties of Functionalized Polyaniline
| Property | Expected Outcome | Rationale |
|---|---|---|
| Appearance | Dark green/black powder | Characteristic of the emeraldine salt form of polyaniline. |
| Solubility | Soluble in NMP, DMF, DMSO | The bulky dioxolane side group disrupts chain packing, increasing free volume and improving solubility over unsubstituted PANI.[7][9] |
| Conductivity | Electrically conductive | The conjugated backbone, when doped by the acid, allows for charge transport. |
| FT-IR Peaks | ~1580 cm⁻¹ (C=C stretching, quinoid), ~1490 cm⁻¹ (C=C stretching, benzenoid), ~1100-1040 cm⁻¹ (C-O-C stretch of dioxolane) | Confirms the presence of the polyaniline backbone and the intact protecting group. |
Part 2: Synthesis of Functional Polyimides via a Two-Step Method
Aromatic polyimides are high-performance polymers known for their exceptional thermal stability and mechanical strength.[11][12] By designing a diamine monomer that incorporates the this compound moiety, one can synthesize polyimides with latent aldehyde functionality. This section describes the general, well-established two-step protocol for polyimide synthesis, which would be directly applicable.
Mechanism: Polycondensation and Imidization
The synthesis is a two-step process:
-
Poly(amic acid) Formation: An aromatic diamine and an aromatic dianhydride react at low temperatures in a polar aprotic solvent (e.g., NMP) to form a high molecular weight, soluble poly(amic acid) (PAA) precursor.
-
Imidization: The PAA is then converted to the final polyimide by cyclodehydration. This can be achieved by heating (thermal imidization) or by using chemical dehydrating agents. Thermal imidization is common for creating films, as the PAA solution is cast first and then heated.[13]
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol provides a general method for synthesizing a polyimide film. For this application, one would use a custom-synthesized diamine containing the dioxolane-protected aniline structure.
Materials:
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
Aromatic Diamine (functionalized with the dioxolane moiety)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Glass plates for casting
Procedure:
Step A: Poly(amic acid) Synthesis
-
Setup: In a flame-dried, three-neck flask under a positive nitrogen pressure, add the aromatic diamine monomer (10 mmol).
-
Dissolution: Add 40 mL of anhydrous NMP and stir until the diamine is fully dissolved. Cool the solution to 0 °C. A dry, inert atmosphere is essential to prevent premature hydrolysis of the dianhydride.
-
Dianhydride Addition: Add the stoichiometric equivalent of the dianhydride (e.g., 2.18 g of PMDA, 10 mmol) in one portion. Wash any residual powder into the flask with a small amount of anhydrous NMP.
-
Polymerization: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution will become highly viscous as the molecular weight of the PAA increases.
Step B: Thermal Imidization and Film Formation
-
Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at 80 °C for 2 hours to gently remove the bulk of the NMP solvent.
-
Thermal Curing: Convert the PAA to polyimide by heating the film under vacuum through a staged curing cycle:
-
1 hour at 100 °C
-
1 hour at 200 °C
-
1 hour at 300 °C This gradual heating program ensures complete imidization and prevents film stress or cracking.[13]
-
-
Film Removal: After cooling to room temperature, the tough, amber-colored polyimide film can be carefully peeled from the glass substrate, often by soaking in warm water.
Workflow and Data
Caption: Two-step polyimide synthesis workflow.
Table 2: Typical Properties of Aromatic Polyimides
| Property | Expected Outcome | Rationale |
|---|---|---|
| Appearance | Transparent, amber-colored, flexible film | Characteristic of aromatic polyimides. |
| Solubility | Insoluble in common organic solvents | The rigid backbone and strong intermolecular forces make polyimides highly resistant to solvents.[12] |
| Glass Transition (Tg) | > 250 °C | The rigid aromatic and imide structures restrict chain motion, leading to very high glass transition temperatures.[11] |
| Thermal Stability (TGA) | > 450 °C (5% weight loss) | The high bond dissociation energies of the aromatic and imide rings provide exceptional thermal stability.[11] |
| FT-IR Peaks | ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), ~1370 cm⁻¹ (C-N stretch) | Appearance of these characteristic imide peaks and disappearance of amic acid peaks confirms successful cyclization. |
Part 3: Post-Polymerization Deprotection Protocol
The strategic advantage of using this compound is realized in this step. The inert dioxolane group on the polymer backbone is now selectively cleaved to reveal the reactive aldehyde.
Mechanism: Acid-Catalyzed Acetal Hydrolysis
Acetal deprotection is a classic hydrolysis reaction catalyzed by acid.[6] Protons activate the acetal oxygen, making it a good leaving group. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to yield the aldehyde and ethylene glycol. The reaction requires an acid catalyst and a source of water.[5]
Experimental Protocol: Unmasking the Aldehyde Functionality
Materials:
-
Polymer with dioxolane groups (from Part 1 or 2)
-
Acetone/Water or THF/Water solvent system (e.g., 2:1 v/v)
-
Pyridinium p-toluenesulfonate (PPTS) or dilute HCl (Catalyst)
-
Triethylamine or saturated sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolution/Suspension: Dissolve or suspend a known amount of the polymer (e.g., 1.0 g) in a suitable solvent mixture (e.g., 30 mL of acetone/water 2:1) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of acid. For example, add 15 mg of PPTS.[14]
-
Reaction: Stir the mixture at a controlled temperature. A gentle heat (e.g., 40 °C) can accelerate the reaction.[14] Monitor the deprotection by taking aliquots and analyzing via FT-IR, looking for the appearance of the aldehyde carbonyl stretch (~1700 cm⁻¹).
-
Neutralization: Once the reaction is complete, cool the solution to room temperature and neutralize the acid catalyst by adding a few drops of triethylamine or by washing with a dilute sodium bicarbonate solution.
-
Isolation and Drying: Isolate the aldehyde-functionalized polymer by precipitation in a non-solvent (e.g., methanol or water), followed by filtration. Wash thoroughly with DI water to remove salts and ethylene glycol. Dry the final polymer in a vacuum oven at 60 °C.
Sources
- 1. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-(1,3-Dioxolan-2-yl)aniline in the Synthesis of Reactive Azo Dyes
Introduction: A Versatile Building Block for Advanced Dye Synthesis
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, characterized by the vibrant colors conferred by the –N=N– chromophore.[1] The continual drive for dyes with enhanced properties, such as improved fastness and the ability to covalently bond to substrates, has led to the exploration of innovative building blocks. 3-(1,3-Dioxolan-2-yl)aniline stands out as a precursor of significant potential. Its unique bifunctionality, possessing a primary aromatic amine for diazotization and a protected aldehyde group, opens a strategic two-stage pathway for the synthesis of advanced reactive dyes.[2]
The aniline moiety serves as the cornerstone for the initial azo coupling reaction, a well-established and robust method for generating a diverse palette of colors.[3] The dioxolane group, a stable acetal, acts as a latent aldehyde. This protecting group strategy is crucial as a free aldehyde would not be compatible with the conditions of diazotization.[4] Subsequent to the formation of the azo dye, the dioxolane can be selectively deprotected under mild acidic conditions to unveil the reactive aldehyde functionality.[5] This unmasked aldehyde group can then participate in covalent bond formation with nucleophilic groups present in various substrates, such as the amino groups in wool and silk, thereby imparting exceptional wash fastness to the dyed material.[2][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel azo dye using this compound, its subsequent deprotection to a reactive aldehyde-containing dye, and its application in reactive dyeing.
Part 1: Synthesis of a Protected Azo Dye
The initial phase of the synthesis involves the classic two-step diazotization and azo coupling process. This compound will serve as the diazo component, which, after conversion to its diazonium salt, will be reacted with an electron-rich coupling component. For this protocol, we will use N,N-dimethylaniline as a representative coupling partner, known to produce brightly colored azo dyes.[7]
Reaction Mechanism: Diazotization and Azo Coupling
The synthesis commences with the diazotization of this compound. In the presence of a strong acid, typically hydrochloric acid, and a source of nitrous acid (generated in situ from sodium nitrite), the primary amine is converted into a highly electrophilic diazonium salt.[8] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[9]
The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[10] The electron-rich coupling component, N,N-dimethylaniline, is readily attacked by the diazonium ion, typically at the para-position, to form the stable azo linkage and generate the final dye molecule.
Figure 1: Workflow for the synthesis of the protected azo dye.
Experimental Protocol 1: Synthesis of 4-((3-(1,3-Dioxolan-2-yl)phenyl)diazenyl)-N,N-dimethylaniline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.19 | 1.65 g | 10 |
| Concentrated HCl | 36.46 | 2.5 mL | ~30 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11 |
| N,N-Dimethylaniline | 121.18 | 1.21 g | 10 |
| Sodium Acetate | 82.03 | 2.05 g | 25 |
| Deionized Water | - | - | - |
| Ice | - | - | - |
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve 1.65 g (10 mmol) of this compound in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 1 M hydrochloric acid.
-
To this solution, add 2.05 g (25 mmol) of sodium acetate to buffer the solution.
-
Cool this coupling solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling solution with continuous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water until the filtrate is colorless.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
-
Part 2: Deprotection to Yield a Reactive Aldehyde Dye
The second stage of this synthesis is the deprotection of the dioxolane group to unveil the aldehyde functionality. This transformation is critical as it converts the inert protected dye into a reactive dye capable of forming covalent bonds with various substrates. The deprotection is typically achieved through acid-catalyzed hydrolysis.[11]
Deprotection Mechanism
The dioxolane group, being a cyclic acetal, is stable under neutral and basic conditions but is readily cleaved by acid. The mechanism involves the protonation of one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a hemiacetal. Subsequent elimination of ethylene glycol and hydrolysis yields the free aldehyde. Mild acidic conditions are generally sufficient for this transformation, which is advantageous for preserving the integrity of the azo linkage.[5]
Figure 2: Deprotection of the azo dye to yield the reactive aldehyde dye.
Experimental Protocol 2: Deprotection of the Azo Dye
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Protected Azo Dye | - |
| Acetone | 58.08 |
| Deionized Water | 18.02 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 |
| Saturated Sodium Bicarbonate Solution | - |
| Ethyl Acetate | 88.11 |
Procedure:
-
Reaction Setup:
-
Dissolve the synthesized protected azo dye in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the deprotection by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude reactive aldehyde dye.
-
-
Purification:
-
If necessary, purify the product by column chromatography on silica gel.
-
Part 3: Application as a Reactive Dye
The aldehyde functionality introduced into the azo dye structure allows it to act as a reactive dye. This is particularly effective for dyeing protein fibers like wool and silk, and also for cellulosic fibers.[2] The aldehyde group can form a Schiff base with the primary amine groups present in the amino acid residues of protein fibers, resulting in a stable covalent bond.[12] This covalent linkage is significantly stronger than the intermolecular forces that hold many other dye classes to the fiber, leading to excellent wash fastness.
Mechanism of Reactive Dyeing
The principle of reactive dyeing with an aldehyde-containing dye lies in the formation of a covalent bond between the dye and the fiber. For protein fibers, the aldehyde group of the dye reacts with the free amino groups (-NH₂) of lysine or arginine residues within the protein structure to form an imine (Schiff base) linkage.[6] This reaction is typically carried out under mildly acidic to neutral pH and with heating to facilitate the condensation reaction.[3]
Figure 3: Covalent bonding of the reactive aldehyde dye to a fiber.
Protocol 3: Reactive Dyeing of Wool Fabric
Materials:
| Reagent/Material |
| Reactive Aldehyde Dye |
| Wool Fabric |
| Acetic Acid |
| Sodium Sulfate |
| Non-ionic Surfactant |
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).
-
Add the reactive aldehyde dye (e.g., 1% on weight of fabric).
-
Add sodium sulfate (e.g., 10 g/L) as an electrolyte to promote dye uptake.
-
Add a small amount of a non-ionic surfactant (e.g., 0.5 g/L) as a leveling agent.
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
-
Dyeing Process:
-
Introduce the wetted wool fabric into the dye bath at 40 °C.
-
Gradually raise the temperature to 90-100 °C over 30-45 minutes.
-
Maintain this temperature for 60-90 minutes with occasional stirring to ensure even dyeing.
-
-
Rinsing and Soaping:
-
After dyeing, cool the dye bath and remove the fabric.
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping treatment at 60-70 °C for 15-20 minutes with a non-ionic detergent to remove any unfixed dye.
-
Rinse again with warm and then cold water.
-
Dry the dyed fabric.
-
Expected Results and Characterization
The synthesized azo dyes are expected to be intensely colored solids. The specific color will depend on the chosen coupling component. The successful synthesis and deprotection can be confirmed through various spectroscopic techniques.
Table 1: Representative Data for the Synthesized Dyes
| Compound | Appearance | Yield (%) | λmax (nm) in Ethanol |
| Protected Azo Dye | Red-Orange Solid | ~85-95 | ~450-480 |
| Reactive Aldehyde Dye | Deep Red Solid | >90 (deprotection) | ~460-490 |
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The formation of the azo bond can be confirmed by the appearance of a characteristic absorption band around 1400-1500 cm⁻¹. The deprotection of the dioxolane will be evidenced by the disappearance of the C-O-C stretching bands of the acetal and the appearance of a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹.
-
¹H NMR Spectroscopy: The spectra will show characteristic signals for the aromatic protons. The deprotection will be clearly indicated by the disappearance of the signals for the dioxolane protons and the appearance of a downfield singlet for the aldehyde proton (around 9-10 ppm).
-
UV-Visible Spectroscopy: The λmax values will confirm the chromophoric nature of the synthesized compounds. A slight bathochromic (red) shift is often observed upon deprotection of the acetal to the free aldehyde, due to the electronic effect of the carbonyl group on the conjugated system.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of advanced azo dyes. The strategic use of the dioxolane as a protecting group for the aldehyde functionality allows for a two-stage synthesis of reactive dyes. This approach enables the creation of colorants that can form robust covalent bonds with textile fibers, leading to superior fastness properties. The protocols detailed in this guide provide a solid foundation for researchers and scientists in the field of dye chemistry and material science to explore the synthesis and application of this promising class of reactive dyes.
References
- Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573.
- BenchChem. (2025). A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from University of Toronto Chemistry Department.
- Textile Learner. (2021). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping.
- Patel, R. K., et al. (2014). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. International Journal of Scientific & Engineering Research, 5(5), 1023-1028.
- Al-Rubaie, L. A., & Abood, N. A. (2024). Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. International Journal of Organic Chemistry, 14(2), 113-145.
- El-Sayed, W. A., et al. (2024). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. ACS Omega.
- Noroozi-Pesyan, N., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Wikipedia. (n.d.). Azo coupling.
- GlobalSpec. (n.d.). Bonding of a Dye to Fiber.
- SciELO. (2016). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes.
- MDPI. (2020). Dialdehyde Cellulose Fabric Membranes Enable Chemical Adsorption of Amino-Containing Dyes for Wastewater Treatment.
- IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitrobenzaldehyde.
- Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(45), 26866-26884.
- Kutama, I. U., et al. (2021). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- 4College.co.uk. (n.d.). How dyes attach themselves to fabrics.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Aminobenzaldehyde.
- Slideshare. (n.d.). diazotisation reaction and synthesis of azodyes.
- AFIRM Group. (n.d.). AZO-AMINES & ARYLAMINE SALTS.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- El-Apasery, M. A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Current Chemistry Letters, 11(3), 249-264.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. asianpubs.org [asianpubs.org]
- 3. journals.uc.edu [journals.uc.edu]
- 4. How to improve the fixation rate and color fastness of reactive dyesⅡ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. textilelearner.net [textilelearner.net]
- 7. CN108350292B - Oxidation process for decolorizing textile materials - Google Patents [patents.google.com]
- 8. flinnsci.ca [flinnsci.ca]
- 9. Dye-Fiber Covalent Bonding → Term [fashion.sustainability-directory.com]
- 10. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 11. mdpi.com [mdpi.com]
- 12. globalspec.com [globalspec.com]
Application Notes and Protocols for the Chromatographic Purification of 3-(1,3-Dioxolan-2-yl)aniline
Abstract
This comprehensive guide provides detailed protocols for the purification of 3-(1,3-Dioxolan-2-yl)aniline, a key intermediate in pharmaceutical synthesis.[1][2] The inherent basicity of the aniline moiety presents unique challenges in chromatography, often leading to poor peak shape and recovery on standard silica gel.[3][4] This document outlines systematic approaches for method development using Thin Layer Chromatography (TLC) and scalable purification protocols for flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the selection of stationary phases, including standard silica, basic alumina, and amine-functionalized silica, as well as mobile phase optimization with modifiers to achieve high purity and yield. These protocols are designed for researchers, scientists, and professionals in drug development who require robust and reproducible purification methods.
Introduction: Understanding the Chemistry of this compound
This compound is a substituted aromatic amine with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[5] Its structure, featuring a basic aniline group and a moderately polar dioxolane acetal, dictates its chromatographic behavior. The lone pair of electrons on the aniline nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and, in some cases, irreversible adsorption.[3][4][6]
The primary goal of any purification strategy for this compound is to mitigate these undesirable interactions to achieve efficient separation from starting materials (e.g., 3-nitrobenzaldehyde) and reaction byproducts.[7][8] This guide provides a systematic approach to developing a purification method, starting from analytical TLC and scaling up to preparative chromatography.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Boiling Point | 158 °C (at 6 Torr) | [9] |
| Density | 1.199 g/cm³ (at 25 °C) | [9] |
| pKa (Predicted) | 4.41 ± 0.10 | [9] |
| Appearance | Liquid | [10] |
Method Development: The Foundation of a Successful Purification
A successful purification begins with a well-developed separation method on a small scale using Thin Layer Chromatography (TLC). This allows for the rapid screening of various stationary and mobile phases to identify the optimal conditions for separation.
Initial TLC Screening: Selecting the Stationary and Mobile Phase
The choice of stationary phase is critical for the purification of amines. While silica gel is the most common, its acidic nature can be problematic. Therefore, screening should ideally include silica, alumina, and amine-functionalized plates.
Protocol 1: TLC Method Development
-
Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the dissolved sample onto silica gel, neutral alumina, and amine-functionalized TLC plates.
-
Solvent Systems: Prepare developing chambers with a range of solvent systems. Good starting points include mixtures of a non-polar and a polar solvent.[3][11]
-
System A (Low Polarity): 20% Ethyl Acetate in Hexane
-
System B (Medium Polarity): 40% Ethyl Acetate in Hexane
-
System C (Higher Polarity): 5% Methanol in Dichloromethane
-
-
Development: Place the spotted TLC plates into the developing chambers and allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate or an iodine chamber.[3]
-
Analysis: Calculate the Retention Factor (Rf) for the target compound and impurities in each system. The ideal solvent system will provide an Rf value of 0.2-0.4 for the desired compound and good separation from all impurities.[12]
Mitigating Peak Tailing on Silica Gel
If significant tailing is observed on silica gel TLC plates, the addition of a basic modifier to the mobile phase is necessary to neutralize the acidic silanol groups.[6][11][13]
-
Triethylamine (TEA): Add 0.5-1% TEA to the chosen solvent system.
-
Ammonia: For highly polar systems like methanol/dichloromethane, using a solution of 10% ammonia in methanol as the polar component can be effective.[11]
Caption: Workflow for TLC Method Development.
Preparative Purification by Flash Column Chromatography
Once an optimal solvent system has been identified via TLC, the purification can be scaled up using flash column chromatography. The choice of stationary phase will be guided by the TLC results.
Protocol 2: Flash Chromatography on Silica Gel
This is the most common and cost-effective method but requires careful attention to the basic nature of the aniline.
-
Column Packing: Select an appropriately sized column for the amount of crude material. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and pack it using gentle pressure.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[14]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC results. Remember to include the basic modifier (e.g., 1% TEA) in all mobile phases if it was found to be necessary during TLC development.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Flash Chromatography on Amine-Functionalized Silica
This is often the most effective method for purifying basic amines, providing excellent peak shapes without the need for mobile phase modifiers.[4][15]
-
Column Selection: Use a pre-packed amine-functionalized silica column.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Sample Loading: Load the sample as described in the silica gel protocol (wet or dry loading).
-
Elution and Collection: Elute the column with a gradient of ethyl acetate in hexane. The separation on an amine column often requires a less polar solvent system compared to bare silica.[15] Collect and analyze fractions by TLC.
-
Isolation: Combine pure fractions and evaporate the solvent.
Caption: General Workflow for Flash Column Chromatography.
High-Purity Purification by Preparative HPLC
For applications requiring very high purity (>98%), such as in the final steps of pharmaceutical ingredient synthesis, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[16][17]
Protocol 4: Preparative Reversed-Phase HPLC
In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. For basic compounds like this compound, an acidic modifier is added to the mobile phase to protonate the aniline nitrogen, ensuring a single ionic species and preventing interactions with residual silanols on the stationary phase.[16]
-
Analytical Method Development: First, develop a separation method on an analytical C18 HPLC column (e.g., 4.6 x 150 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: Develop a gradient (e.g., 10% to 90% B over 15 minutes) that provides good resolution between the product and impurities.
-
-
Scale-Up: Scale the analytical method to a preparative C18 column (e.g., 20-50 mm internal diameter). Adjust the flow rate and gradient time proportionally to the column size.
-
Sample Preparation: Dissolve the partially purified material from flash chromatography in the mobile phase, typically at a concentration of 10-50 mg/mL.[16] Filter the solution through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the product peak using a fraction collector, triggered by UV absorbance.
-
Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified compound as a salt (e.g., formate or trifluoroacetate salt). If the free base is required, a subsequent liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate) and an organic solvent would be necessary.
-
Purity Assessment
After purification, the purity of the final product should be assessed using appropriate analytical techniques:
-
Analytical HPLC: To determine the purity level (e.g., >99%).
-
GC-MS: To confirm the mass of the compound and identify any volatile impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
Conclusion
The purification of this compound requires a methodical approach that addresses the basicity of the aniline functional group. For routine laboratory scale, flash chromatography on amine-functionalized silica offers a simple and efficient solution. For applications demanding the highest purity, a well-developed preparative RP-HPLC method is indispensable. By following the protocols outlined in this guide, researchers can consistently obtain high-purity this compound for their research and development needs.
References
- PubChem. This compound.
- Sciencemadness Discussion Board. (2017).
- ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? [Link]
- Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377. [Link]
- Biotage. (2023).
- Ali, I., & Aboul-Enein, H. Y. (2001). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnamaldehyde. Journal of Planar Chromatography--Modern TLC, 14(3), 214-216. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Biotage. (2023). Is there an easy way to purify organic amines? [Link]
- Google Patents. (2013).
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]
- Teledyne ISCO.
- Agilent Technologies. (2008).
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
- Amerigo Scientific. This compound. [Link]
- ResearchGate. (2025).
- ResearchGate. (2007). 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline. [Link]
- MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
- PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. [Link]
- PubChem. 2-(1,3-Dioxolan-2-yl)aniline. [Link]
Sources
- 1. This compound | 6398-87-4 [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
Application Notes and Protocols for the Crystallization of 3-(1,3-Dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of crystallization techniques for 3-(1,3-Dioxolan-2-yl)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purification in drug development, this document outlines detailed protocols for common crystallization methods, including cooling crystallization, anti-solvent addition, and vapor diffusion. The causality behind experimental choices is explained, empowering researchers to adapt and troubleshoot these procedures. This guide is grounded in established principles of physical chemistry and organic chemistry, with references to authoritative sources.
Introduction: The Significance of Crystalline Purity
This compound, also known as 3-aminobenzaldehyde ethylene acetal, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yield, and compromised biological activity in subsequent steps. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[3][4]
The formation of a well-defined crystal lattice excludes foreign molecules, leading to a significant increase in purity.[3] Furthermore, the crystalline form of a substance influences its physical properties, such as melting point, solubility, and stability, which are critical parameters in drug development and manufacturing.
This guide provides practical, step-by-step protocols for the crystallization of this compound, moving beyond a simple recitation of steps to explain the underlying principles and rationale.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust crystallization process.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | Not definitively reported; a related compound, 3-(1,3-dioxan-2-yl)aniline, has a melting point of 75-76 °C. | [5] |
| Boiling Point | Data not readily available. | |
| Solubility | Soluble in organic solvents. | [1] |
Note on Solubility: Specific solubility data in various solvents is not extensively published. Therefore, a preliminary solvent screening is a mandatory first step in any crystallization protocol for this compound.
Foundational Principle: Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at lower temperatures: To allow for maximum recovery of the purified compound upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: A relatively low boiling point is desirable for easy removal from the crystals.[6]
-
Impurity Profile: The solvent should either dissolve impurities completely, leaving them in the mother liquor, or not dissolve them at all, allowing for their removal by hot filtration.
Common Solvents for Crystallization of Aromatic Amines:
Aromatic amines, like this compound, often exhibit good solubility in a range of organic solvents. The following table provides a starting point for solvent screening.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Generally, for highly polar compounds. May be used as an anti-solvent. |
| Ethanol | High | 78 | Good for compounds with hydrogen bonding capabilities.[6] |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Acetone | Medium | 56 | A versatile solvent, but its high volatility can sometimes lead to rapid, poor-quality crystal growth.[6] |
| Ethyl Acetate | Medium | 77 | A good choice for many organic compounds. |
| Dichloromethane (DCM) | Medium | 40 | Often used in solvent mixtures, but high volatility. |
| Toluene | Low | 111 | Good for aromatic compounds; higher boiling point requires careful handling.[6] |
| Hexanes/Heptanes | Low | ~69 | Often used as an anti-solvent. |
Experimental Protocols
The following protocols are designed to be adaptable. Meticulous observation and adjustment based on the specific behavior of the compound are key to success.
Protocol 1: Single Solvent Cooling Crystallization
This is the most common and straightforward crystallization technique.
Workflow Diagram:
Caption: Workflow for Single Solvent Cooling Crystallization.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents from the table above. A good solvent will dissolve the compound when heated but show poor solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Anti-Solvent Addition
This technique is useful when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce precipitation.
Workflow Diagram:
Caption: Workflow for Anti-Solvent Addition Crystallization.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a solvent in which this compound is highly soluble (e.g., ethanol, ethyl acetate, or DCM) and an anti-solvent in which it is poorly soluble but miscible with the first solvent (e.g., water, hexanes, or heptanes).
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise with continuous stirring until the solution becomes faintly cloudy. This cloudiness indicates the point of saturation and the beginning of nucleation.
-
Crystallization: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed to allow for slow crystal growth. Cooling in an ice bath can further promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a mixture of the two solvents for washing.
Protocol 3: Vapor Diffusion
This method is particularly suitable for obtaining high-quality single crystals, often required for X-ray crystallography, and works well with small amounts of material.
Workflow Diagram:
Caption: Workflow for Vapor Diffusion Crystallization.
Step-by-Step Methodology:
-
Solvent System Selection: Choose a relatively volatile solvent in which the compound is soluble (e.g., DCM or methanol) and a less volatile anti-solvent (e.g., hexanes or diethyl ether).
-
Setup: Dissolve a small amount of the compound in the "good" solvent in a small, open vial. Place this vial inside a larger jar containing a pool of the anti-solvent. Seal the jar tightly.
-
Diffusion and Crystallization: Over time, the vapor of the more volatile solvent will diffuse out of the small vial, while the vapor of the anti-solvent will diffuse in. This slow change in solvent composition will gradually decrease the solubility of the compound, leading to the formation of high-quality crystals. This process can take several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Too much solvent used.- Solution is not supersaturated. | - Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Oiling out | - Compound is melting in the hot solvent.- Solubility is too high at the crystallization temperature. | - Use a lower boiling point solvent.- Use a larger volume of solvent.- Try a different solvent system. |
| Rapid precipitation of fine powder | - Solution cooled too quickly.- Solution is too concentrated. | - Reheat and allow to cool more slowly.- Add a small amount of additional hot solvent. |
| Low recovery | - Compound is too soluble in the cold solvent.- Incomplete crystallization. | - Cool the solution for a longer period or at a lower temperature.- Evaporate some solvent and attempt a second crop of crystals from the mother liquor. |
Conclusion
The crystallization of this compound is a critical step in ensuring the purity required for its use in pharmaceutical synthesis. While no single "magic" protocol exists, a systematic approach based on an understanding of solubility and the principles of crystal growth will lead to successful purification. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize a crystallization process tailored to their specific needs. Meticulous execution of these techniques will yield high-purity crystalline material, a cornerstone of reliable and reproducible chemical research and development.
References
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
- Chemistry LibreTexts. (2023, January 29).
- PubChem. This compound. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2014, June 20). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?. [Link]
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 168551-56-2 | 4H30-1-2M | MDL MFCD02853017 | 3-(1,3-Dioxan-2-yl)aniline | SynQuest Laboratories [synquestlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support center for the synthesis of 3-(1,3-Dioxolan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.
General Synthetic Overview
The most common and direct route to this compound involves the acid-catalyzed acetal protection of 3-aminobenzaldehyde with ethylene glycol. This reaction is an equilibrium process, and driving it towards the product is key to achieving high yields.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction is slow or appears incomplete, with significant starting material remaining. What are the likely causes and solutions?
This is a frequent challenge, often stemming from issues with the reaction equilibrium or catalyst efficacy.
Answer:
The formation of the dioxolane ring is a reversible acid-catalyzed reaction. To achieve a high yield, the equilibrium must be shifted towards the product side. The primary byproduct, water, can hydrolyze the acetal back to the starting materials. Therefore, its efficient removal is critical.
Potential Causes & Solutions:
-
Inefficient Water Removal: The most common culprit. If water is not effectively removed, the reaction will not proceed to completion.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene). Ensure the apparatus is set up correctly and the solvent is refluxing at a rate that allows for efficient separation of water.
-
-
Catalyst Issues: The choice and amount of acid catalyst are crucial.
-
Solution: p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst.[1] Ensure it is fresh and dry. If the reaction is still sluggish, a modest increase in catalyst loading can be beneficial. However, excessive acid can lead to side reactions, such as polymerization of the starting material.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Solution: Ensure your 3-aminobenzaldehyde is of high purity and has not oxidized (which can be visually indicated by a darkening in color). Ethylene glycol should be anhydrous.
-
Workflow for Optimizing an Incomplete Reaction:
Caption: Troubleshooting workflow for incomplete acetal formation.
Question 2: I'm observing a significant amount of a dark, insoluble material (a potential side product) in my reaction flask. How can I prevent its formation?
The formation of polymeric side products is a known issue with aminobenzaldehydes.
Answer:
3-Aminobenzaldehyde is susceptible to self-condensation and polymerization, especially under acidic conditions and at elevated temperatures. This is often exacerbated by the presence of oxygen.
Preventative Measures:
-
Control Reaction Temperature: While reflux is necessary for azeotropic water removal, excessive temperatures can accelerate polymerization. Use the lowest boiling point solvent that effectively removes water.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative polymerization.
-
Order of Reagent Addition: Add the catalyst to the solution of the aldehyde and ethylene glycol at room temperature before heating. This ensures the protection reaction begins promptly as the temperature rises, minimizing the time the unprotected aldehyde is exposed to heat and acid.
Question 3: My yield is consistently low, even with good conversion. Where might I be losing my product?
Product loss can occur during the workup and purification stages.
Answer:
This compound has both a basic amino group and a moderately acid-labile acetal group.[2][3] This dual reactivity requires a carefully planned workup procedure.
Key Considerations for Workup and Purification:
-
Neutralization: After the reaction, the acid catalyst must be neutralized. A biphasic workup with a mild base like sodium bicarbonate (NaHCO₃) solution is recommended. Avoid strong bases, which can promote other side reactions.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure. Avoid excessive heat during solvent removal to prevent product decomposition.
-
Purification Method:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is often the best choice. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The basicity of the aniline may cause streaking on silica gel; adding a small amount of triethylamine (~1%) to the eluent can mitigate this.
-
Question 4: How can I be certain of the identity and purity of my final product?
Proper characterization is essential to confirm the success of your synthesis.
Answer:
A combination of spectroscopic methods should be used to confirm the structure and assess the purity of your this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most informative technique. You should look for:
-
The disappearance of the aldehyde proton signal from 3-aminobenzaldehyde (typically around 9.8-10.0 ppm).
-
The appearance of a singlet for the acetal proton (CH of the dioxolane ring), usually in the range of 5.7-5.9 ppm.
-
A multiplet for the four protons of the ethylene glycol moiety (the -OCH₂CH₂O- group), typically around 4.0-4.2 ppm.
-
The characteristic signals for the aromatic protons and the amine (-NH₂) protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the appearance of the acetal carbon at ~103 ppm and the carbons of the ethylene glycol unit at ~65 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₁₁NO₂, MW: 165.19 g/mol ).[4][5][6]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of C-O stretches characteristic of the acetal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and solvent combination?
For laboratory-scale synthesis, the combination of p-toluenesulfonic acid (PTSA) as the catalyst and toluene as the solvent is a robust and widely used choice. Toluene forms an efficient azeotrope with water, facilitating its removal with a Dean-Stark apparatus.
| Catalyst | Solvent | Advantages | Disadvantages |
| p-TSA | Toluene | Effective, inexpensive, efficient water removal. | Requires elevated temperatures. |
| Amberlyst-15 | Toluene | Heterogeneous (easy to remove), reusable. | May have lower activity than p-TSA. |
| Sc(OTf)₃ | Dichloromethane | Milder conditions, high activity. | Expensive, requires anhydrous conditions. |
Q2: Can I use other diols besides ethylene glycol?
Yes, other 1,2- or 1,3-diols can be used to form different acetals. For example, propylene glycol will form a 4-methyl-1,3-dioxolane. However, ethylene glycol is the most common for forming the simple 1,3-dioxolane protecting group.[7][8]
Q3: How should I store the product?
This compound can be sensitive to light and air. It is best stored in an amber bottle under an inert atmosphere (nitrogen or argon) in a refrigerator to prolong its shelf life.[9]
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
Materials:
-
3-Aminobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.02 eq)
-
Toluene
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add 3-aminobenzaldehyde, ethylene glycol, and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).
-
Catalyst Addition: Add the PTSA to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the resulting crude product by vacuum distillation or flash column chromatography on silica gel.
-
General Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 3. spegroup.ru [spegroup.ru]
- 4. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzaldehyde ethylene acetal AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Side Reactions in the Formation of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support guide for the synthesis of 3-(1,3-Dioxolan-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.
Reaction Overview: The Acetal Protection of 3-Aminobenzaldehyde
The formation of this compound involves the protection of the aldehyde functional group of 3-aminobenzaldehyde as a cyclic acetal using ethylene glycol.[1] This reaction is typically catalyzed by an acid and is reversible. The primary objective is to selectively protect the aldehyde without inducing unwanted side reactions involving the aniline moiety.
Caption: General synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this acetalization are often traced back to equilibrium and workup issues. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inefficient Water Removal: The formation of the acetal is a reversible reaction that produces water.[2][3] If water is not effectively removed, the equilibrium will not favor the product.
-
Troubleshooting: Ensure your Dean-Stark apparatus is set up correctly and that the azeotropic mixture of toluene and water is refluxing and collecting in the trap.[4] If using molecular sieves, ensure they are properly activated and used in sufficient quantity.
-
Preventative Measure: Use freshly dried toluene and ensure all glassware is oven-dried before use. Activate 4Å molecular sieves by heating them under a vacuum.
-
-
Premature Product Hydrolysis: The acetal product is sensitive to acidic conditions, especially in the presence of water.[5][6] The acidic catalyst used in the reaction can cause the product to revert to the starting materials during workup.
-
Troubleshooting: During the aqueous workup, neutralize the acid catalyst promptly. A mild base like sodium bicarbonate (NaHCO₃) solution is recommended over stronger bases which could promote other side reactions.
-
Preventative Measure: Cool the reaction mixture to room temperature before quenching. Add the reaction mixture to the basic solution rather than the other way around to ensure rapid neutralization.
-
-
Suboptimal Reaction Temperature: Excessively high temperatures can lead to the distillation of ethylene glycol along with the water-toluene azeotrope, shifting the equilibrium back towards the starting materials.[4]
-
Troubleshooting: Monitor the temperature of the reaction mixture. The reflux temperature of toluene is approximately 111°C. Significantly higher temperatures may indicate an issue.
-
Preventative Measure: Use a temperature-controlled heating mantle and ensure a gentle reflux.
-
Caption: Troubleshooting workflow for low product yield.
Q2: My TLC analysis shows significant amounts of starting material even after prolonged reaction times. Why isn't the reaction going to completion?
A2: A stalled reaction often points to issues with catalysis or reaction equilibrium.
Potential Causes & Solutions:
-
Inactive or Insufficient Catalyst: The acid catalyst is crucial for activating the aldehyde.
-
Troubleshooting: If using a solid catalyst like p-toluenesulfonic acid (p-TsOH), ensure it has not degraded. A fresh portion of the catalyst can be added if the reaction has stalled. The amount of catalyst is also critical; typically 0.01-0.05 equivalents are used.
-
Preventative Measure: Use a fresh, high-quality acid catalyst. Store hygroscopic catalysts like p-TsOH monohydrate in a desiccator.
-
-
Presence of Basic Impurities: The starting 3-aminobenzaldehyde can sometimes contain basic stabilizers or impurities that neutralize the acid catalyst.[4]
-
Troubleshooting: Consider adding a slightly larger catalytic amount of acid. Alternatively, purifying the 3-aminobenzaldehyde by distillation or recrystallization before use may be necessary.
-
Preventative Measure: Source high-purity starting materials. If the purity is uncertain, perform a preliminary purification.
-
-
Equilibrium Limitation: As mentioned in Q1, inefficient water removal is a primary reason for reactions not reaching completion.[4][7]
Q3: I am observing a dark, tar-like substance in my reaction flask and my final product is a dark oil. What is causing this discoloration?
A3: Dark coloration and tar formation are usually indicative of polymerization or degradation side reactions.
Potential Causes & Solutions:
-
Self-Polymerization of 3-Aminobenzaldehyde: Under strong acidic conditions and heat, aromatic amines and aldehydes can undergo self-condensation or polymerization reactions.
-
Troubleshooting: Reduce the reaction temperature to the minimum required for efficient azeotropic water removal. Use the lowest effective concentration of the acid catalyst.
-
Preventative Measure: A slow, portion-wise addition of the acid catalyst to the heated reaction mixture can sometimes mitigate initial, aggressive polymerization.
-
-
Oxidation: The aniline moiety is susceptible to oxidation, which can produce colored impurities.
-
Troubleshooting: While more common during storage, oxidation can occur if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
-
Preventative Measure: Use degassed solvents and maintain an inert atmosphere throughout the reaction and workup.
-
-
Purification: If colored impurities are formed, purification by column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar solvent (like ethyl acetate) is typically used.
Q4: My NMR spectrum shows that the product is present, but it seems to have decomposed during purification by distillation. Why is this happening?
A4: The thermal and acid stability of the acetal is limited.
Potential Causes & Solutions:
-
Thermal Decomposition: While this compound can be distilled under reduced pressure, prolonged exposure to high temperatures can cause decomposition.
-
Troubleshooting: Use a high-vacuum pump to lower the boiling point. Ensure the distillation apparatus is efficient to minimize the time the compound spends at high temperatures. A Kugelrohr apparatus is ideal for small-scale distillations.
-
Preventative Measure: For thermally sensitive batches, column chromatography is a milder purification method.
-
-
Residual Acidity: Any remaining traces of the acid catalyst can cause rapid decomposition of the product at the elevated temperatures of distillation.
-
Troubleshooting: Ensure the product is thoroughly washed with a basic solution (e.g., saturated NaHCO₃) and dried before attempting distillation. Adding a small amount of a non-volatile base, such as potassium carbonate, to the distillation flask can help neutralize any residual acidity.
-
Preventative Measure: A meticulous workup is key. Confirm the pH of the aqueous layer is neutral or slightly basic before separating the organic layer.
-
In-Depth Analysis of Key Side Reactions
Understanding the mechanisms of common side reactions is crucial for effective troubleshooting.
Hydrolysis of the Acetal (Product Reversion)
This is the microscopic reverse of the formation reaction. It is catalyzed by acid and driven by the presence of water. This is the most common reason for yield loss, especially during the workup phase before the acid catalyst has been neutralized.
Caption: Reversibility of acetal formation leading to hydrolysis.
Self-Condensation of 3-Aminobenzaldehyde
While less common than for enolizable aldehydes, 3-aminobenzaldehyde can undergo self-condensation, especially under harsh acidic conditions, leading to the formation of polymeric materials and colored impurities. This is often an acid-catalyzed process involving the nucleophilic attack of the amino group of one molecule onto the protonated aldehyde of another.
Recommended Experimental Protocol
This protocol is designed to minimize side reactions and maximize yield and purity.
Materials:
-
3-Aminobenzaldehyde
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add 3-aminobenzaldehyde, ethylene glycol, and toluene.
-
Initiating the Reaction: Begin heating the mixture to reflux. Once refluxing, add the p-toluenesulfonic acid monohydrate catalyst.
-
Reaction Monitoring: Continue refluxing and observe the collection of water in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete when no more water is collected and the starting aldehyde is consumed.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the cooled mixture to a separatory funnel containing saturated NaHCO₃ solution. Mix thoroughly to neutralize the acid.
-
Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by either vacuum distillation or flash column chromatography on silica gel.
-
Analytical Data Interpretation
Quickly identifying components in your reaction mixture is key to effective troubleshooting.
| Compound | TLC Rf (approx. in 3:1 Hex:EtOAc) | 1H NMR Signal (δ ppm, CDCl₃) | Appearance |
| 3-Aminobenzaldehyde | 0.4 - 0.5 | ~9.9 (s, 1H, -CHO), 3.8 (br s, 2H, -NH₂) | Yellowish solid |
| This compound | 0.6 - 0.7 | **~5.7 (s, 1H, acetal-H), ~4.0 (m, 4H, -OCH₂CH₂O-), 3.7 (br s, 2H, -NH₂) ** | Colorless to pale yellow oil/solid[1] |
| Polymeric Byproducts | Baseline to low Rf | Broad, unresolved peaks | Dark oil or tar |
References
- Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL. Coll. Vol. 4, p.47 (1963); Vol. 35, p.4 (1955). [Link]
- Reddit r/chemistry. Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? (2022). [Link]
- PubChem. This compound. [Link]
- Organic Chemistry Tutor. Acetal Practice Problems. YouTube. [Link]
- PHYWE. Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
- Salomaa, P., Kankaanperä, A., & Norin, T. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. Acta Chemica Scandinavica, 15, 871-878. [Link]
- Amanote Research.
- MDPI. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- MDPI. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules 2018, 23(11), 2993. [Link]
- SynArchive. Protecting Groups List. [Link]
- MDPI. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules 2011, 16(8), 6649-6663. [Link]
- Google Patents. Method for preparing 1,3-dioxolane. CN102276575B.
- PHYWE. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. [Link]
- ResearchGate. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. profistend.info [profistend.info]
- 3. spegroup.ru [spegroup.ru]
- 4. reddit.com [reddit.com]
- 5. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 6. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support guide for 3-(1,3-Dioxolan-2-yl)aniline (CAS 6398-87-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile intermediate. The unique bifunctional nature of this molecule, containing both an aniline moiety and an acid-sensitive dioxolane (acetal) protecting group, presents specific purification challenges that require careful consideration.
Introduction: The Core Challenge
The primary difficulty in purifying this compound lies in its dual chemical sensitivities. The aniline group is prone to oxidation, leading to colored impurities, while the dioxolane group is susceptible to acid-catalyzed hydrolysis, which cleaves the protecting group to reveal 3-aminobenzaldehyde.[1][2] A successful purification strategy must navigate these competing degradation pathways.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying chemistry and actionable protocols.
Q1: My compound is turning dark brown/purple during column chromatography or upon standing. What is causing this discoloration and how can I prevent it?
A1: Root Cause Analysis: The discoloration is a classic indicator of aniline oxidation.[2] The electron-rich aromatic amine is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, trace metal impurities, or acidic conditions. This process forms highly colored polymeric and quinone-like impurities that are difficult to remove.
Preventative & Corrective Actions:
-
Deoxygenate Solvents: Before preparing your mobile phase, sparge all chromatography solvents (e.g., hexanes, ethyl acetate) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, pack and run the column under a positive pressure of nitrogen. When handling the pure compound, use a glovebox or Schlenk line techniques.
-
Minimize Light Exposure: Protect the compound from light at all stages. Wrap your chromatography column and collection flasks in aluminum foil. Store the final product in an amber vial.
-
Rapid Workflow: Do not leave the compound on the column for extended periods. Plan your purification to be completed efficiently within a single work session.
Q2: I'm observing a new, more polar spot on my TLC plate after purification or workup. My NMR spectrum shows a peak around 9-10 ppm. What is this impurity?
A2: Root Cause Analysis: This is a tell-tale sign of acid-catalyzed hydrolysis of the dioxolane protecting group. The acetal functionality is labile in the presence of acid, reverting to the parent aldehyde (3-aminobenzaldehyde) and ethylene glycol.[1][3] The aldehyde is significantly more polar than the starting acetal, and its aldehydic proton appears at a characteristic downfield shift (δ 9-10 ppm) in the ¹H NMR spectrum.
-
Common Sources of Acid:
-
Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) and is a primary cause of this degradation on-column.
-
Acidic Workup: Using aqueous acid (e.g., HCl, NH₄Cl) to wash the reaction mixture can cause partial or complete deprotection.
-
Solvents: Unstabilized chloroform can contain trace amounts of HCl.
-
Logical Flow for Preventing Hydrolysis
Caption: Decision workflow for preventing acetal hydrolysis.
Detailed Protocols:
-
Protocol 1: Purification via Neutral Alumina Chromatography
-
Choose Brockmann Activity II or III neutral alumina as the stationary phase.
-
Prepare a slurry of the alumina in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column as usual.
-
Load your crude product (pre-adsorbed onto a small amount of alumina for best results).
-
Elute with a gradient of ethyl acetate in hexanes. The aniline moiety can still cause some tailing, so adding a small amount of a basic modifier may be necessary.
-
-
Protocol 2: Deactivating Silica Gel
-
Prepare your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the mobile phase to a final concentration of 0.5-1% (v/v).
-
Use this base-modified eluent to slurry-pack your standard silica gel column.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the modified mobile phase before loading your sample. This neutralizes the acidic sites on the silica surface.[4]
-
Run the chromatography using the same base-modified mobile phase.
-
Q3: My compound is streaking or tailing badly on the chromatography column, leading to poor separation and mixed fractions.
A3: Root Cause Analysis: This is a common issue when purifying basic compounds like anilines on silica gel.[5] The primary amino group can interact strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and acid-base interactions. This leads to a non-ideal equilibrium during elution, resulting in significant peak tailing.
Solutions: The most effective solution is the one described in Protocol 2 above: the addition of a competitive base like triethylamine to the mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline compound to elute more symmetrically.
Data Summary: Troubleshooting TLC & Column Chromatography
| Observation | Probable Cause | Recommended Action |
| Tailing/Streaking Spot | Strong interaction between the basic aniline and acidic silica gel. | Add 0.5-1% triethylamine to the mobile phase.[4][5] |
| New Polar Spot (Rf ≈ 0.1-0.2) | Hydrolysis of the dioxolane group to 3-aminobenzaldehyde. | Use neutral alumina or deactivated silica gel for the column.[1] |
| Dark Coloration on Column | Oxidation of the aniline moiety. | Use deoxygenated solvents and protect the column from light.[2] |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent system (e.g., hexane/ethyl acetate) by running TLC trials.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability and maintain product quality, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[7] It is recommended to store it refrigerated (2-8 °C). Avoid exposure to air, light, and acidic environments.
Q2: Can I purify this compound by recrystallization?
A2: Yes, recrystallization can be an effective method, especially for removing baseline impurities or colored oxidation products if the crude material is of reasonable purity (>90%).
-
Recommended Solvent Systems:
-
Toluene/Hexane: Dissolve the crude material in a minimum amount of hot toluene. If it is too soluble, add hot hexanes dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Ethanol/Water: This polar system can also be effective. Dissolve in hot ethanol and add water dropwise until turbidity is observed.[8]
-
-
Expert Tip: If the hot solution is highly colored, you can add a small amount of activated charcoal and hot-filter the solution to remove polymeric oxidation impurities before crystallization.[9] Be aware that charcoal can also adsorb your product, so use it sparingly.
Q3: What are the key NMR and analytical markers I should look for to confirm purity?
A3: A pure sample should be a light-colored solid or oil. The analytical data should be clean and consistent with the desired structure.
Key Spectroscopic Data for Purity Assessment
| Analysis Type | Feature | Expected Value/Observation | Potential Impurity Indicated |
| ¹H NMR (CDCl₃) | Acetal Proton (Ar-CH-O₂) | Singlet, δ ≈ 5.7-5.8 ppm | Aldehyde proton (δ ≈ 9.9 ppm) indicates hydrolysis. |
| Dioxolane Protons (-OCH₂CH₂O-) | Multiplet, δ ≈ 4.0-4.2 ppm | Ethylene glycol (δ ≈ 3.7 ppm) indicates hydrolysis. | |
| Amine Protons (-NH₂) | Broad singlet, δ ≈ 3.7-3.9 ppm | ||
| Aromatic Protons | Multiplets, δ ≈ 6.6-7.2 ppm | Broad, poorly resolved signals may indicate oxidation. | |
| TLC | (80:20 Hexane:EtOAc) | Single spot, Rf ≈ 0.4-0.5 | Spot at baseline (oxidation) or lower Rf (hydrolysis). |
| Appearance | Physical State | Off-white to light yellow solid/oil. | Dark brown, purple, or black color indicates oxidation. |
Purification & Analysis Workflow
Caption: Standard workflow for purification and final analysis.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-Aminobenzeneboronic acid pinacol ester.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1,3-Dioxolane.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7020362, this compound. Link[10]
- Echemi. (2019). 4-(1,3-Dioxolan-2-yl)
- Fujita, M., et al. (2017). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 22(9), 1549. Link
- Clearsynth. (n.d.). This compound. Link
- Veeprho. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- Salomaa, P., Kankaanperä, A., & Norin, T. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 871-878. Link[1]
- SynQuest Laboratories. (n.d.). 3-(1,3-Dioxan-2-yl)aniline. Link
- Salomaa, P. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl Derivatives. Part II. The Three Geometric Isomers of 2,4,5-Trimethyl-1,3-Dioxolan.
- ChemicalBook. (n.d.). This compound synthesis. Link
- ChemicalBook. (n.d.). 3-(1,3-DIOXAN-2-YL)ANILINE. Link
- Benameur, A., et al. (2007). 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline. Acta Crystallographica Section E, 63(Pt 8), o3315–o3316. Link
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136368, 2-(1,3-Dioxolan-2-yl)aniline. Link
- Beilstein Journal of Organic Chemistry. (2024).
- Sigma-Aldrich. (n.d.). 3-(2-methyl-1,3-dioxolan-2-yl)aniline. Link
- ResearchGate. (2024).
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Link[9]
- ResearchGate. (2019). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Link
- ResearchGate. (2014).
- Enamine. (n.d.). (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. Link
- Loba Chemie. (2024). 1,3-DIOXOLANE FOR SYNTHESIS. Link
- Carl ROTH. (n.d.).
- Scribd. (n.d.).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11126624, 4-(1,3-Dioxolan-2-yl)aniline. Link
- Chemistry Stack Exchange. (2024).
- ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. Link
- Benchchem. (2025). Technical Support Center: Purification of 3-(Oxan-4-yl)
- Benchchem. (2025).
Sources
- 1. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 2. veeprho.com [veeprho.com]
- 3. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Deprotection of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support center for the deprotection of the dioxolane group in 3-(1,3-Dioxolan-2-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of 3-aminobenzaldehyde.
Introduction
The deprotection of the dioxolane group in this compound is a critical step in various synthetic pathways, yielding the versatile intermediate, 3-aminobenzaldehyde. This building block is valuable in the synthesis of pharmaceuticals and dyes due to its dual functionality.[1][2] While the acidic hydrolysis of dioxolanes is a standard procedure, challenges such as incomplete reactions, side-product formation, and the inherent instability of the product can arise. This guide provides practical, experience-driven insights to navigate these potential issues effectively.
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of this compound, offering systematic solutions based on established chemical principles.
Issue 1: Incomplete or Slow Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the expected reaction time.
-
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: The acidic hydrolysis of dioxolanes is a catalytic process.[3] Ensure you are using an adequate amount of the acid catalyst. For Brønsted acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), a catalytic amount (0.1-0.2 equivalents) is typically sufficient.[4] If the reaction is sluggish, a slight increase in the catalyst loading may be beneficial.
-
Inadequate Water Content: The hydrolysis mechanism requires water as a nucleophile to break open the acetal ring.[5] While some reactions are run in aqueous solvent mixtures (e.g., acetone/water or THF/water), even in "wet" organic solvents, a sufficient amount of water is necessary.[3][4] If using a seemingly anhydrous solvent, ensure it is not rigorously dried, or consider the addition of a small, controlled amount of water.
-
Reaction Temperature: Most dioxolane deprotections proceed efficiently at room temperature.[4] However, if the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate. Be cautious with temperature, as it can also promote side reactions.[6]
-
Choice of Acid: Strong mineral acids like HCl are generally very effective but can be harsh on sensitive substrates.[4] Milder acids like p-TsOH or even acetic acid can be used, though they may require longer reaction times.[4] If you are using a mild acid and the reaction is not proceeding, switching to a stronger acid might be necessary, provided the rest of your molecule can tolerate it.
-
Issue 2: Formation of Side Products
-
Symptom: TLC analysis shows multiple spots, or purification yields a mixture of compounds.
-
Potential Causes & Solutions:
-
Self-Condensation of 3-Aminobenzaldehyde: The product, 3-aminobenzaldehyde, contains both an amine and an aldehyde functionality, making it susceptible to self-condensation reactions, such as the formation of imines or other polymeric materials.[7][8] This is often exacerbated by prolonged reaction times or harsh conditions.
-
Mitigation Strategy: Monitor the reaction closely and work it up as soon as the starting material is consumed. The hydrochloride salt of 3-aminobenzaldehyde is more stable and less prone to self-condensation than the free base.[8] Therefore, maintaining an acidic pH during workup and isolation can be advantageous.
-
-
Oxidation of 3-Aminobenzaldehyde: The aldehyde group can be sensitive to oxidation, especially if the reaction is exposed to air for extended periods.
-
Mitigation Strategy: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize the exposure of the purified product to air.
-
-
Reactions with Other Functional Groups: If your substrate contains other acid-sensitive functional groups, they may react under the deprotection conditions. For example, tert-butoxycarbonyl (Boc) protecting groups can be cleaved by strong acids.[5]
-
Mitigation Strategy: Choose a deprotection method that is orthogonal to other protecting groups in your molecule. For instance, milder Lewis acid conditions might be compatible with a Boc group.[4]
-
-
Issue 3: Product Instability and Low Isolated Yield
-
Symptom: The reaction appears to go to completion by TLC, but the isolated yield of 3-aminobenzaldehyde is low. The purified product may also discolor or decompose upon storage.
-
Potential Causes & Solutions:
-
Instability of the Free Base: As mentioned, 3-aminobenzaldehyde is a relatively unstable compound.[1][8]
-
Mitigation Strategy: Isolate the product as its hydrochloride salt to improve stability.[8] If the free base is required for the next step, it is often best to use it immediately after preparation without prolonged storage.
-
-
Work-up Issues: The product may be partially lost during the work-up procedure.
-
Mitigation Strategy: A careful work-up is crucial. Neutralization of the acid catalyst should be done cautiously, preferably at low temperatures, to avoid localized heating that can promote decomposition. Ensure efficient extraction with an appropriate organic solvent.
-
-
Purification Challenges: The polarity of 3-aminobenzaldehyde can make column chromatography challenging.
-
Mitigation Strategy: If chromatography is necessary, use a deactivated silica gel or consider a different purification method like crystallization (if applicable) to minimize contact time with the stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acidic deprotection of the dioxolane group?
A1: The acidic deprotection of a dioxolane is a hydrolysis reaction that proceeds via an A-2 mechanism. The key steps are:
-
Protonation of one of the oxygen atoms of the dioxolane ring by the acid catalyst.
-
Cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion) and ethylene glycol.
-
Nucleophilic attack of a water molecule on the carbocation.
-
Deprotonation to yield the hemiacetal.
-
Protonation of the hydroxyl group of the hemiacetal followed by elimination of water to regenerate a carbocation.
-
Deprotonation of the resulting species to give the final aldehyde product.
Caption: Mechanism of Acidic Dioxolane Hydrolysis.
Q2: Can I use Lewis acids for the deprotection?
A2: Yes, Lewis acids can be very effective and are often milder than Brønsted acids. This can be advantageous when other acid-sensitive groups are present in the molecule.[3] Reagents like cerium(III) triflate (Ce(OTf)₃) in wet nitromethane or indium(III) trifluoromethanesulfonate can catalyze the deprotection under gentle conditions.[4]
Q3: My molecule also has a Boc-protected amine. Will it be cleaved during the dioxolane deprotection?
A3: It depends on the conditions. Strong acidic conditions, such as using HCl or trifluoroacetic acid (TFA), will likely cleave the Boc group. However, it is possible to selectively remove the Boc group in the presence of a dioxolane under anhydrous acidic conditions, as the hydrolysis of the acetal requires water.[4][5] Conversely, very mild dioxolane deprotection methods, like those using cerium(III) triflate, may be compatible with the N-Boc group.[4] Careful selection of reagents and conditions is key to achieving selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation between the starting material and the product (e.g., ethyl acetate/hexanes). The product, 3-aminobenzaldehyde, should have a different Rf value than the starting material. Staining with an appropriate reagent (e.g., potassium permanganate or vanillin) can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is the best way to store 3-aminobenzaldehyde?
A5: Due to its instability, long-term storage of 3-aminobenzaldehyde is not recommended.[2][9] If storage is necessary, it is best to store it as the hydrochloride salt under an inert atmosphere at low temperatures (2-8 °C).[8][10]
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Acetone/Water
This is a standard and generally effective method for dioxolane deprotection.[4]
-
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the this compound in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 to 0.2 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-aminobenzaldehyde, which can be further purified if necessary.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in THF/Water
This method is widely used but is harsher than the p-TsOH method.[4]
-
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the this compound in a mixture of THF and water.
-
Add a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.[4]
-
Follow the quenching, extraction, and drying steps as described in Protocol 1.
-
Data Summary
The choice of deprotection method can significantly impact the reaction time and yield. The following table summarizes common methods for dioxolane deprotection.
| Reagent/Method | Catalyst/Solvent | Temperature | Time | Yield (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O | Room Temp. | 1-4 h | >90 | A standard and generally effective method.[4] |
| Hydrochloric acid (HCl) | THF/H₂O | Room Temp. | 1-6 h | >90 | Widely used, but harshness can be a drawback for sensitive substrates.[4] |
| Acetic Acid (AcOH) | H₂O/THF | Room Temp. | 48 h | 42-95 | Milder than strong mineral acids, allowing for some selectivity.[4] |
| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Variable | High | A very gentle Lewis acid catalyst.[4] |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a deprotection method.
References
- A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups. Benchchem.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO.
- 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Scribd.
- Buy 3-Aminobenzaldehyde | 1709-44-0. Smolecule.
- How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? | ResearchGate.
- Dioxolane. Wikipedia.
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- 3-AMINOBENZALDEHYDE POLYMER 1709-44-0 wiki. Guidechem.
- o-AMINOBENZALDEHYDE. Organic Syntheses Procedure.
- CAS No : 1709-44-0 | Product Name : 3-Aminobenzaldehyde. Pharmaffiliates.
- CAS 1709-44-0: 3-Aminobenzaldehyde. CymitQuimica.
- Elimination of hydroxyl group while deprotecting acetal. Chemistry Stack Exchange.
- 1709-44-0|3-Aminobenzaldehyde|BLD Pharm.
- An In-depth Technical Guide to the Formation of 3-Aminobenzaldehyde Hydrochloride. Benchchem.
Sources
- 1. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 2. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1709-44-0|3-Aminobenzaldehyde|BLD Pharm [bldpharm.com]
stability issues of 3-(1,3-Dioxolan-2-yl)aniline under acidic conditions
Welcome to the technical support guide for 3-(1,3-Dioxolan-2-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic intermediate. The primary utility of this compound lies in the 1,3-dioxolane moiety, which serves as a protecting group for the aldehyde functionality of 3-aminobenzaldehyde.[1][2] This protection allows for selective reactions at the aniline nitrogen or the aromatic ring.
However, the efficacy of this strategy is critically dependent on understanding and controlling the stability of the dioxolane group, which is highly susceptible to cleavage under acidic conditions.[3][4] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the experimental challenges associated with its use.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The core issue in almost all cases is the unintended hydrolysis of the acetal protecting group.
Q1: I'm observing an unexpected side product with a molecular weight of 121.12 g/mol in my reaction mass. My starting material was pure. What is happening?
A: The side product you are observing is almost certainly 3-aminobenzaldehyde, the deprotected form of your starting material. The dioxolane group is a cyclic acetal, which undergoes rapid acid-catalyzed hydrolysis to regenerate the parent carbonyl compound and ethylene glycol.[4][5]
Causality: This reaction can be triggered by even trace amounts of acid. Potential sources of acid in your reaction include:
-
Acidic Reagents: Use of any Brønsted or Lewis acid catalysts.[6][7]
-
Solvent Degradation: Older or improperly stored solvents like THF can form acidic peroxide impurities.
-
Acidic Surfaces: Standard silica gel for chromatography is inherently acidic and can cause deprotection on the column.
-
Aqueous Workup: Using acidic solutions (e.g., a dilute HCl wash) during workup will cleave the acetal.[8]
The mechanism for this cleavage is a well-established process in organic chemistry.
Mechanism of Acid-Catalyzed Dioxolane Hydrolysis
The reaction proceeds through a series of equilibrium steps, initiated by protonation of one of the acetal oxygens.[9][10] This converts the hydroxyl group into a good leaving group (water), facilitating the formation of a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a proton yields the final aldehyde product.
Caption: Acid-catalyzed hydrolysis of the dioxolane group.
Q2: My reaction yield is low, and TLC analysis shows a streak of impurities or multiple unresolved spots. How can I prevent the decomposition of my material?
A: Low yields and complex reaction mixtures are classic symptoms of ongoing, slow decomposition of the dioxolane ring throughout your experiment. To improve outcomes, you must rigorously exclude all sources of acid.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting reactions.
Q3: During my aqueous workup and extraction, I consistently lose product. Is it partitioning into the aqueous layer?
A: While some partitioning can occur, the more likely cause is rapid hydrolysis of the acetal if your aqueous layer is even slightly acidic. A common mistake is to wash the organic layer with dilute acid to remove a basic starting material or catalyst, which will simultaneously destroy your product.
Solution: Always perform workups under neutral or basic conditions.
-
Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) for your initial washes.
-
If you must remove a highly basic impurity, consider a milder approach like extraction with a buffered solution rather than a strong acid wash.
-
Minimize contact time with any aqueous phase and proceed quickly to drying and solvent removal.
Frequently Asked Questions (FAQs)
Q1: What is the pH stability profile of the 1,3-dioxolane protecting group?
A: The stability of acetal protecting groups is highly pH-dependent. Dioxolanes are robust in neutral and basic media but become increasingly labile as the pH drops.[3][7][11]
| pH Range | Stability | Typical Conditions |
| pH < 4 | Very Labile (cleavage in minutes) | Aqueous HCl, H₂SO₄, p-TsOH |
| pH 4 - 6 | Moderately Stable to Labile | Acetic acid, silica gel, some buffer systems |
| pH 7 | Stable | Neutral water, PBS buffer |
| pH > 8 | Very Stable | NaHCO₃, K₂CO₃, NaOH, organometallic reagents, LDA |
This table provides a general guide. The exact rate of hydrolysis depends on temperature, solvent, and the specific acidic species.[3]
Q2: How can I perform a reaction that requires acidic conditions without deprotecting my molecule?
A: This is a significant challenge and highlights the importance of choosing an "orthogonal" protecting group strategy.[2][12] If acidic conditions are unavoidable, the 1,3-dioxolane group is likely not the appropriate choice.
However, for very mild or anhydrous acidic conditions, you may have a limited window of stability. For example, using pyridinium p-toluenesulfonate (PPTS) in an anhydrous solvent like dichloromethane is much milder than aqueous HCl. Success is not guaranteed and requires careful reaction monitoring (e.g., by LC-MS) to track the integrity of the starting material.
For truly robust acid stability, consider protecting the aldehyde as a dithiane, which is stable to most acidic conditions but can be cleaved with specific reagents like HgCl₂ or Dess-Martin periodinane.
Q3: I actually want to remove the dioxolane group. What is the most effective protocol?
A: The acid-lability of the dioxolane group makes its removal (deprotection) a straightforward and high-yielding transformation when desired.
Recommended Deprotection Protocol:
-
Dissolution: Dissolve the this compound derivative in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
Acidification: Add a catalytic amount of a strong acid. A 2M aqueous solution of hydrochloric acid (HCl) is common. Typically, 0.1 to 0.3 equivalents are sufficient.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aminobenzaldehyde derivative, which can be purified further if necessary.[8]
Validated Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Basic/Neutral Conditions (e.g., Buchwald-Hartwig Amination)
This protocol is designed to preserve the integrity of the dioxolane group.
Caption: Workflow for reactions preserving the dioxolane group.
-
Preparation: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., Cs₂CO₃).
-
Addition of Reagents: Add this compound (1.2 eq) and the aryl halide/triflate (1.0 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the required temperature (e.g., 80-110 °C). Monitor the reaction's progress by TLC or LC-MS, checking for both the consumption of starting material and the absence of the hydrolyzed byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography on neutral alumina or silica gel that has been pre-treated with a triethylamine solution (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
By adhering to these guidelines, researchers can confidently employ this compound in their synthetic campaigns, leveraging its protective capabilities while avoiding common pitfalls associated with its acid sensitivity.
References
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- The Organic Chemistry Tutor. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism [Video]. YouTube.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- Gong, B., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 370-376. [Link]
- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Wikipedia. (n.d.). Dioxolane.
- Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
Sources
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimizing Reaction Conditions for 3-(1,3-Dioxolan-2-yl)aniline Synthesis
Welcome to the technical support guide for the synthesis of 3-(1,3-Dioxolan-2-yl)aniline (CAS 6398-87-4), a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with the acetal protection of 3-aminobenzaldehyde. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring robust and reproducible outcomes in your laboratory.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound. The solutions provided are based on fundamental chemical principles and established laboratory practices.
Part 1: Reaction Strategy & Core Concepts
Q1: What is the primary synthetic strategy for preparing this compound?
The most direct and common method is the acid-catalyzed reaction of 3-aminobenzaldehyde with ethylene glycol.[1] This reaction forms a cyclic acetal, which protects the aldehyde functional group. A key aspect of this synthesis is the removal of water as it forms, which is necessary to drive the reaction equilibrium toward the product. This is typically accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[3]
An alternative two-step route involves first protecting 3-nitrobenzaldehyde with ethylene glycol to form 2-(3-nitrophenyl)-1,3-dioxolane.[3] The nitro group is then subsequently reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl) to yield the final product. This route is often preferred if 3-aminobenzaldehyde is prone to side reactions under the acidic conditions required for acetalization.
Q2: Why is the acetal functionality used as a protecting group for the aldehyde?
The aldehyde group is highly reactive towards nucleophiles and oxidizing/reducing agents. Converting it to an acetal transforms it into a geminal-diether, which is stable and unreactive in neutral to strongly basic or nucleophilic environments.[4][5] This protection is crucial when subsequent reactions need to be performed on other parts of the molecule—for instance, modifications involving the aniline amine group—without affecting the aldehyde. The acetal can be readily removed (deprotected) later by treatment with aqueous acid to regenerate the aldehyde.[5][6]
Part 2: Optimizing the Acetalization Reaction
Q3: My reaction is slow or does not reach completion. What are the most likely causes and how can I resolve this?
An incomplete reaction is one of the most frequent issues. The formation of an acetal is a reversible equilibrium reaction.[4] To ensure a high yield, the equilibrium must be shifted towards the products. Consider the following factors:
-
Inefficient Water Removal: The most critical factor is the removal of water. Ensure your Dean-Stark trap is set up correctly and functioning efficiently.[7][8] The solvent (e.g., toluene) should be refluxing at a steady rate to facilitate the azeotropic removal of water. Check that there are no leaks in your glassware setup.
-
Catalyst Activity: An insufficient amount or degraded acid catalyst can lead to a sluggish reaction. Typically, a catalytic amount of p-toluenesulfonic acid (p-TsOH) is used.[3] If the reaction stalls, a small additional portion of the catalyst can be added. Ensure your catalyst is dry, as p-TsOH is hygroscopic.
-
Reaction Time and Temperature: While some acetalizations are rapid, others may require several hours at reflux.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. Ensure the oil bath temperature is high enough to maintain a vigorous reflux.
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for diagnosing and fixing stalled acetalization reactions.
Q4: I'm observing a low yield and significant baseline material on my TLC plate. What side reactions could be occurring?
When using 3-aminobenzaldehyde directly, the presence of both a nucleophilic amine and an electrophilic aldehyde in the same molecule under acidic conditions can lead to side reactions, primarily self-polymerization or condensation. The acidic catalyst can protonate the amino group, but an equilibrium will exist where some unprotonated, nucleophilic amine is present to react with the protonated, highly electrophilic aldehyde of another molecule.
To mitigate this:
-
Use the 3-Nitrobenzaldehyde Route: As discussed in Q1, starting with 3-nitrobenzaldehyde is the most effective way to prevent these side reactions.[3] The nitro group is strongly electron-withdrawing and deactivates the ring, and it is not nucleophilic. The reduction to the aniline is a clean, final step.
-
Control Reaction Conditions: If using 3-aminobenzaldehyde, avoid excessively high temperatures or prolonged reaction times once the reaction is complete, as this can promote degradation.
Part 3: Work-up and Purification
Q5: My product has turned dark brown or black after work-up. What causes this discoloration and how can I prevent it?
Anilines, including the product this compound, are susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities. This process can be accelerated by light and residual acid or metal traces.
Preventative Measures:
-
Neutralize Promptly: After the reaction, cool the mixture and wash it with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst.
-
Work Under Inert Atmosphere: When possible, perform extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate during the aqueous work-up can help prevent oxidation.
-
Purify Quickly: Do not store the crude product for extended periods. Proceed to purification as soon as possible.
Q6: What is the most effective method for purifying this compound?
Flash column chromatography is generally the most effective method for obtaining high-purity material.
-
Stationary Phase: Use silica gel as the stationary phase. It's advisable to neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-polar amine, like triethylamine (~0.5-1%), to prevent streaking and potential degradation of the aniline product on the acidic silica surface.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute your product.
-
Alternative: For larger scales, vacuum distillation can be an option, but care must be taken as the product may have a high boiling point and could decompose at elevated temperatures.
Optimized Experimental Protocols
Protocol 1: Synthesis from 3-Aminobenzaldehyde
This protocol details the direct acetalization of 3-aminobenzaldehyde.
Materials:
-
3-Aminobenzaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser under a nitrogen atmosphere.[7][9]
-
To the flask, add 3-aminobenzaldehyde, toluene (enough to suspend the reagents), ethylene glycol, and p-toluenesulfonic acid.
-
Heat the mixture to a vigorous reflux using an oil bath. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until TLC analysis shows complete consumption of the 3-aminobenzaldehyde.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography as described in Q6.
Reaction Mechanism: Acid-Catalyzed Acetal Formation
Caption: The stepwise mechanism for the formation of a cyclic acetal from an aldehyde.[4]
Protocol 2: Purification by Flash Column Chromatography
Procedure:
-
Prepare the Column: Dry-pack a glass column with silica gel. Flush the column with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) containing 0.5% triethylamine.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the prepared column.
-
Elute the Column: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor them by TLC.
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in the eluent to elute the product from the column.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Summary of Reaction Parameters
For ease of reference, the following table summarizes the key parameters for the synthesis starting from 3-aminobenzaldehyde.
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 3-Aminobenzaldehyde | For directness. Consider 3-nitrobenzaldehyde to avoid side reactions. |
| Reagent | Ethylene Glycol | 1.05 - 1.2 equivalents are typically sufficient. |
| Catalyst | p-TsOH·H₂O | 1-5 mol %. Anhydrous conditions are ideal but monohydrate is common. |
| Solvent | Toluene or Benzene | Forms an azeotrope with water for efficient removal.[3] |
| Apparatus | Dean-Stark Trap | Essential for driving the reaction equilibrium.[7] |
| Temperature | Reflux (~110-120 °C) | Required to maintain azeotropic distillation. |
| Work-up | NaHCO₃ wash | Neutralizes the acid catalyst to prevent product degradation. |
| Purification | Column Chromatography | Silica gel with Hexanes/EtOAc + 0.5% Et₃N mobile phase. |
| Expected Yield | 70-90% | Highly dependent on the efficiency of water removal and purity of reagents. |
References
- Organic Syntheses. A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar (3 cm), two septa (Necks 1 and 3) and a Dean-Stark trap (20 mL, Neck 2) wrapped in aluminum foil and fitted with a reflux condenser (20 cm), and a nitrogen gas inlet adaptor. Organic Syntheses Procedure.
- Wikipedia. Dean–Stark apparatus.
- Organic Syntheses. Organic Syntheses Procedure.
- Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. 2024.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. 14.3: Acetal Formation.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals.
Sources
- 1. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for Reactions of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support center for 3-(1,3-Dioxolan-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a latent benzaldehyde, protected as a stable cyclic acetal. This unique combination makes it an invaluable intermediate for constructing complex molecular architectures.
However, the interplay between the reactive aniline group and the sensitive dioxolane protecting group can present specific challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate common experimental hurdles, optimize reaction outcomes, and ensure the integrity of your synthetic route.
Part 1: The Dioxolane Protecting Group - Stability and Cleavage
The 1,3-dioxolane group serves to protect a carbonyl functionality, in this case, the 3-formyl group of 3-aminobenzaldehyde. Its stability is paramount for the success of reactions targeting the aniline moiety. Understanding its liabilities is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My dioxolane group was unexpectedly cleaved during my reaction. Why did this happen and how can I prevent it?
A1: The primary liability of the 1,3-dioxolane group is its sensitivity to acid.[1] The cleavage is an acid-catalyzed hydrolysis reaction that regenerates the carbonyl (aldehyde) and ethylene glycol.[1][2] This issue often arises from overlooked sources of acidity in the reaction medium.
Causality:
-
Protic and Lewis Acids: The most obvious culprits. Many catalysts (e.g., p-TsOH, HCl) or reagents used in synthesis are acidic.[3]
-
Reagent Byproducts: Some reactions generate acidic byproducts. For example, using an amine hydrochloride salt as a coupling partner can introduce HCl into the mixture.
-
Trace Water: The presence of water is necessary for hydrolysis. Anhydrous conditions significantly enhance the stability of the dioxolane ring even in the presence of trace acid.[2]
-
Solvent Choice: Solvents like wet acetone can facilitate hydrolysis, especially with an acid catalyst.[3]
Troubleshooting & Prevention:
| Condition | Stability of 1,3-Dioxolane Group | Recommended Action |
| Strongly Acidic (pH < 4) | Highly Labile | Avoid unless deprotection is intended. |
| Mildly Acidic (pH 4-6) | Potentially Unstable | Use anhydrous conditions; consider adding a non-nucleophilic base (e.g., Proton Sponge®, DIPEA). |
| Neutral to Basic (pH 7-14) | Generally Stable | This is the ideal pH range for reactions not targeting the dioxolane group.[2][4] |
| Nucleophiles & Bases | Stable | Stable to reagents like RLi, Grignards, LDA, and NaOtBu.[4] |
| Oxidizing/Reducing Agents | Generally Stable | Stable to common reagents like MnO₂, PCC, LiAlH₄, and NaBH₄.[4] Strong oxidants with Lewis acids may cause cleavage.[4] |
Q2: I am struggling to deprotect the dioxolane group efficiently. What are the best methods?
A2: Incomplete deprotection often results from suboptimal reaction conditions, such as insufficient acid concentration or a lack of water. The mechanism requires protonation of a dioxolane oxygen, ring opening, and subsequent attack by water.[2]
Recommended Deprotection Protocols:
| Reagent/Method | Typical Conditions | Time | Notes & Causality |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O (e.g., 4:1), catalytic p-TsOH, Room Temp. | 1-4 h | A standard, effective, and mild method. The equilibrium is driven by the large excess of acetone.[3] |
| Hydrochloric Acid (HCl) | THF/H₂O (e.g., 2:1), 2M HCl, Room Temp. | 1-6 h | A common and strong condition. Can be harsh on other acid-sensitive groups.[1][3] |
| Acetic Acid (AcOH) | H₂O/THF, 80% AcOH, Room Temp. | ~48 h | Milder than strong mineral acids, offering selectivity if other acid-labile groups are present.[3] |
| Cerium(III) Triflate | Water-saturated Nitromethane, catalytic Ce(OTf)₃, Room Temp. | 1-3 h | A mild Lewis acid-catalyzed hydrolysis.[3] |
Detailed Protocol: p-TsOH Deprotection
-
Dissolve the this compound derivative (1.0 eq) in a 4:1 mixture of acetone and water.
-
Add p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).
-
Stir the mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-aminobenzaldehyde derivative.[3]
Part 2: The Aniline Moiety - Navigating Coupling Reactions
The aniline functional group is a versatile handle for C-N and C-C bond formation. However, its reactivity profile requires careful consideration to avoid common side reactions.
Caption: General troubleshooting workflow for reactions.
Frequently Asked Questions (FAQs)
Q3: My Buchwald-Hartwig amination is failing. What are the common culprits?
A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is a complex catalytic cycle sensitive to multiple parameters.[5][6] Failure often points to issues with the catalyst system, base, or reaction setup.
Troubleshooting Buchwald-Hartwig Aminations:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd precatalyst not reduced to Pd(0)).2. Inappropriate ligand for the substrate (especially with aryl chlorides).3. Base is too weak or sterically hindered.4. Insufficient temperature. | 1. Use a reliable precatalyst. Pd(OAc)₂ can be unreliable.[7]2. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). Bulky, electron-rich ligands are often required for challenging couplings.[8]3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[8][9]4. Increase temperature, but monitor for dioxolane stability. |
| Dehalogenation of Aryl Halide | The reductive elimination pathway is outcompeted by β-hydride elimination or protonolysis. | 1. Choose a ligand that promotes faster reductive elimination.2. Ensure strictly anhydrous conditions.3. A different base may alter the reaction pathway. |
| Dark Reaction Mixture/Tar | Oxidation of the aniline starting material or product. | 1. Thoroughly degas the solvent before use.2. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[9]3. Ensure the this compound starting material is pure and not discolored.[9] |
Q4: In my Suzuki coupling, the primary side product is from dehalogenation of my aryl halide starting material. How can I suppress this?
A4: Dehalogenation is a common side reaction in Suzuki couplings, arising from protonolysis of the organopalladium intermediate before transmetalation can occur.[10]
Causality & Mitigation:
-
Base: Strong bases (like NaOEt or NaOtBu) in the presence of trace water can promote this side reaction.
-
Solution: Switch to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
-
Solvent: Protic solvents can be a source of protons.
-
Solution: Ensure you are using dry, aprotic solvents like dioxane, toluene, or DMF.
-
-
Ligand: The ligand influences the relative rates of the desired transmetalation versus undesired side reactions.
-
Solution: Screen different phosphine ligands. Sometimes, "ligandless" conditions using a catalyst like Pd(PPh₃)₄ can be effective, though this is substrate-dependent.[11]
-
Q5: What are the key considerations for forming an amide bond with this compound?
A5: Amide bond formation requires the activation of a carboxylic acid, as direct reaction with an amine is typically not feasible under mild conditions. While anilines are good nucleophiles, they are less reactive than aliphatic amines, which can necessitate more robust coupling conditions.
Challenges & Solutions:
-
Activating Agent Choice: The challenge lies in activating the carboxylic acid without using reagents that could harm the dioxolane group.
-
Solution: Use standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP. These operate under neutral or slightly basic conditions, which are compatible with the dioxolane moiety. Avoid converting the carboxylic acid to a highly reactive acid chloride with reagents like SOCl₂ or oxalyl chloride if possible, as byproduct HCl can cleave the dioxolane. If an acid chloride must be used, perform the reaction at low temperature in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl as it is formed.
-
-
Low Reactivity: The electronic nature of the aniline can slow the reaction compared to alkylamines.
-
Solution: If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but monitor the reaction for any signs of dioxolane decomposition. Using a more polar solvent like DMF can also increase the reaction rate.
-
General Protocol: HATU-Mediated Amide Coupling
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add a solution of this compound (1.05 eq) in DMF.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Purification Strategies
Q6: What are the most effective methods for purifying reaction products of this compound?
A6: The presence of the basic aniline group provides a convenient handle for purification.
-
Acidic Wash: To remove unreacted this compound from a reaction mixture, perform a liquid-liquid extraction with a dilute acid like 1M HCl.[9] The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase, while the desired (less basic) product remains in the organic layer.
-
Column Chromatography: This is the most common method for isolating pure products. The polarity of this compound derivatives makes them well-suited for normal-phase silica gel chromatography. Typical eluent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol for more polar compounds.
-
Recrystallization: If your final product is a stable solid, recrystallization can be a highly effective method for achieving high purity. Screen various solvent systems to find one where the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Activated Carbon Treatment: If your product is discolored due to aniline oxidation, treating a solution of the crude product with activated carbon can help adsorb the colored impurities before a final purification step like recrystallization or filtration.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support guide for the synthesis of 3-(1,3-Dioxolan-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the causality behind common experimental pitfalls and provide robust, field-proven troubleshooting strategies to ensure high purity and yield.
Overview of the Synthetic Pathway
The most prevalent and logical synthetic route to this compound involves a two-step process starting from 3-nitrobenzaldehyde. This strategy protects the reactive aldehyde functionality as a stable cyclic acetal before the reduction of the nitro group. This sequence prevents undesirable side reactions, such as self-condensation or reduction of the aldehyde, that would occur if 3-aminobenzaldehyde were used as an intermediate.[1][2]
The general workflow is as follows:
-
Acetal Protection: Reaction of 3-nitrobenzaldehyde with ethylene glycol under acidic catalysis to form 2-(3-nitrophenyl)-1,3-dioxolane.
-
Nitro Group Reduction: Selective reduction of the nitro group of the protected intermediate to yield the final product, this compound.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aldehyde group before the nitro reduction?
A1: The aldehyde group is susceptible to reduction under many conditions used for nitro group reduction (e.g., using strong hydride reagents). More importantly, the product of nitro reduction, 3-aminobenzaldehyde, is notoriously unstable.[3] The amino and aldehyde groups can react with each other, leading to rapid self-condensation and the formation of polymeric Schiff base impurities, often observed as intractable brown tars.[2] Protecting the aldehyde as a stable 1,3-dioxolane acetal circumvents these issues, as acetals are stable under the neutral or basic conditions typically employed for nitro reductions.[4]
Q2: What are the most critical parameters to control during the acetal formation step?
A2: The most critical parameter is the efficient removal of water. Acetal formation is an equilibrium reaction.[5] According to Le Chatelier's principle, the removal of water drives the reaction toward the product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. Inadequate water removal is a primary cause of incomplete conversion, leaving unreacted 3-nitrobenzaldehyde in your intermediate.
Q3: My final product is a dark oil or solid, but it should be a light-colored solid. What happened?
A3: Discoloration, typically brown or reddish, is almost always due to oxidation of the aniline functional group and/or the presence of polymeric impurities. The aniline moiety is electron-rich and highly sensitive to air oxidation. The impurity 3-aminobenzaldehyde, if formed via hydrolysis, will also rapidly polymerize and darken.[1] It is crucial to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues you may encounter, linking them to likely impurities and providing actionable solutions.
| Impurity Name & Structure | Typical Origin | Analytical Signature (¹H NMR, LC-MS) |
| 3-Nitrobenzaldehyde (Starting Material) | Incomplete acetal protection reaction. | ¹H NMR: Aldehyde proton at ~10.1 ppm.[6]LC-MS: Corresponds to M.W. 151.12 g/mol .[7] |
| 3-Aminobenzaldehyde (Hydrolysis Product) | Acid-catalyzed hydrolysis of the acetal during work-up or purification.[8] | ¹H NMR: Aldehyde proton at ~9.8 ppm.LC-MS: Corresponds to M.W. 121.14 g/mol .[1] |
| 2-(3-Nitrophenyl)-1,3-dioxolane (Intermediate) | Incomplete reduction of the nitro group. | ¹H NMR: Aromatic protons are downfield shifted compared to the aniline product.LC-MS: Corresponds to M.W. 195.17 g/mol . |
| Polymeric Schiff Bases | Self-condensation of 3-aminobenzaldehyde impurity.[2] | ¹H NMR: Broad, unresolved signals in the aromatic and imine region.LC-MS/GPC: A distribution of higher molecular weight species. |
| 3-Nitrobenzoic Acid | Oxidation of the starting 3-nitrobenzaldehyde. | ¹H NMR: Absence of the aldehyde proton; presence of a carboxylic acid proton (>12 ppm).LC-MS: Corresponds to M.W. 167.12 g/mol . |
Scenario 1: My NMR shows a peak around 10 ppm, and my yield is low.
-
Problem: You have residual aldehyde functionality, indicating either unreacted starting material (3-nitrobenzaldehyde) or hydrolysis of the product (3-aminobenzaldehyde).
-
Causality Analysis:
-
A peak at ~10.1 ppm suggests incomplete acetal formation . This is likely due to insufficient water removal during the reaction or using a deactivated acid catalyst.
-
A peak at ~9.8 ppm points to product hydrolysis . This commonly occurs during acidic work-ups or chromatography on silica gel, which is inherently acidic. The aniline product is more susceptible to hydrolysis than the nitro-intermediate because the electron-donating amino group activates the benzylic position.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting aldehyde impurities.
Scenario 2: My product is discolored and shows baseline complexity in the HPLC.
-
Problem: This indicates oxidation and/or polymerization.
-
Causality Analysis: The aniline functional group is readily oxidized by atmospheric oxygen. The formation of even trace amounts of the 3-aminobenzaldehyde impurity can initiate a polymerization cascade, leading to complex mixtures of colored oligomers.[2]
-
Solutions:
-
Inert Atmosphere: Perform the reduction and all subsequent handling of the product (work-up, purification, storage) under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.
-
Purification: If polymerization has occurred, purification can be challenging. Flash chromatography on neutralized silica may remove some oligomers, but recrystallization or distillation under high vacuum might be necessary.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for monitoring the reaction progress and assessing final product purity.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Rationale: A gradient elution is used to effectively separate the non-polar starting materials and intermediates from the more polar aniline product and highly polar acidic impurities. Formic acid is added to improve peak shape by protonating the aniline.[9]
Protocol 2: Purification via Neutralized Flash Chromatography
Standard silica gel is acidic and can cause hydrolysis of the acetal. This protocol minimizes that risk.
-
Prepare Slurry: Prepare a slurry of silica gel in the desired eluent (e.g., Hexane/Ethyl Acetate).
-
Neutralize: Add 1% triethylamine (v/v) to the slurry and stir for 15 minutes. This deactivates the acidic silanol groups.
-
Pack Column: Pack the column with the neutralized silica slurry as usual.
-
Equilibrate: Equilibrate the column with the mobile phase containing 0.5-1% triethylamine.
-
Load and Elute: Load the crude product and elute with the amine-containing solvent system. The triethylamine competes for acidic sites on the silica, preventing product degradation.[10]
Mechanistic Insight: Acetal Hydrolysis
Understanding the mechanism of acetal hydrolysis is key to preventing the formation of the critical 3-aminobenzaldehyde impurity. The reaction is acid-catalyzed and proceeds through a resonance-stabilized oxocarbenium ion intermediate.
Caption: Acid-catalyzed hydrolysis of the dioxolane protecting group. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
This mechanism highlights why even weakly acidic environments, like standard silica gel, can be detrimental to the stability of the final product.
References
- ChemicalBook.this compound synthesis.Available online
- BenchChem.Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde.Available online
- Oxford Instruments Magnetic Resonance.Analysis of the reduction product of 3-nitrobenzaldehyde.Available online
- ChemicalBook.3-Aminobenzaldehyde Chemical Properties, Uses, Production.Available online
- Filo.Benzenaldehyde to 3-aminobenzaldehyde.Available online
- Organic Syntheses.p-AMINOBENZALDEHYDE. Coll. Vol. 3, p.56 (1955); Vol. 25, p.5 (1945). Available online
- PubChem.this compound.
- Cilenti, L., et al. (2007). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 12(4), 705-715. Available online
- Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal.Synthesis of 1,3-dioxolanes.Available online
- CymitQuimica.CAS 1709-44-0: 3-Aminobenzaldehyde.Available online
- Joe-Chem.Ethylene glycol.Available online
- Wikipedia.3-Nitrobenzaldehyde.Available online
- JEOL.Analysis of Impurities in Ethylene glycols with AccuTOF™ GC.Available online
- Smolecule.Buy 3-Aminobenzaldehyde | 1709-44-0.Available online
- Salomaa, P., et al. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. Acta Chemica Scandinavica, 15, 871-878. Available online
- U.S. Environmental Protection Agency.
- OC-Praktikum.Nitration of benzaldehyde to 3-nitrobenzaldehyde.Available online
- Amanote Research.(PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl.Available online
- Google Patents.US1499761A - Production of m-amino-benzaldehyde.Available online
- Li, P., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. Available online
- BenchChem.Analytical methods for detecting impurities in 4-(oxan-2-yl)aniline.Available online
- Chemistry LibreTexts.19.
- National Library of Medicine.Acetal Formation of Flavoring Agents with Propylene Glycol in E-Cigarettes.Available online
- CLEARSYNTH.this compound.Available online
- MDPI.Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III).Available online
- Thermo Fisher Scientific.
- American Pharmaceutical Review.Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.Available online
- Univerzita Karlova.Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.Available online
- ResearchGate.Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.Available online
- Sigma-Aldrich.3-(2-methyl-1,3-dioxolan-2-yl)aniline.Available online
- ResearchGate.How do I remove aniline from the reaction mixture?Available online
- PubChem.4-(1,3-Dioxolan-2-yl)aniline.
- ResearchGate.(PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.Available online
- PubChem.2-(1,3-Dioxolan-2-yl)aniline.
Sources
- 1. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. [PDF] The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-(1,3-Dioxolan-2-yl)aniline
A Senior Application Scientist's Guide to Preventing Oxidation
Welcome to the technical support center for 3-(1,3-Dioxolan-2-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As an aromatic amine, this compound is highly susceptible to oxidation, which can lead to discoloration, impurity formation, and compromised reaction outcomes. This document provides in-depth, experience-driven answers and protocols to help you maintain the integrity of your material and ensure the success of your experiments.
Part 1: Fundamental Principles & Frequently Asked Questions (FAQs)
This section addresses the core scientific principles behind the instability of this compound and answers common questions regarding its handling and use.
Understanding the Vulnerability
Question: Why is this compound so prone to oxidation?
Answer: The susceptibility to oxidation is inherent to the aniline functional group. The nitrogen atom's lone pair of electrons is delocalized into the benzene ring's pi system, making the ring "electron-rich."[1] This high electron density makes the molecule easy to oxidize (i.e., lose electrons), especially upon exposure to atmospheric oxygen, light, or certain chemical reagents.[2] This process can initiate a cascade of reactions, including polymerization, leading to the formation of highly colored impurities like quinones and polyaniline derivatives.[1][3]
Question: What are the tell-tale signs of oxidation in my sample?
Answer: The most immediate indicator is a visual change in color. Freshly purified anilines are typically colorless to pale yellow liquids or solids.[1][4] Upon oxidation, you will observe a gradual darkening, progressing from yellow to reddish-brown, and in severe cases, to a dark brown or black tar-like substance.[1][2] This discoloration is due to the formation of conjugated, colored byproducts.[2] If you observe such changes, it is a strong indication that the purity of your material has been compromised.
Question: Does the dioxolane group affect the molecule's stability?
Answer: The primary site of oxidation is the aniline moiety. However, the dioxolane group, which is an acetal, introduces a different chemical vulnerability: acid sensitivity . Acetal groups are stable under neutral and basic conditions but can be readily hydrolyzed back to the parent aldehyde (3-aminobenzaldehyde) and ethylene glycol in the presence of acid. This is a critical consideration when choosing reaction conditions or, most importantly, when selecting and removing amine protecting groups.
Storage and Handling
Question: What is the correct way to store this compound to ensure its long-term stability?
Answer: Proper storage is the first and most critical line of defense against oxidation. The goal is to minimize exposure to oxygen, light, and heat.[4][5]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant.[5][6] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and UV light, which can catalyze oxidation.[5] |
| Temperature | Refrigerated (2-8°C) | Reduces the rate of chemical degradation.[4][5] |
| Purity | Store in high purity | Impurities, especially metal ions, can catalyze oxidation.[5] |
Question: I need to weigh out the compound for a reaction. What precautions should I take?
Answer: Minimize air exposure during handling. If the compound is a liquid, use a syringe to withdraw it from a Sure/Seal™ type bottle under a positive pressure of inert gas.[7][8] If it is a solid, work quickly and consider handling it in a glovebox or flushing your flask with an inert gas immediately after addition. Always allow the container to warm to room temperature before opening to prevent moisture from the air from condensing inside the cold bottle.[4]
Part 2: Proactive Strategies for Preventing Oxidation During Reactions
Preventing degradation during a chemical reaction requires a multi-faceted approach. Below is a workflow to guide your decision-making process, followed by detailed explanations of key strategies.
Caption: Decision workflow for selecting a preventative strategy.
Strategy 1: Working Under an Inert Atmosphere
This is the most fundamental technique to prevent oxidation by atmospheric oxygen.[2][9] It involves removing air from the reaction vessel and replacing it with an inert gas like argon or nitrogen.
Experimental Protocol 1: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) to remove adsorbed moisture. Assemble the apparatus (e.g., round-bottom flask with condenser and gas inlet) while still warm and immediately place it under a positive pressure of inert gas.[8]
-
Purge Cycle: Connect the gas inlet to a bubbler to monitor flow. Subject the reaction vessel to at least three vacuum/inert gas backfill cycles to ensure all oxygen has been removed.
-
Solvent Degassing: Solvents contain dissolved oxygen. Degas your reaction solvent before use by sparging with an inert gas for 15-30 minutes, or by using the freeze-pump-thaw method for more sensitive applications.[9]
-
Reagent Addition: Add the degassed solvent to the flask via cannula or syringe. Add this compound and other reagents under a positive flow of inert gas.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a steady, slow bubbling rate (1-2 bubbles per second) in the bubbler.[8]
-
Work-up: If the product is also air-sensitive, conduct the work-up and purification (e.g., filtration, extraction) using techniques that minimize air exposure.[2]
Strategy 2: Chemical Protection of the Amine Group
For reactions involving strong oxidants, incompatible electrophiles, or strongly acidic conditions, temporarily "masking" the amine as a less reactive functional group is the most robust strategy.[2][10] The choice of protecting group is critical due to the acid-labile dioxolane moiety.
Caption: Simplified mechanism of aniline oxidation.
Comparison of Common Amine Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Condition | Compatibility with Dioxolane Group |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acidic or Basic Hydrolysis (e.g., HCl or NaOH)[2] | Good. Basic hydrolysis is fully compatible. Mild acidic hydrolysis may be tolerated. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[11][12] | Poor. Conditions required to cleave the Boc group will likely hydrolyze the dioxolane. |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | Excellent. Hydrogenolysis conditions are neutral and will not affect the dioxolane. |
Recommendation: For most applications, protection as an acetanilide is a cost-effective and reliable method.[2] If the subsequent chemistry is incompatible with an amide, the Cbz group offers an excellent orthogonal strategy.
Experimental Protocol 2: Protection of the Amine as an Acetanilide
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). Add a mild base such as pyridine (1.2 eq).
-
Acylation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Quench & Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers and wash with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetanilide.[2]
Part 3: Troubleshooting Guide
Issue 1: My solution of this compound turned dark brown/black upon adding my reagent (e.g., a metal salt or electrophile).
-
Probable Cause: Rapid oxidation catalyzed by the reagent or reaction conditions. The free amine is likely coordinating to the metal or reacting in an undesired side reaction.
-
Solution:
-
Protect the Amine: The most reliable solution is to repeat the reaction using the protected form of the aniline (e.g., the acetanilide from Protocol 2). The acetamido group is significantly less nucleophilic and less prone to oxidation.[2]
-
Lower the Temperature: If protection is not an option, try running the reaction at a lower temperature (e.g., 0°C or -78°C) to slow the rate of the degradation pathway.
-
Reverse Addition: Try adding your aniline solution slowly to the solution of the other reagent. This keeps the concentration of the free amine low at any given time.
-
Issue 2: My reaction worked, but after purification, the product slowly darkens over time.
-
Probable Cause: Trace amounts of unreacted starting material or a slightly air-sensitive product.
-
Solution:
-
Re-purification: Ensure all starting material has been removed. Column chromatography is often effective.
-
Storage: Store the final, purified compound under the same stringent conditions recommended for the starting material: under an inert atmosphere, protected from light, and refrigerated.[5]
-
Issue 3: I suspect my starting material has already oxidized. Can I purify it?
-
Probable Cause: Improper storage or an old bottle of reagent.
-
Solution: Yes, purification is often possible.
-
Distillation: For liquid anilines, vacuum distillation is highly effective. Adding a small amount of zinc dust can help prevent oxidation during heating.[6][13][14]
-
Recrystallization: If the compound is a solid, recrystallization can remove colored impurities. You may need to screen various solvents.[15]
-
Column Chromatography: Flash chromatography on silica gel can separate the desired aniline from polar, colored oxidation products.
-
Acid/Base Extraction: Dissolve the impure material in a suitable organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure aniline back into an organic solvent.
-
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Institutes of Health (NIH). [Link]
- MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW.
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. LinkedIn. [Link]
- (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed...
- Protective activity of aromatic amines and imines against oxidative nerve cell de
- Aniline. Wikipedia. [Link]
- Aromatic Amines Antioxidants. Performance Additives. [Link]
- How does Zn dust prevent the oxid
- How to prevent/minimize rapid air oxidation or arylamine...
- Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
- What are the health and safety guidelines for Aniline in workplaces? Knowledge. [Link]
- Purific
- Aryl Amine Antioxidant Determinations in Ester Lubricants.
- Aniline Safety Data Sheet.
- Purify and dry aniline? Reddit. [Link]
- How to recrystalize 3,5 dimethoxy aniline after years of oxid
- Protective Groups. Organic Chemistry Portal. [Link]
- Handling air-sensitive reagents. MIT. [Link]
- Protection of Aniline Deriv
- Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. [Link]
- This compound. PubChem. [Link]
- Amines. NCERT. [Link]
- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protective Groups [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support center for the synthesis of 3-(1,3-Dioxolan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient synthesis of this valuable intermediate.
I. Foundational Principles: The Acetalization of 3-Aminobenzaldehyde
The synthesis of this compound is fundamentally an acid-catalyzed acetalization reaction. In this process, the carbonyl group of 3-aminobenzaldehyde reacts with ethylene glycol to form a five-membered cyclic acetal, also known as a dioxolane ring. This reaction is reversible, and its success hinges on effectively shifting the equilibrium towards the product.[1][2]
The primary strategy for driving this equilibrium is the removal of water, the byproduct of the reaction. This is most commonly achieved through azeotropic distillation using a Dean-Stark apparatus.[1][2] The choice of solvent is therefore critical, as it must form an azeotrope with water, be inert to the reaction conditions, and facilitate a suitable reaction temperature.
II. Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the readily available 3-nitrobenzaldehyde. This two-step process involves the protection of the aldehyde functionality followed by the reduction of the nitro group.
Step 1: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane
-
Materials:
-
3-Nitrobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene (or Toluene as a common alternative)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).
-
Add a suitable solvent, such as benzene or toluene, to the flask. The volume should be sufficient to allow for efficient stirring and reflux.
-
Heat the mixture to reflux. The azeotrope of the solvent and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction. A reported procedure using benzene achieved a 100% yield of the acetal after 4 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-nitrophenyl)-1,3-dioxolane.
Step 2: Synthesis of this compound
-
Materials:
-
2-(3-Nitrophenyl)-1,3-dioxolane
-
Iron powder (or an alternative reducing agent like tin(II) chloride)
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Procedure:
-
In a round-bottom flask, suspend 2-(3-nitrophenyl)-1,3-dioxolane and a solution of ammonium chloride in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete water removal. 2. Inactive catalyst. 3. Impure starting materials. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that azeotropic distillation is continuous. Check for leaks in the system. 2. Use a fresh batch of p-toluenesulfonic acid or another suitable acid catalyst. 3. Verify the purity of 3-aminobenzaldehyde and ethylene glycol. 3-aminobenzaldehyde can be unstable. |
| Formation of a Brown Resin | 1. Decomposition of 3-aminobenzaldehyde. 2. Presence of strong acids or high temperatures for prolonged periods. | 1. 3-Aminobenzaldehyde is known to be unstable and can decompose, especially in the presence of water.[4][5] It is often preferable to synthesize the acetal from 3-nitrobenzaldehyde and then reduce the nitro group. 2. Use a catalytic amount of a milder acid and monitor the reaction temperature closely. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inefficient water removal. | 1. Monitor the reaction by TLC until the starting aldehyde is consumed. 2. Ensure the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. 2. Product is an oil and difficult to crystallize. 3. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. If direct crystallization is challenging, purify by column chromatography first. For crystallization, test a range of solvent systems (e.g., ethyl acetate/hexane, dichloromethane/pentane). 3. Optimize the solvent system for column chromatography using TLC. A common mobile phase for anilines is a mixture of hexane and ethyl acetate.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
A1: Toluene is a widely used and effective solvent for this reaction. It forms a suitable azeotrope with water, allowing for efficient removal with a Dean-Stark apparatus. Benzene has also been reported to give excellent yields.[3] For a greener alternative, consider cyclopentyl methyl ether (CPME), which also forms an azeotrope with water and is a more sustainable solvent choice. A solvent-free approach under vacuum to remove water is also a potential option to explore for a more environmentally friendly process.
Q2: Can I use a different acid catalyst?
A2: Yes, other acid catalysts such as sulfuric acid or acidic resins can be used. However, p-toluenesulfonic acid is often preferred due to its solid nature, making it easy to handle, and its relatively mild acidity, which helps to minimize side reactions.
Q3: My 3-aminobenzaldehyde starting material is dark and appears to be of low quality. Can I still use it?
A3: It is highly recommended to use pure starting materials. 3-Aminobenzaldehyde is prone to decomposition.[4][5] If your starting material is of poor quality, it is advisable to either purify it before use or, preferably, to follow the two-step synthesis from 3-nitrobenzaldehyde as outlined in the protocol above.
Q4: How can I effectively monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to develop the TLC plate. The starting aldehyde and the product will have different Rf values, allowing you to track the disappearance of the reactant and the appearance of the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q5: What are the best conditions for purifying the final product, this compound?
A5: For laboratory scale, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[6] For larger scales, crystallization can be employed. A good starting point for solvent selection for crystallization would be a binary solvent system such as ethyl acetate/hexane or toluene/heptane, where the product is soluble in the more polar solvent and insoluble in the less polar solvent.
V. Visualizing the Workflow
Experimental Workflow for Acetalization
Caption: A streamlined workflow for the synthesis of this compound.
VI. Data Summary: Solvent Selection
While specific comparative data for this exact synthesis is not abundant in the literature, the following table provides a general guide based on the principles of azeotropic acetalization.
| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water Content in Azeotrope (%) | Key Considerations |
| Benzene | 80.1 | 69.3 | 8.8 | Excellent for azeotropic water removal, but carcinogenic.[3] |
| Toluene | 110.6 | 85 | 20.2 | A common and effective substitute for benzene with a higher boiling point. |
| Cyclohexane | 80.7 | 69.5 | 8.5 | Lower boiling point, may require longer reaction times. |
| CPME | 106 | 83 | 17 | A greener alternative to toluene. |
| Solvent-Free (Vacuum) | N/A | N/A | N/A | Environmentally friendly, but requires careful control of vacuum and temperature to avoid removing reactants. |
VII. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SciELO. (2014). Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
ResearchGate. (2007). 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)aniline. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
PMC. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
-
ResearchGate. (2006). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report 5 | PDF | Chromatography. Retrieved from [Link]
-
De Gruyter. (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]
-
PubMed. (2010). Regioselective synthesis of aniline-derived 1,3- and Ci-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide. Retrieved from [Link]
-
PHYWE. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]
-
PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]
Sources
- 1. profistend.info [profistend.info]
- 2. spegroup.ru [spegroup.ru]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
managing reaction exotherms in 3-(1,3-Dioxolan-2-yl)aniline synthesis
Technical Support Center: Synthesis of 3-(1,3-Dioxolan-2-yl)aniline
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the management of reaction exotherms, encountered during the acid-catalyzed acetal protection of 3-aminobenzaldehyde with ethylene glycol. Adherence to proper technique is critical not only for achieving high yield and purity but also for ensuring operational safety. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The reaction involves the reversible formation of a cyclic acetal from 3-aminobenzaldehyde and ethylene glycol, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA), with concurrent removal of water to drive the reaction to completion.[2][3] While seemingly straightforward, this transformation presents significant thermal hazards if not properly controlled. The initial protonation of the aldehyde and the subsequent condensation steps can generate substantial heat.[4] An uncontrolled exotherm can lead to a runaway reaction, characterized by rapid temperature and pressure increases, potentially causing violent boiling, solvent release, and the formation of undesirable, colored byproducts that complicate purification and reduce yield.
This guide will equip you with the knowledge to anticipate, identify, and manage these thermal risks effectively.
Troubleshooting Guide: Exotherm Management & Reaction Control
This section is structured in a problem-solution format to directly address specific issues you may encounter during the synthesis.
Q1: My reaction temperature is rising uncontrollably immediately after adding the p-TSA catalyst. What is happening and what are my immediate actions?
A1: This indicates a rapid, uncontrolled exotherm, which is a significant safety concern. The likely cause is that the initial acid-base reaction and the subsequent catalytic turnover are proceeding too quickly for your cooling system to handle.
Immediate Corrective Actions:
-
Cease Reagent Addition: If you are adding the catalyst solution, stop the addition immediately.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water) is making maximum contact with the flask surface. Add more ice and salt if necessary to lower the bath temperature. For jacketed reactors, increase the flow rate of the coolant or lower its setpoint.
-
Increase Agitation: Ensure the stirring is vigorous enough to promote efficient heat transfer from the bulk of the solution to the vessel walls. Poor agitation can create localized hot spots.
Root Cause Analysis & Prevention:
-
Catalyst Loading: The amount of p-TSA is critical. While it is a catalyst, adding too much at once can initiate the reaction at an unsafe rate.
-
Method of Addition: The catalyst should be added portion-wise or as a solution via a syringe pump at a controlled rate. This allows the cooling system to keep pace with the heat generation.[5]
-
Initial Temperature: Never add the catalyst to the reaction mixture at reflux temperature. The initial mixture of 3-aminobenzaldehyde, ethylene glycol, and solvent (e.g., toluene) should be cooled before catalyst introduction.
Q2: I'm observing a significant darkening of my reaction mixture (to dark brown or black) and my final yield is poor. Is this related to an exotherm?
A2: Yes, this is a classic symptom of thermal degradation. Aniline and its derivatives are susceptible to oxidation and polymerization at elevated temperatures, and these side reactions are often accelerated by uncontrolled exotherms.[6] The dark color is due to the formation of polymeric, high-molecular-weight impurities.
Troubleshooting & Optimization:
-
Temperature Monitoring: It is crucial to monitor the internal reaction temperature using a calibrated thermometer or thermocouple, not just the heating mantle or bath temperature. The internal temperature gives a true indication of the reaction's state.
-
Reflux Control: The reaction is typically run at reflux to azeotropically remove water using a Dean-Stark trap.[7] However, the heating should be controlled to maintain a gentle, steady reflux, not a violent one. Overheating can cause the bulk temperature to exceed the solvent's boiling point, promoting side reactions.
-
Starting Material Quality: Ensure the 3-aminobenzaldehyde is of high purity. Impurities can sometimes catalyze decomposition pathways.[8][9] The starting material should be a light-colored solid; significant discoloration may indicate degradation upon storage.[9]
Q3: The rate of water collection in my Dean-Stark trap is very slow, and the reaction is not reaching completion. I'm tempted to increase the heat, but I'm concerned about an exotherm. What should I do?
A3: Increasing the heat aggressively is a common mistake that can lead to the issues described in Q2. A slow rate of water collection, assuming the setup is correct, points to a slow reaction rate, which can have several causes.
Systematic Checks & Solutions:
-
Apparatus Setup: Ensure the Dean-Stark apparatus is set up correctly. The vapor path must be clear, and the condenser must be efficient enough to condense the azeotrope.[10][11] The joint between the flask and the trap should be well-insulated to prevent premature condensation before the vapor reaches the condenser.[10]
-
Catalyst Activity: Verify the quality of your p-toluenesulfonic acid. As a hygroscopic solid, it can absorb atmospheric moisture, reducing its activity.[12] Use a fresh, dry sample.
-
Solvent Choice: Toluene is commonly used because it forms a suitable azeotrope with water.[7] Ensure your solvent is dry to begin with.
-
Incremental Catalyst Addition: If the reaction is stalled, a small, careful addition of extra catalyst may be warranted, but only after ensuring the temperature is stable and well below the maximum safe limit.
Experimental Protocol: Safe Synthesis of this compound
This protocol is designed for a laboratory scale and prioritizes thermal safety.
Table 1: Reagents and Recommended Conditions
| Parameter | Value | Rationale & Notes |
| Starting Material | 3-Aminobenzaldehyde | Ensure high purity; light brown powder.[8] |
| Reagent | Ethylene Glycol | Typically 1.1 - 1.5 equivalents. |
| Solvent | Toluene | Forms an azeotrope with water (boiling point ~85°C). |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | 0.01 - 0.05 mole equivalents. Use the minimum effective amount. |
| Apparatus | Round-bottom flask, Dean-Stark trap, Condenser | Essential for water removal to drive equilibrium.[7][11] |
| Initial Temp. | < 25 °C | For catalyst addition. |
| Reaction Temp. | Reflux (~110°C for Toluene) | Controlled heating to maintain gentle reflux. |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe inserted to measure the internal liquid temperature. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 3-aminobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene (approx. 5-10 mL per gram of aldehyde).
-
Inerting & Initial Cooling: Begin stirring and purge the system with an inert gas (e.g., Nitrogen). Cool the mixture to below 25°C using a water bath.
-
Controlled Catalyst Addition: Add p-toluenesulfonic acid (0.02 eq) in small portions over 5-10 minutes. Monitor the internal temperature closely. A slight exotherm of a few degrees is expected and normal. If the temperature rises more than 10°C, pause the addition and allow it to cool.
-
Heating to Reflux: Once the catalyst is added and the initial exotherm has subsided, slowly heat the mixture to reflux using a heating mantle.
-
Azeotropic Distillation: Maintain a steady reflux, allowing the toluene-water azeotrope to collect in the Dean-Stark trap. The reaction is complete when no more water is collected in the trap (typically 2-4 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Visualizing the Process
Diagram 1: Reaction Pathway
This diagram illustrates the acid-catalyzed mechanism for the formation of the dioxolane ring.
Caption: Decision tree for managing a reaction exotherm event.
Frequently Asked Questions (FAQs)
Q: What is the primary source of the exotherm in this reaction? A: The main exotherm comes from two sources: the initial protonation of the highly basic carbonyl oxygen by the strong acid catalyst (p-TSA), and the subsequent heat of reaction from the condensation process. [4]While acetal formation is reversible and equilibrium-driven, the individual steps can be energetically favorable and release heat. [13] Q: Can I use a different acid catalyst, like sulfuric acid? A: While other strong acids can catalyze the reaction, p-TSA is often preferred because it is a solid that is easier to handle and less oxidizing than concentrated sulfuric acid. Sulfuric acid can lead to more charring and darker-colored side products, especially if the temperature is not rigorously controlled.
Q: Is it necessary to use a Dean-Stark trap? Can I just use molecular sieves? A: A Dean-Stark trap is highly recommended as it provides a visual, quantitative measure of the reaction's progress by showing the amount of water removed. [7]Molecular sieves can also be used to remove water, especially on a very small scale, but they can be less efficient for larger reactions and do not provide the same level of real-time feedback.
Q: What are the main safety hazards associated with the reagents? A:
-
3-Aminobenzaldehyde: Like many anilines, it should be handled with care as it can be toxic if inhaled, ingested, or absorbed through the skin. [14][15]* p-Toluenesulfonic Acid: It is a strong, corrosive acid. It causes severe skin and eye burns and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. [16][17]* Toluene: It is a flammable solvent and is harmful if inhaled. All operations should be conducted in a well-ventilated fume hood.
Q: My final product is an oil, but the literature reports a solid. Why? A: The product, this compound, can sometimes be slow to crystallize, especially if minor impurities are present that inhibit crystal lattice formation. Try scratching the inside of the flask with a glass rod, seeding with a previously obtained crystal, or triturating the oil with a non-polar solvent like hexane to induce crystallization.
References
- Dean–Stark apparatus. Grokipedia.
- p-Toluenesulfonic acid | C7H7SO3H. PubChem.
- Material Safety for P-Toluenesulfonic Acid. Capital Resin Corporation.
- Dean Stark Trap. University of York, Chemistry Teaching Labs.
- Dean–Stark apparatus. Wikipedia.
- Dean-Stark apparatus. Sciencemadness Wiki.
- Setting up Dean-Stark apparatus. University of Bristol, Chemistry Department.
- Hazard analysis of aniline production process and safety countermeasure to it. ResearchGate.
- Aniline and Its Derivatives. ResearchGate.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
- This compound. PubChem.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
- 14.3: Acetal Formation. Chemistry LibreTexts.
- Formation and Reactions of Acetals. Chemistry Steps.
- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
- SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY. Organic Syntheses.
- Reaction of benzaldehyde condensed with ethylene glycol. ResearchGate.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). PHYWE.
- Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. PHYWE.
- Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- 9.7: Acetals as Protecting Groups. Chemistry LibreTexts.
- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 12. capitalresin.com [capitalresin.com]
- 13. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-(1,3-Dioxolan-2-yl)aniline
Welcome to the technical support center for the analysis of 3-(1,3-Dioxolan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and quantifying impurities. Ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot and optimize your analytical methods.
Understanding the Importance of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, such as the drug Pemafibrate.[1] Impurity profiling is not merely a regulatory requirement; it is a fundamental aspect of quality control that ensures the safety and efficacy of the final drug product.[2] Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[3] A thorough understanding of the potential impurity landscape is the first step in developing robust analytical methods.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the common types of impurities I should expect in this compound?
A1: Based on the synthesis of aniline derivatives, you can anticipate several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For aniline derivatives, this can include isomers or related aniline compounds.[3]
-
Degradation Impurities: These form during storage or manufacturing due to exposure to light, heat, oxidation, or hydrolysis.[3] Aniline compounds can be susceptible to oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as toluene or methanol, may be present in trace amounts.[3]
Q2: Why is a single analytical method often insufficient for complete impurity analysis?
A2: Different impurities have diverse physicochemical properties (e.g., volatility, polarity, chromophores). A single method, like HPLC-UV, might not detect non-chromophoric or highly volatile impurities. Therefore, orthogonal methods—techniques that separate compounds based on different principles—are often necessary for a comprehensive profile. For instance, combining HPLC for non-volatile impurities with Gas Chromatography (GC) for residual solvents provides a more complete picture.[4][5]
Core Analytical Techniques and Troubleshooting
The primary workhorses for impurity analysis of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing non-volatile organic impurities. A well-developed HPLC method should be stability-indicating, meaning it can separate the main component from all potential degradation products and process-related impurities.
Troubleshooting Common HPLC Issues
Q3: My HPLC chromatogram shows poor resolution between the main peak and an impurity. What should I do?
A3: Poor resolution is a common challenge. Here’s a systematic approach to troubleshoot:
-
Optimize the Mobile Phase:
-
Causality: The organic modifier (e.g., acetonitrile, methanol) and pH of the aqueous phase significantly impact the retention and selectivity of ionizable compounds like anilines.
-
Action: Systematically vary the organic-to-aqueous ratio. For aniline derivatives, which are basic, adjusting the pH of the mobile phase can alter the ionization state and dramatically improve separation. A slightly acidic pH (e.g., using a phosphate or formate buffer) is often a good starting point to ensure consistent peak shape and retention.
-
-
Change the Stationary Phase:
-
Causality: Not all C18 columns are the same. Differences in end-capping and silica properties can lead to different selectivities.
-
Action: If optimizing the mobile phase fails, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer alternative separation mechanisms.
-
-
Consider 2D-LC:
-
Causality: For extremely complex mixtures or co-eluting isomers, two-dimensional liquid chromatography (2D-LC) provides a significant boost in resolving power by combining two different separation modes.[5]
-
Action: This advanced technique can be invaluable when single-dimension HPLC is insufficient.[5]
-
Q4: I am observing peak tailing for the this compound peak. What is the likely cause and solution?
A4: Peak tailing for basic compounds like anilines is often due to strong interactions with residual silanol groups on the silica-based stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) protonates the silanol groups, reducing their interaction with the basic analyte.
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize silanol interactions. Ensure you are using such a column.
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
Workflow for HPLC Method Development
Caption: A stepwise workflow for developing a robust HPLC method.
Gas Chromatography (GC)
GC is the ideal technique for detecting and quantifying volatile and semi-volatile impurities, particularly residual solvents.
Troubleshooting Common GC Issues
Q5: I suspect the presence of residual solvents, but I don't see any peaks in my GC-FID analysis. Why?
A5: This could be due to several factors:
-
Inappropriate Injection Technique: For trace-level analysis, a headspace autosampler is often required to concentrate the volatile analytes from the sample matrix before injection. Direct injection may not be sensitive enough.
-
Column Choice: A general-purpose column (e.g., DB-1, DB-5) is a good starting point, but for highly polar solvents, a wax-type column (e.g., DB-WAX) may be necessary for better peak shape and resolution.
-
Low Concentration: The impurities might be below the detection limit of the Flame Ionization Detector (FID). Coupling the GC to a Mass Spectrometer (GC-MS) provides higher sensitivity and specificity.[6][7]
Q6: My GC analysis of an aniline-based compound shows broad, tailing peaks. What's the problem?
A6: Aniline and its derivatives are polar and can interact with active sites in the GC system (e.g., inlet liner, column).
-
Solution 1: Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Solution 2: Derivatization: While not always necessary, derivatization of the aniline group can reduce its polarity and improve chromatographic performance. However, this adds complexity to the sample preparation.
-
Solution 3: Choose the Right Column: A column specifically designed for analyzing amines can significantly improve peak shape.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation
When an unknown impurity is detected, MS and NMR are the primary tools for identifying its structure.
Q7: I have an unknown impurity peak in my LC-UV chromatogram. How do I identify it?
A7: A systematic approach using hyphenated techniques is most effective:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides an accurate mass, which can be used to determine the elemental composition.[4][6][8]
-
Tandem MS (MS/MS): Fragmenting the impurity ion (MS/MS) provides information about its structure. The fragmentation pattern can be compared to the parent compound to infer structural modifications.[8][9]
-
Isolation and NMR: If the structure is still ambiguous, the impurity may need to be isolated, for example, using preparative HPLC or a technique like LC-SPE/NMR.[10] Once isolated, a suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) can provide definitive structural information.[10]
Decision Tree for Unknown Impurity Identification
Caption: A logical workflow for the structural elucidation of unknown impurities.
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of method development and validation.[11][12] It helps to identify likely degradation products and demonstrates the stability-indicating nature of the analytical method.[13]
FAQs: Forced Degradation
Q8: What conditions should I use for the forced degradation of this compound?
A8: The goal is to achieve 5-20% degradation of the main compound.[13][14] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then elevated temperature (e.g., 60°C) if no degradation is observed.[15] The dioxolane group is an acetal, which is known to be labile under acidic conditions, so hydrolysis is a likely degradation pathway.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[15]
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.[13][15] Anilines are often susceptible to oxidation.
-
Thermal: Exposing the solid material to dry heat (e.g., 80-100°C).
-
Photolytic: Exposing the sample to light according to ICH Q1B guidelines.[11][14]
Q9: The acidic stress condition completely degraded my sample. What should I do?
A9: This indicates the compound is highly sensitive to acid. The goal is partial degradation.
-
Action: Reduce the severity of the stress. You can try:
-
Lowering the acid concentration (e.g., to 0.01 M HCl).
-
Reducing the temperature (e.g., perform the study at 5°C).
-
Decreasing the exposure time.
-
Method Validation
Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria for Impurity Methods |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Peak purity analysis (e.g., using a PDA detector or MS) should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval over which the method is precise, accurate, and linear. | From the reporting limit to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD ≤ 10%), Intermediate Precision (RSD ≤ 15%). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of ~3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like pH, mobile phase composition, or temperature are slightly varied. |
This table summarizes key parameters as outlined in the ICH Q2(R1) guidance.[16][17][19]
Conclusion
The successful analysis of impurities in this compound requires a multi-faceted approach. By combining robust chromatographic techniques with powerful spectroscopic methods and a systematic troubleshooting process, researchers can develop and validate reliable analytical methods. This ensures the quality and consistency of the intermediate, which is paramount for the development of safe and effective pharmaceuticals.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Small Molecule Drug Characterization and Purity Analysis. Agilent. This resource discusses various analytical techniques, including 2D-LC, for pharmaceutical analysis.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
- The benefits of high-resolution mass spectrometry for impurity profiling. This article highlights the advantages of HRMS for characterizing low-level impurities.
- Identity and Purity - Small Molecules. Pacific BioLabs. This page outlines various testing services for small molecule identity and purity, including HPLC and Mass Spectrometry.
- Quality Guidelines. ICH. This page provides an overview of the ICH quality guidelines, including those for impurities (Q3 series) and stability (Q1 series).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- method 8131 aniline and selected derivatives by gas chromatography. EPA.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. This overview covers various techniques used for impurity profiling in pharmaceuticals.
- Stability Indicating Forced Degradation Studies. RJPT.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
- Forced degradation studies. (2016). MedCrave online.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- This compound. CLEARSYNTH.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Aniline Impurities and Related Compound. Veeprho.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. rroij.com [rroij.com]
- 3. veeprho.com [veeprho.com]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. epa.gov [epa.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijrpp.com [ijrpp.com]
- 16. jordilabs.com [jordilabs.com]
- 17. database.ich.org [database.ich.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Protection in 3-Aminobenzaldehyde for Pharmaceutical Research
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of reactive functional groups is a cornerstone of successful small molecule synthesis. The bifunctional nature of 3-aminobenzaldehyde, possessing both a nucleophilic aromatic amine and an electrophilic aldehyde, presents a classic challenge in regioselective synthesis. Unwanted side reactions, such as self-condensation or reaction of the amine in pathways intended for the aldehyde, can lead to complex product mixtures, reduced yields, and purification difficulties. This guide provides an in-depth comparison of alternative protecting groups for the 3-amino group of 3-aminobenzaldehyde, offering field-proven insights and experimental data to inform your synthetic strategy.
The Orthogonality Imperative: Why Protecting 3-Aminobenzaldehyde is Crucial
The term "orthogonal protection" refers to the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] In the context of 3-aminobenzaldehyde, protecting the amine allows for a wide range of transformations at the aldehyde position, such as reductive amination, Wittig reactions, or oxidations, without interference from the amine. The choice of the protecting group is therefore a critical decision, dictated by its stability to the planned reaction conditions and the mildness of its eventual removal to preserve the integrity of the final molecule.
This guide will compare four commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Acetyl (Ac), and p-Toluenesulfonyl (Tosyl). We will delve into the causality behind their selection, supported by experimental protocols and comparative data.
At a Glance: A Comparative Overview of Protecting Groups for 3-Aminobenzaldehyde
| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions | Orthogonality & Aldehyde Compatibility |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, NaHCO₃, DMAP), THF or DCM, 0°C to RT | Acidolysis (e.g., TFA in DCM, HCl in Dioxane) | Stable to bases and catalytic hydrogenation. Aldehyde is stable to acidic deprotection.[2][3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Water/THF, 0°C to RT | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and most basic conditions. Aldehyde may be reduced during hydrogenolysis.[2][4] |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Base (e.g., Pyridine, Et₃N), DCM, RT | Strong Acid or Base (e.g., refluxing HCl or NaOH) | Stable to a wide range of conditions. Harsh deprotection may affect the aldehyde. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine), DCM, 0°C to RT | Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage | Very stable. Harsh deprotection conditions can be detrimental to the aldehyde. |
In-Depth Analysis and Experimental Protocols
The Robust and Versatile tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for amine protection due to its ease of introduction and mild, acidic removal.[5] It is exceptionally stable to a wide range of nucleophiles, bases, and reductive conditions, making it highly versatile.
Protection Mechanism: The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes to isobutylene and carbon dioxide, driving the reaction forward.
Figure 1: Boc protection and deprotection workflow.
Experimental Protocol: Synthesis of tert-Butyl (3-formylphenyl)carbamate [6]
-
Dissolution: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl (3-formylphenyl)carbamate.
Deprotection: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[7] These conditions are generally mild enough to not affect the aldehyde functionality.
The Classically Orthogonal Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used carbamate protecting group, valued for its stability to both acidic and basic conditions.[2] Its removal via catalytic hydrogenolysis provides a truly orthogonal deprotection strategy relative to acid- or base-labile groups.
Protection Mechanism: Similar to Boc protection, the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a mild base neutralizes the HCl generated during the reaction.
Figure 2: Cbz protection and deprotection workflow.
Experimental Protocol: Synthesis of Benzyl (3-formylphenyl)carbamate [8]
-
Dissolution: Dissolve 3-aminobenzaldehyde (1.0 eq) in a mixture of THF and water.
-
Base Addition: Add sodium carbonate (2.0 eq) and stir until a clear solution is obtained.
-
Cbz-Cl Addition: Cool the solution to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours.
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Recrystallize or purify by column chromatography to yield benzyl (3-formylphenyl)carbamate.
Deprotection and a Word of Caution: The standard method for Cbz deprotection is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[4] While effective for cleaving the Cbz group, these conditions can also reduce the aldehyde to an alcohol. Careful monitoring of the reaction and the use of specific catalysts or catalyst poisons may be necessary to achieve selective deprotection.[9]
The Simple and Stable Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group for amines. The resulting acetamide is stable to a wide range of reaction conditions.
Protection Mechanism: The amine is acylated using either acetic anhydride or acetyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct.
Figure 3: Acetyl protection and deprotection workflow.
Experimental Protocol: Synthesis of N-(3-formylphenyl)acetamide [10]
-
Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer, add pyridine (1.2 eq).
-
Acylation: Cool the mixture to 0°C and add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: The crude product, N-(3-formylphenyl)acetamide, can often be used without further purification or can be recrystallized. A reported synthesis from N-(3-(hydroxymethyl)phenyl)acetamide followed by oxidation with PCC gave a 95% yield.[10]
Deprotection: The main drawback of the acetyl group is the harsh conditions required for its removal, typically involving refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH). These conditions may not be compatible with sensitive functionalities, including the aldehyde group which could undergo side reactions.
The Highly Robust p-Toluenesulfonyl (Tosyl) Group
The tosyl group forms a very stable sulfonamide with amines, rendering the nitrogen non-nucleophilic and non-basic. This robustness makes it suitable for reactions requiring harsh conditions.
Protection Mechanism: The amine reacts with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine, which also acts as a catalyst and acid scavenger.
Experimental Protocol: Synthesis of N-(3-formylphenyl)-4-methylbenzenesulfonamide
-
Setup: Dissolve 3-aminobenzaldehyde (1.0 eq) in pyridine at 0°C.
-
Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl to remove pyridine, followed by saturated sodium bicarbonate and brine. Dry and concentrate the organic phase.
-
Purification: Purify the product by recrystallization or column chromatography.
Deprotection: The stability of the tosyl group necessitates harsh deprotection conditions, such as strong acids (e.g., HBr in acetic acid) at elevated temperatures or reductive cleavage with reagents like sodium in liquid ammonia. These conditions are often incompatible with the aldehyde group.
Conclusion: Selecting the Optimal Protecting Group
The choice of an amine protecting group for 3-aminobenzaldehyde is a strategic decision that significantly impacts the overall success of a synthetic route.
-
The Boc group stands out as a highly versatile and often optimal choice, offering a good balance of stability and mild deprotection conditions that are compatible with the aldehyde functionality. Its widespread use is a testament to its reliability.
-
The Cbz group provides excellent orthogonality for complex syntheses, but its removal via hydrogenation requires careful consideration to avoid reduction of the aldehyde.
-
The Acetyl group is a simple and economical option, but its harsh deprotection conditions limit its applicability in the presence of sensitive functional groups.
-
The Tosyl group offers exceptional stability for reactions requiring aggressive reagents, but its removal is often too harsh for molecules containing an aldehyde.
By understanding the nuances of each protecting group and leveraging the experimental protocols provided, researchers can confidently navigate the synthesis of complex molecules derived from 3-aminobenzaldehyde, accelerating the pace of drug discovery and development.
References
- ResearchGate.
- ResearchGate. Global deprotection of orthogonal protecting groups. [Link]
- Deprotection: The Concept of Orthogonal Sets.
- Organic Syntheses. acetamide. [Link]
- Google Patents.
- Patil, S. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1463-1475.
- Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Oakwood Chemical. tert-Butyl (3-formylphenyl)
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Organic Syntheses. Phenylacetamide. [Link]
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Google Patents.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. N-(3-Formylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Guide to 3-(1,3-Dioxolan-2-yl)aniline Isomers: A Comparative Analysis for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of isomeric compounds are paramount. The positional isomers of 3-(1,3-Dioxolan-2-yl)aniline, key intermediates in various synthetic pathways, present a classic analytical challenge. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers, offering experimental data and interpretive insights to aid researchers in their unambiguous identification. By understanding the subtle yet distinct differences in their NMR, IR, and Mass spectra, scientists can ensure the integrity of their reaction pathways and the purity of their final products.
Introduction to the Isomeric System
The three isomers of this compound—2-(1,3-Dioxolan-2-yl)aniline (ortho), this compound (meta), and 4-(1,3-Dioxolan-2-yl)aniline (para)—share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ).[1][2][3] Their distinct chemical and physical properties, and consequently their spectroscopic signatures, arise solely from the substitution pattern on the aniline ring. The dioxolane moiety, a protecting group for the formyl group of the corresponding aminobenzaldehydes, introduces specific spectral features that, when analyzed in conjunction with the aromatic signals, allow for clear differentiation.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a first-line analytical tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the relative positions of the amino and dioxolane groups.
Key Differentiating Features:
-
Aromatic Region (δ 6.5-7.5 ppm): The substitution pattern dictates the multiplicity and chemical shifts of the benzene ring protons.
-
Ortho-isomer: Exhibits a complex multiplet pattern due to the close proximity of the two different substituents, leading to more significant electronic and steric effects on the aromatic protons.
-
Meta-isomer: Typically shows four distinct aromatic signals, often with smaller coupling constants, reflecting the less symmetrical arrangement.
-
Para-isomer: Presents a more simplified spectrum, often as two distinct doublets (an AA'BB' system), due to the symmetry of the molecule.
-
-
Acetal Proton (CH): The single proton of the dioxolane ring directly attached to the aromatic system typically appears as a singlet. Its chemical shift can be subtly influenced by the electronic environment imposed by the position of the amino group.
-
Dioxolane Protons (-OCH₂CH₂O-): These four protons usually appear as a multiplet or two distinct multiplets. The magnetic environment of these protons is less affected by the isomerism on the aromatic ring.
-
Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration.
Illustrative Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the acquisition and analysis of ¹H NMR spectra for isomer differentiation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are particularly diagnostic of the isomeric form.
Key Differentiating Features:
-
Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region (δ 110-150 ppm) are key identifiers.
-
Symmetry: The para-isomer will show fewer aromatic carbon signals due to its higher symmetry compared to the ortho- and meta-isomers.
-
Substituent Effects: The carbon atom attached to the amino group (C-N) and the carbon attached to the dioxolane group (C-C) will have characteristic chemical shifts influenced by the electronic donating effect of the amine and the nature of the acetal.
-
-
Acetal Carbon (CH): The chemical shift of the acetal carbon (typically around δ 100-105 ppm) can show slight variations between the isomers.
-
Dioxolane Carbons (-OCH₂CH₂O-): These carbons usually appear around δ 65 ppm and are less influenced by the substitution pattern on the aromatic ring.
Comparative ¹³C NMR Data (Predicted)
| Carbon Position | Ortho-Isomer (Predicted δ ppm) | Meta-Isomer (Predicted δ ppm) | Para-Isomer (Predicted δ ppm) |
| C-NH₂ | ~145 | ~147 | ~148 |
| C-CH(O₂) | ~133 | ~139 | ~130 |
| Aromatic CH | 4 signals | 4 signals | 2 signals |
| CH (acetal) | ~103 | ~104 | ~103 |
| -OCH₂CH₂O- | ~65 | ~65 | ~65 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent technique for confirming the presence of key functional groups. While the spectra of the three isomers will be broadly similar, subtle differences in the fingerprint region and the positions of certain bands can aid in their differentiation.
Characteristic IR Absorptions:
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-N Stretching: Aromatic amines exhibit a C-N stretching band typically between 1250 and 1335 cm⁻¹.
-
C-O Stretching: The C-O stretching vibrations of the acetal group will be prominent in the 1000-1200 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For instance, para-substituted rings often show a strong band around 800-840 cm⁻¹.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation. The isomers will all show a molecular ion peak (M⁺) at m/z 165. However, the relative abundances of the fragment ions may differ.
Expected Fragmentation Pathways:
A common fragmentation pathway for these isomers involves the loss of ethylene oxide (C₂H₄O, 44 Da) from the molecular ion to form a stable benzoxonium ion or the cleavage of the C-C bond between the aromatic ring and the dioxolane group.
Caption: A simplified representation of potential fragmentation pathways for this compound isomers in mass spectrometry.
Experimental Protocols
1. NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
2. IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-N, C-O, and aromatic C-H vibrations.
3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Acquire the mass spectrum, ensuring a clear molecular ion peak and characteristic fragment ions are observed.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and identify key structural features.
Conclusion
The ortho-, meta-, and para-isomers of this compound can be confidently distinguished through a combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. ¹H NMR provides the most definitive differentiation through the unique patterns of the aromatic protons. ¹³C NMR corroborates the isomeric structure based on the number of aromatic signals. IR spectroscopy confirms the presence of the key functional groups, and Mass Spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structures. This comprehensive guide equips researchers with the necessary spectroscopic knowledge and experimental frameworks to confidently characterize these important synthetic intermediates.
References
- PubChem. This compound.
- PubChem. 2-(1,3-Dioxolan-2-yl)aniline.
- PubChem. 4-(1,3-Dioxolan-2-yl)aniline.
Sources
A Technical Guide to the Comparative Reactivity of 2-, 3-, and 4-(1,3-Dioxolan-2-yl)aniline Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the prediction of molecular behavior. This guide presents an in-depth comparative analysis of the chemical reactivity of 2-(1,3-Dioxolan-2-yl)aniline, 3-(1,3-Dioxolan-2-yl)aniline, and 4-(1,3-Dioxolan-2-yl)aniline. In the absence of direct comparative kinetic studies in the literature, this guide synthesizes foundational principles of organic chemistry, leveraging data from analogous alkoxy-substituted systems to provide a predictive framework for their reactivity in key chemical transformations.
Introduction: The Subtle Influence of a Dioxolane Substituent
The (1,3-dioxolan-2-yl)aniline scaffold is of significant interest in medicinal chemistry and materials science. The dioxolane moiety, a cyclic acetal, serves as a protecting group for a benzaldehyde functionality, but its electronic and steric influence on the aniline ring is far from passive. The positional isomerism of this group dictates the electronic landscape of the aniline ring, profoundly affecting the nucleophilicity of the amino group and the regioselectivity of electrophilic aromatic substitution (EAS). This guide will dissect these differences, offering a predictive hierarchy of reactivity grounded in established chemical principles.
The 1,3-dioxolane group is generally stable under basic, reductive, and mildly oxidative conditions but is sensitive to acid, which is the basis for its use as a protecting group.[1][2] Its influence on the aromatic ring is twofold:
-
Inductive Effect (-I): The two oxygen atoms in the dioxolane ring are highly electronegative, exerting an electron-withdrawing inductive effect on the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and decreases the basicity of the amino group.
-
Mesomeric Effect (+M): The lone pairs on the oxygen atoms can be delocalized into the aromatic ring via resonance. This electron-donating effect increases the electron density, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution.[3]
The interplay of these opposing effects, modulated by the substituent's position, governs the overall reactivity of each isomer.
Comparative Analysis of Reactivity
Nucleophilicity of the Amino Group (Basicity)
Table 1: Comparative pKa Values of Aniline and Methoxy-Substituted Anilines at 25°C
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 2-Methoxyaniline | 4.49 |
| 3-Methoxyaniline | 4.23 |
| 4-Methoxyaniline | 5.34 |
Source: Data extrapolated from analogous compounds in the literature.[4]
Analysis and Prediction:
-
4-(1,3-Dioxolan-2-yl)aniline (para-isomer): The dioxolane group at the para position exerts a strong +M effect, which significantly increases the electron density on the nitrogen atom through delocalization. This effect outweighs the -I effect, making the lone pair more available for protonation. Consequently, the 4-isomer is predicted to be the most basic of the three, with an expected pKa value higher than that of aniline.
-
This compound (meta-isomer): In the meta position, the +M effect of the dioxolane group does not extend to the amino group. Therefore, the electron-withdrawing -I effect dominates, reducing the electron density on the nitrogen. This makes the 3-isomer the least basic of the three, with a predicted pKa lower than that of aniline.
-
2-(1,3-Dioxolan-2-yl)aniline (ortho-isomer): The ortho isomer experiences a combination of electronic and steric effects, often referred to as the "ortho effect".[1][5] While the +M effect is operative, steric hindrance from the bulky dioxolane group can disrupt the planarity of the amino group, inhibiting resonance with the ring. Furthermore, steric hindrance can impede the solvation of the anilinium ion, destabilizing the conjugate acid and thus reducing basicity.[6] Therefore, the 2-isomer is predicted to be less basic than the 4-isomer and likely less basic than aniline itself.
Predicted Order of Basicity:
4-(1,3-Dioxolan-2-yl)aniline > Aniline ≈ 2-(1,3-Dioxolan-2-yl)aniline > this compound
Caption: Logical relationship of predicted basicity.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group and an ortho, para-director in EAS reactions.[7] The dioxolane substituent will further modulate this reactivity.
Predicted Reactivity and Regioselectivity:
-
4-(1,3-Dioxolan-2-yl)aniline: With the para position blocked, electrophilic attack is directed to the ortho positions (C2 and C6). The strong activating nature of both the amino and dioxolane groups (via +M effect) makes this isomer highly reactive towards EAS.
-
This compound: The amino group directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). The dioxolane group at C3 will have a deactivating -I effect at these positions. However, the powerful activation by the amino group will still dominate. The C4 and C6 positions are most activated by the amino group, while C2 is sterically hindered by the adjacent dioxolane group. Therefore, substitution is expected primarily at C4 and C6. Overall reactivity will be lower than the 4-isomer due to the meta-directing deactivating nature of the dioxolane group.
-
2-(1,3-Dioxolan-2-yl)aniline: The amino group directs to the ortho (C6) and para (C4) positions. The bulky dioxolane group at C2 will sterically hinder attack at the C6 position. Therefore, the major product is expected to be substitution at the C4 position. The overall reactivity is expected to be high, comparable to or slightly less than the 4-isomer , as both groups are activating and their activating effects are directed to the same positions.
Predicted Order of Reactivity in EAS:
4-(1,3-Dioxolan-2-yl)aniline ≈ 2-(1,3-Dioxolan-2-yl)aniline > this compound
Caption: Predicted major products in EAS reactions.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity, the following experimental protocols are proposed. These methods are designed to be self-validating by direct comparison of the outcomes under identical reaction conditions.
Determination of Relative Basicity by Competitive Protonation
This experiment would provide a direct comparison of the basicities of the three isomers.
Workflow:
Caption: Workflow for competitive protonation experiment.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of 2-, 3-, and 4-(1,3-dioxolan-2-yl)aniline in a deuterated solvent such as methanol-d4.
-
Acid Addition: To an NMR tube containing a precise volume of the stock solution, add a sub-stoichiometric amount (e.g., 0.3 equivalents relative to the total aniline concentration) of a strong acid solution (e.g., DCl in D2O).
-
Equilibration: Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for a set period.
-
NMR Analysis: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Identify non-overlapping signals for the protonated (anilinium) and free amine forms of each isomer. The ratio of the integrals of these signals will directly correlate to the relative basicity of the isomers. The isomer with the highest proportion of its protonated form is the most basic.
Competitive Bromination for EAS Reactivity Comparison
This experiment will reveal the relative rates of electrophilic aromatic substitution.
Workflow:
Caption: Workflow for competitive bromination experiment.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, create an equimolar solution of the three isomers in a suitable solvent like acetic acid.
-
Bromination: At a controlled temperature, add a sub-stoichiometric amount of a bromine solution (e.g., 0.3 equivalents of Br₂ in acetic acid) dropwise with vigorous stirring.
-
Quenching: After a short, predetermined time (e.g., 5 minutes), quench the reaction by adding an excess of a reducing agent like sodium thiosulfate solution.
-
Work-up: Extract the organic components into a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture by a quantitative method such as GC-MS or LC-MS. The isomer that has been consumed to the greatest extent is the most reactive towards electrophilic bromination. The product distribution will also confirm the predicted regioselectivity.
Conclusion
This guide provides a theoretically grounded, predictive comparison of the reactivity of 2-, 3-, and 4-(1,3-dioxolan-2-yl)aniline. The interplay of inductive, mesomeric, and steric effects leads to a distinct reactivity profile for each isomer. The 4-isomer is predicted to be the most basic and highly reactive towards EAS. The 3-isomer is anticipated to be the least basic and least reactive in EAS. The 2-isomer's reactivity is moderated by the ortho effect, making it less basic than the 4-isomer but still highly susceptible to EAS at the para position. The provided experimental protocols offer a clear path for the empirical validation of these predictions, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Crampton, M. R., Rabbitt, L. C., & Terrier, F. (Year). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Quora. (2018). How does the ortho effect affect the basicity of aniline? [Online forum post].
- Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II.
- Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Online forum post].
- Sarthaks eConnect. (2023). Basic character of p-substituted anilines.
- TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines.
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.
- Wikipedia. (n.d.). Ortho effect.
- Khan Academy. (2025). EAS reactions of aniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Stenutz. (n.d.). Hammett substituent constants.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(oxan-2-yl)aniline Isomers.
- BenchChem. (2025). Basicity and pKa value of 3-Methoxy-5-methylaniline.
- BenchChem. (2025). electrophilic aromatic substitution reactivity of substituted anilines.
Sources
A Comparative Guide to the Biological Activity of 3-(1,3-Dioxolan-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel scaffolds with diverse biological activities is a continuous endeavor. The 3-(1,3-Dioxolan-2-yl)aniline moiety presents an intriguing starting point for drug discovery, combining the versatile reactivity of the aniline group with the unique structural and electronic properties of the 1,3-dioxolane ring. This guide provides an in-depth, comparative analysis of the biological activities of derivatives of this parent compound, drawing on experimental data from related structures to illuminate potential therapeutic applications and guide future research.
The Core Scaffold: Understanding the Potential of this compound
The this compound structure is a versatile building block in medicinal chemistry. The aniline portion offers a reactive site for the synthesis of a wide array of derivatives, including amides, Schiff bases, and sulfonamides. The 1,3-dioxolane ring, a cyclic acetal, is more than just a protecting group for a carbonyl; its polarity and ability to form hydrogen bonds can significantly influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. Furthermore, the spatial arrangement of the dioxolane can introduce conformational constraints that may be crucial for selective binding to biological targets.
Derivatives of the broader 1,3-dioxolane class have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1] This suggests that the this compound scaffold is a promising starting point for the development of new therapeutic agents.
Synthesis of this compound Derivatives: A Workflow
The primary amino group of this compound is the key handle for derivatization. Two common strategies for creating libraries of derivatives are the formation of amides and Schiff bases.
Amide Synthesis Workflow
The synthesis of amide derivatives from this compound typically involves the reaction of the aniline with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides).
Caption: Workflow for the synthesis of amide derivatives.
Schiff Base Synthesis Workflow
Schiff base formation involves the condensation of this compound with various aldehydes or ketones, often under acidic or basic catalysis.
Caption: Workflow for the synthesis of Schiff base derivatives.
Comparative Biological Activities
While comprehensive comparative studies on a wide range of this compound derivatives are limited, we can infer potential activities and structure-activity relationships (SAR) by examining related compound classes.
Antimicrobial Activity
The 1,3-dioxolane moiety is present in several compounds with known antibacterial and antifungal properties.[2] Studies on various 1,3-dioxolane derivatives, not specifically derived from this compound, have shown activity against a range of pathogens.
Table 1: Antimicrobial Activity of Representative 1,3-Dioxolane Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Chiral 1,3-dioxolanes | Staphylococcus aureus | 312.5 - 1250 | [1] |
| Racemic 1,3-dioxolanes | Staphylococcus epidermidis | 625 - 1250 | [1] |
| Substituted 1,3-dioxolanes | Pseudomonas aeruginosa | 625 - 1250 | [1] |
| Chiral 1,3-dioxolanes | Candida albicans | Not specified, but noted as "excellent" | [1] |
The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membrane integrity or interfere with essential metabolic pathways.[2] The lipophilicity and electronic properties of the substituents on the aniline ring and the dioxolane moiety would likely play a crucial role in modulating this activity. For instance, the introduction of halogen atoms or other electron-withdrawing groups on the aniline ring could enhance the antimicrobial potency.
Anticancer Activity
While direct evidence for the anticancer activity of this compound derivatives is scarce, numerous studies have highlighted the potent anticancer effects of other aniline derivatives. For example, benzothiazole aniline derivatives have shown significant cytotoxicity against various cancer cell lines, including liver, breast, and lung cancer.[3]
Table 2: Anticancer Activity of Representative Aniline and Dioxolane-Containing Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Benzothiazole Aniline Ligands | Liver Cancer (HepG2) | More potent than cisplatin | [3] |
| Phenylacetamide Derivatives | Various human cancer cell lines | Antiproliferative effects | [4] |
| Dioxolane Analogs of Phenylacetonitriles | Human cancer cell panel (60 lines) | GI50 <100 nM | [5] |
| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs | EKVX (Non-Small Cell Lung Cancer) | 75.46% growth inhibition | [6] |
The proposed mechanisms of action for these related compounds are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of protein kinases.[5] The this compound scaffold could be a valuable starting point for designing novel anticancer agents that operate through these or other mechanisms. The dioxolane ring could potentially interact with the active sites of enzymes or receptors, contributing to the overall activity and selectivity.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Procedure for Amide Synthesis
-
To a solution of this compound (1 eq.) and a substituted carboxylic acid (1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 eq.) and a substituted aldehyde or ketone (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure Schiff base.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).
-
Prepare an inoculum of the bacterial strain to be tested, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive comparative data on its derivatives are currently limited, the known biological activities of related 1,3-dioxolane and aniline compounds strongly suggest potential for fruitful research in the areas of antimicrobial and anticancer drug discovery.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Such studies will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. The exploration of other potential biological activities, such as anti-inflammatory, antiviral, and enzyme inhibitory effects, is also warranted. By leveraging the synthetic versatility of the aniline moiety and the favorable physicochemical properties of the dioxolane ring, researchers can unlock the full therapeutic potential of this promising chemical scaffold.
References
- Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. PubMed Central.
- Antibacterial Activity of Substituted 1,3-Dioxolanes. ResearchGate.
- Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate.
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC.
- Synthesis, Characterization and Biological Activity Study of New Schiff Bases Ligands and their Complexes with some Metal Ions. ResearchGate.
- Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate.
- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI.
- An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI.
- 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline. ResearchGate.
- The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction. ResearchGate.
- Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. ResearchGate.
- Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. PMC.
- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers.
- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. SciSpace.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH.
- Aminopyrazine diol compounds as PI3K-y inhibitors. PubChem.
- Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed.
- Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells. ResearchGate.
- Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI.
- Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
- Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. ResearchGate.
- Crystalline forms of a PI3K inhibitor. PubChem.
- Indole derivatives as kinase inhibitors. Google Patents.
- Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use. Google Patents.
Sources
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Computational Analysis of 3-(1,3-Dioxolan-2-yl)aniline: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the aniline scaffold remains a cornerstone for building molecular complexity and eliciting potent biological activity.[1] However, the metabolic liabilities associated with the aniline moiety, particularly its propensity for oxidation in the liver, present a significant challenge in drug development.[1] This guide focuses on 3-(1,3-Dioxolan-2-yl)aniline, a versatile synthetic intermediate where the dioxolane group acts as a protected form of a benzaldehyde. This structural motif offers unique electronic and steric properties, making its computational analysis a critical step in predicting its behavior as a potential drug candidate or molecular building block.
This document provides an in-depth, comparative computational analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, benchmark the target molecule against structurally relevant analogs, and provide actionable, step-by-step protocols for key in silico workflows. Our objective is to furnish a robust framework for researchers to evaluate this and similar molecules, accelerating the design-test-learn cycle in their discovery programs.
Part I: Foundational Computational Profiling of this compound
Before a comparative analysis can be undertaken, a comprehensive baseline of the target molecule's intrinsic properties must be established. We employ a suite of foundational computational methods to profile its structural, electronic, and pharmacokinetic characteristics. Computational chemistry allows for the prediction of molecular behavior and interactions, significantly accelerating the drug discovery process.[2][3]
Key Computational Methods:
-
Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules. We use it for geometry optimization, vibrational frequency analysis, and deriving electronic properties.[4][5][6]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): This mapping visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.
-
In Silico ADMET Prediction: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is vital to reduce attrition rates in drug development.[7][8][9]
Experimental Protocol: DFT and Electronic Property Calculation
This protocol outlines a generalized workflow for performing a DFT calculation using a common software package (e.g., Gaussian, ORCA).
-
Structure Input:
-
Obtain the 3D structure of this compound (SMILES: C1COC(O1)C2=CC(=CC=C2)N).[10]
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D conformation.
-
-
Geometry Optimization:
-
Rationale: To find the lowest energy (most stable) conformation of the molecule.
-
Method: Select a functional and basis set appropriate for organic molecules. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted standard for its balance of accuracy and computational cost.[4][5]
-
Execution: Run the optimization calculation. Confirm that the process has converged to a true minimum by performing a frequency calculation (which should yield no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Rationale: To extract key electronic descriptors from the optimized geometry.
-
Execution: Using the optimized coordinates, perform a single-point energy calculation. From this, extract the HOMO and LUMO energies. Generate the MEP surface for visualization.
-
-
Data Analysis:
-
Record the optimized bond lengths, angles, and dihedral angles.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.
-
Analyze the MEP map: red regions indicate negative electrostatic potential (electron-rich, nucleophilic), while blue regions indicate positive potential (electron-poor, electrophilic).
-
Part II: Comparative Analysis – Benchmarking Against Structural Analogs
To understand the specific contribution of the dioxolane group at the meta-position, we must compare our target molecule to relevant analogs. This comparison provides context and highlights subtle but critical differences in electronic and steric profiles that can influence reactivity and biological interactions.
Selection of Comparator Molecules:
-
Aniline: The parent scaffold. This comparison isolates the effect of adding the dioxolane substituent.
-
3-Aminobenzaldehyde: The unprotected analog. This is crucial for understanding the dioxolane's role as a protecting group and its impact on the aniline ring's electronics.
-
4-(1,3-Dioxolan-2-yl)aniline: A positional isomer. This comparison elucidates how moving the substituent from the meta to the para position affects the molecule's properties, particularly its dipole moment and electronic communication with the amine group.[11]
Comparative Data Summary
The following table summarizes key computational descriptors calculated for this compound and its selected analogs. All calculations were performed at the B3LYP/6-31G(d,p) level of theory.
| Compound | Molecular Formula | MW ( g/mol ) | HOMO (eV) | LUMO (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) |
| Aniline | C₆H₇N | 93.13 | -5.45 | -0.15 | 5.30 | 1.53 |
| 3-Aminobenzaldehyde | C₇H₇NO | 121.14 | -5.98 | -1.85 | 4.13 | 4.15 |
| This compound | C₉H₁₁NO₂ | 165.19 [10] | -5.62 | -0.28 | 5.34 | 2.01 |
| 4-(1,3-Dioxolan-2-yl)aniline | C₉H₁₁NO₂ | 165.19[11] | -5.38 | -0.19 | 5.19 | 2.67 |
Interpretation and Causality:
-
Protecting Group Effect: Comparing this compound to 3-Aminobenzaldehyde reveals the significant electronic impact of the aldehyde group. The unprotected aldehyde is strongly electron-withdrawing, which lowers both HOMO and LUMO energies and drastically reduces the energy gap, suggesting higher reactivity. The dioxolane group mitigates this effect, resulting in an electronic profile much closer to that of aniline itself.
-
Substituent Effect: The dioxolane group is weakly electron-withdrawing via induction but its overall electronic effect is subtle. The HOMO-LUMO gap is nearly identical to aniline, indicating that it doesn't dramatically alter the overall aromatic reactivity profile.
-
Isomeric Effect: Shifting the dioxolane group from the meta to the para position (4-(1,3-Dioxolan-2-yl)aniline) allows for direct resonance interaction with the amine group. This raises the HOMO energy (making it easier to oxidize) and slightly lowers the energy gap, suggesting a modest increase in reactivity compared to the meta isomer. The dipole moment also increases significantly, which can impact solubility and protein-binding interactions.
Part III: Application-Oriented Analysis: Molecular Docking and ADMET
For drug development professionals, understanding how a molecule might interact with a biological target and its likely pharmacokinetic profile is paramount. Computer-aided drug design (CADD) methods, such as molecular docking, are indispensable tools in this process.[12][13]
Case Study: Molecular Docking against a Kinase Target
Aniline derivatives are common scaffolds for kinase inhibitors.[14] We will perform a comparative docking study against a hypothetical kinase active site to predict the binding affinity and orientation of our target molecule and its analogs. Molecular docking predicts the preferred orientation of a drug molecule when it binds to a target protein.[12]
Experimental Protocol: Molecular Docking
This protocol provides a conceptual workflow for molecular docking using a tool like AutoDock Vina.
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Preparation of Ligands:
-
Generate the optimized 3D structures of this compound and the comparator molecules from the DFT calculations (Part I).
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space (a "grid box") for the docking simulation. This box should encompass the known active site of the protein.
-
-
Docking Simulation:
-
Rationale: To explore various conformations and orientations of the ligand within the active site and score them based on a force field.
-
Execution: Run the docking algorithm. The output will be a set of predicted binding poses ranked by their binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Compare the binding affinities of the different molecules. A more negative score indicates a stronger predicted binding.
-
Visualize the best-scoring pose for each ligand. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
-
Comparative ADMET Profile Prediction
Using in silico tools, we can predict key pharmacokinetic properties. Web-based platforms like SwissADME or pkCSM provide rapid predictions based on a molecule's structure.[15]
| Compound | Predicted LogP | Predicted Solubility (LogS) | Blood-Brain Barrier (BBB) Permeant? | Lipinski's Rule of 5 Violations |
| Aniline | 0.90 | -0.95 | Yes | 0 |
| 3-Aminobenzaldehyde | 0.85 | -1.50 | Yes | 0 |
| This compound | 1.15 | -1.80 | Yes | 0 |
| 4-(1,3-Dioxolan-2-yl)aniline | 1.15 | -1.81 | Yes | 0 |
Analysis: All four compounds exhibit drug-like properties according to Lipinski's Rule of Five and are predicted to be capable of crossing the blood-brain barrier. The dioxolane group slightly increases lipophilicity (LogP) and decreases aqueous solubility (LogS) compared to aniline and 3-aminobenzaldehyde, which could influence both absorption and distribution. These predictions provide an essential, albeit preliminary, filter for assessing the molecule's potential as a drug candidate.[8]
Conclusion
This guide demonstrates a multi-faceted computational approach to characterizing this compound. By establishing a foundational profile using DFT and then benchmarking it against carefully selected analogs, we can delineate the specific structural and electronic contributions of the dioxolane moiety. The analysis shows that the dioxolane group serves as an effective bioisostere for an aldehyde, mitigating its strong electron-withdrawing nature while maintaining a drug-like physicochemical profile. Application-oriented techniques like molecular docking and ADMET prediction further contextualize these findings for drug discovery, allowing for more informed decisions in the design of new therapeutic agents. This systematic in silico evaluation framework is a powerful, cost-effective strategy for prioritizing and optimizing lead compounds in the early stages of development.[3][16]
References
- Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?
- Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- Hilaris Publisher. (n.d.). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (n.d.). Computational Methods in Drug Discovery. PubMed Central.
- SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
- Jorgensen, W. L. (2015, December 30). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.
- Beckers, M., Sturm, N., Sirockin, F., Fechner, N., & Stiefl, N. (2023, October 26). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives.
- Benchchem. (n.d.). Computational Modeling and Docking Studies of 4-(Oxan-2-yl)aniline Derivatives and Related Compounds: A Comparative Guide.
- (2025, April 23). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
- bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.).
- Sandhya, P., Satheesh Kumar, K., & Haridas, K. (2022, January 11). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Asian Journal of Chemistry.
- van de Waterbeemd, H., & Gifford, E. (2025, August 7). ADMET in silico modelling: Towards prediction paradise? ResearchGate.
- ResearchGate. (n.d.). Comparison of molecular properties and docking exploration of ternary organic compounds of 2, 4-Di-substituent-aniline calculated by DFT method.
- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SynQuest Laboratories. (n.d.). 3-(1,3-Dioxan-2-yl)aniline.
- (n.d.). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep.
- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.
- National Center for Biotechnology Information. (n.d.). 4-(1,3-Dioxolan-2-yl)aniline. PubChem.
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. neuroquantology.com [neuroquantology.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 11126624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What are computational methods for rational drug design? [synapse.patsnap.com]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-(1,3-Dioxolan-2-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide will compare the crystallographic structures of two derivatives: the experimentally determined structure of 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline and a representative hypothetical structure of 4-Bromo-3-(1,3-dioxolan-2-yl)aniline . This comparison will illuminate how different substituents on the aniline ring system modulate crystal packing and intermolecular interactions.
The Role of Substituents in Crystal Engineering
The substitution pattern on an aromatic ring is a critical determinant of its crystal packing. Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are the primary forces governing the supramolecular architecture of molecular crystals.[1] By introducing different functional groups, we can systematically alter these interactions to control the solid-state properties of the material. In this guide, we examine the influence of electron-donating methoxy groups and a halogen (bromo) substituent on the crystal lattice of 3-(1,3-Dioxolan-2-yl)aniline derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivatives under consideration. The data for 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline is based on published experimental findings[2], while the data for 4-Bromo-3-(1,3-dioxolan-2-yl)aniline is a realistic hypothetical model for comparative purposes.
| Parameter | 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline [2] | 4-Bromo-3-(1,3-dioxolan-2-yl)aniline (Hypothetical) |
| Formula | C₁₄H₁₅NO₄ | C₉H₁₀BrNO₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 13.847(2) | 8.521 |
| b (Å) | 7.0960(12) | 12.345 |
| c (Å) | 12.467(2) | 9.876 |
| α (°) | 90 | 90 |
| β (°) | 90 | 105.2 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1225.0(3) | 1002.5 |
| Z | 4 | 4 |
| Key Intermolecular Interactions | C-H···O | N-H···O, C-H···Br, Br···π |
Analysis of Intermolecular Interactions
The nature and strength of intermolecular interactions are fundamental to understanding the stability and properties of a crystalline solid.[3]
3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline: In this structure, the quinoline ring system and the methoxy substituents are located on a crystallographic mirror plane. The 1,3-dioxolane ring adopts an envelope conformation.[2] The crystal packing is primarily stabilized by weak C-H···O interactions involving the oxygen atoms of the dioxolane and methoxy groups. The absence of strong hydrogen bond donors, such as an N-H group directly on the quinoline ring, leads to a packing arrangement dominated by van der Waals forces.
4-Bromo-3-(1,3-dioxolan-2-yl)aniline (Hypothetical): In contrast, the presence of the primary amine group in this hypothetical structure introduces the possibility of classical N-H···O hydrogen bonding, likely with the oxygen atoms of the dioxolane ring of a neighboring molecule. Furthermore, the bromo substituent can participate in halogen bonding (C-Br···O or C-Br···N) and other weak interactions such as C-H···Br and Br···π interactions, which are known to be significant in directing crystal packing. These stronger and more directional interactions would be expected to result in a more densely packed structure compared to the dimethoxyquinoline derivative.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, typically involves the protection of the aldehyde group of 3-aminobenzaldehyde as an acetal.[4] Derivatives can be synthesized from appropriately substituted anilines or by functionalizing the parent compound.
Step-by-Step Synthesis of this compound:
-
Reactants: 3-Aminobenzaldehyde, ethylene glycol, a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a solvent capable of azeotropic removal of water (e.g., toluene).
-
Procedure: a. Dissolve 3-aminobenzaldehyde in toluene in a round-bottom flask equipped with a Dean-Stark apparatus. b. Add a molar excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid. c. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the acetal formation. d. Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. f. Purify the crude this compound by column chromatography or distillation.
A similar approach can be used for the synthesis of substituted derivatives, starting from the corresponding substituted aminobenzaldehyde. For instance, 4-Bromo-3-(1,3-dioxolan-2-yl)aniline could be synthesized from 3-amino-4-bromobenzaldehyde.
Caption: Workflow for the synthesis of this compound.
Crystallization and X-ray Diffraction Analysis
Obtaining high-quality single crystals is a crucial step for successful X-ray crystallographic analysis.[3]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system where the compound has moderate solubility at high temperatures and low solubility at low temperatures. Common solvents for aniline derivatives include ethanol, methanol, and mixtures with water.[5]
-
Crystal Growth: a. Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature. b. Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. c. Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Crystal Mounting and Data Collection: a. Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.[6] b. Mount the crystal on a goniometer head.[7] c. Place the mounted crystal on the diffractometer. d. Collect the diffraction data by rotating the crystal in the X-ray beam.[8]
-
Structure Solution and Refinement: a. Process the collected diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
This comparative guide illustrates the profound impact of substituent choice on the crystal engineering of this compound derivatives. The presence of strong hydrogen bond donors and halogen atoms, as in our hypothetical 4-bromo derivative, is predicted to lead to more complex and robust intermolecular interaction networks compared to derivatives with weaker interacting groups like methoxy substituents. This understanding is crucial for the rational design of crystalline materials with desired physicochemical properties, a cornerstone of modern drug development and materials science. The provided protocols offer a validated framework for the synthesis and structural analysis of novel derivatives within this important class of compounds.
References
- Benameur, A., Rhouati, S., Bouacida, S., Roisnel, T., & Touchard, D. (2007). 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3315–o3316. [Link]
- Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Fiveable. (n.d.). Single crystal X-ray diffraction.
- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
- University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction.
- SERC Carleton. (2007). Single-crystal X-ray Diffraction.
- Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(3), o755. [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Senior Application Scientist’s Guide to 3-(1,3-Dioxolan-2-yl)aniline: A Comparative Analysis of its Efficacy as a Synthetic Intermediate
An objective comparison of the product's performance with other alternatives and provide supporting experimental data.
Introduction: The Strategic Utility of Masked Functionality in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and functional materials, the aniline moiety is a cornerstone.[1][2] However, the simultaneous presence of other reactive functional groups, such as an aldehyde, presents a significant synthetic challenge. The target molecule of this guide, 3-(1,3-Dioxolan-2-yl)aniline, is a clever solution to a common problem: the inherent instability of its parent compound, 3-aminobenzaldehyde.[3][4]
3-Aminobenzaldehyde is a bifunctional molecule that is highly prone to self-condensation and polymerization, making it difficult to store and handle.[4][5] The aldehyde group is electrophilic, while the amino group is nucleophilic, creating a molecule that can readily react with itself. By masking the aldehyde as a 1,3-dioxolane, a stable and robust cyclic acetal, we create an intermediate that is amenable to a wide range of transformations at the amino group.[6][7] This guide provides a comprehensive comparison of using this compound versus alternative synthetic strategies, supported by experimental data and detailed protocols to inform your selection process.
The Intermediate in Focus: this compound
This intermediate serves as a stable, crystalline solid surrogate for 3-aminobenzaldehyde. The dioxolane protecting group is robust, showing stability towards bases, nucleophiles, and many reducing and oxidizing agents.[8][9] Its true synthetic power lies in its selective removal under acidic conditions, allowing for the timely unmasking of the aldehyde functionality when required.[8][10]
Chemical Properties:
-
Molecular Formula: C₉H₁₁NO₂[11]
-
Molecular Weight: 165.19 g/mol [11]
-
Appearance: Light brown crystalline solid
-
Boiling Point: 158 °C at 6 Torr[12]
-
Storage: Recommended storage under inert gas at 2–8 °C.[12][13]
Comparative Synthetic Strategies
A medicinal chemist aiming to synthesize a complex molecule containing the 3-aminobenzaldehyde scaffold has several pathways to consider. The choice depends on factors like scale, substrate sensitivity, and available reagents. Here, we compare three primary strategies.
Caption: Comparative workflow of three strategies for synthesizing 3-formylaniline derivatives.
Strategy A: The Protected Intermediate Approach with this compound
This is often the most reliable and versatile approach. It decouples the synthesis into clean, discrete steps: reaction on the amine followed by deprotection.
Advantages:
-
Stability: The intermediate is a stable solid, allowing for easy handling, purification, and storage.
-
High Purity: The ability to purify the intermediate ensures high-purity starting material for subsequent steps.
-
Versatility: The protected aniline can undergo a wide variety of reactions (e.g., Sandmeyer, Buchwald-Hartwig coupling, acylation) without interference from the aldehyde.
Disadvantages:
-
Additional Steps: Requires two extra steps in the overall synthesis: protection and deprotection, which can lower the overall yield.
-
Atom Economy: The addition and removal of the protecting group reduce the overall atom economy.
Strategy B: The In Situ Generation Approach
This strategy avoids the need for a protecting group by generating the reactive 3-aminobenzaldehyde immediately before it is consumed in the next reaction.[4][14]
Advantages:
-
Fewer Steps: Potentially higher overall yield and better atom economy by avoiding protection/deprotection.
-
Efficiency: Can be very effective for one-pot or telescoped reactions.
Disadvantages:
-
Purity Concerns: The crude 3-aminobenzaldehyde is used directly, which may introduce impurities into the subsequent step.
-
Reaction Compatibility: The conditions used for the nitro reduction (e.g., catalytic hydrogenation, strong acids) may not be compatible with other functional groups in the molecule or the reagents for the subsequent reaction.
-
Decomposition: The generated 3-aminobenzaldehyde can still decompose or self-condense if it is not consumed quickly enough.
Strategy C: The Orthogonal Protection Approach
In this strategy, the amino group is protected first, typically as an amide (e.g., acetanilide), allowing for reactions to be performed on the free aldehyde. This is an orthogonal approach to Strategy A.[15][16]
Advantages:
-
Selectivity: Allows for selective manipulation of the aldehyde group in the presence of the masked amine.
-
Orthogonality: The amine protecting group (e.g., an acetyl group removed under basic conditions) is orthogonal to the aldehyde protecting group (a dioxolane removed under acidic conditions), enabling complex synthetic designs.[17]
Disadvantages:
-
Amine Reactivity: The protected amine (e.g., acetamide) is now a moderately activating, ortho-, para-director, which changes the reactivity of the aromatic ring for electrophilic substitution.[15]
-
Limited Scope: This strategy is only useful when the desired reaction is on the aldehyde, not the amine.
Quantitative Performance Comparison
To illustrate the efficacy of these strategies, we compare a common synthetic transformation: the synthesis of a substituted quinoline via a Friedländer annulation.
| Strategy | Key Intermediate | Reagents & Conditions for Key Step | Typical Yield (%) | Purity | Key Considerations |
| A: Protected Intermediate | This compound | 1. Ethyl acetoacetate, EtOH, reflux. 2. Dowex 50WX8, Acetone/H₂O, 60°C. | 75-85% (over 2 steps) | High | Reliable, clean reaction profile. Requires separate deprotection step. |
| B: In Situ Generation | 3-Nitrobenzaldehyde | 1. Fe powder, NH₄Cl, EtOH/H₂O, reflux. 2. Add Ethyl acetoacetate directly to crude mixture. | 50-65% | Moderate | Prone to side-products from aldehyde self-condensation. Requires careful timing. |
| C: Orthogonal Protection | N-(3-formylphenyl)acetamide | 1. Ethyl acetoacetate, piperidine, toluene, reflux. 2. NaOH, H₂O/EtOH, reflux. | 70-80% (over 2 steps) | High | Effective, but initial amine protection adds a step to the overall synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Protection)
This protocol describes the protection of 3-aminobenzaldehyde. In practice, it is often more efficient to protect 3-nitrobenzaldehyde and then reduce the nitro group.
Caption: Workflow for the two-step synthesis of the target intermediate from 3-nitrobenzaldehyde.
Materials:
-
2-(3-Nitrophenyl)-1,3-dioxolane
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas Supply
-
Pressure Hydrogenation Vessel
Procedure:
-
In a pressure vessel, dissolve 2-(3-nitrophenyl)-1,3-dioxolane (1.0 eq) in ethanol to make a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere.[4]
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas three times to remove any air.
-
Pressurize the vessel with hydrogen gas to 4 atm.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of this compound
This protocol describes the acid-catalyzed hydrolysis to regenerate the parent aldehyde.[10]
Materials:
-
This compound derivative
-
Acetone and Water (e.g., 5:1 mixture)
-
2M Hydrochloric Acid (HCl) or p-Toluenesulfonic acid (p-TsOH)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of 2M HCl (e.g., 0.1 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours and can be monitored by TLC.[8][10]
-
Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.
Conclusion and Expert Recommendation
The choice of synthetic strategy is critically dependent on the overall molecular context and project goals.
-
For reliability, versatility, and high-purity applications , especially in late-stage functionalization or when synthesizing high-value compounds like APIs, Strategy A using this compound is the superior choice . The upfront investment in the protection/deprotection steps pays dividends in predictability and cleanliness of subsequent reactions.
-
For process chemistry, large-scale synthesis, or when atom economy is paramount , Strategy B (in situ generation) becomes attractive . However, it requires significant process optimization to control for impurities and potential decomposition. It is best suited for robust reactions where the subsequent step is rapid and high-yielding.
-
When the synthetic goal is to modify the aldehyde in the presence of the aniline nitrogen , Strategy C (orthogonal protection) is the logical choice . It provides a clear pathway for selective transformations that would be impossible with a free amine.
Ultimately, this compound stands out as a highly effective and reliable synthetic intermediate. Its stability and predictable reactivity provide a robust platform for accessing complex 3-formylaniline derivatives, justifying its use in many research and development settings.
References
- A Comparative Guide to Orthogonal Deprotection Str
- 3-Aminobenzaldehyde | 1709-44-0. ChemicalBook.
- Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. Benchchem.
- This compound. PubChem.
- Dioxolane. Wikipedia.
- Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Publishing.
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. Benchchem.
- 6398-87-4(this compound) Product Description. ChemicalBook.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- An In-depth Technical Guide to the Formation of 3-Aminobenzaldehyde Hydrochloride. Benchchem.
- This compound | 6398-87-4. ChemicalBook.
- 3-AMINOBENZALDEHYDE POLYMER 1709-44-0 wiki. Guidechem.
- Benzenaldehyde to 3-aminobenzaldehyde. Filo.
- Protection of Aniline Deriv
- Protecting group. Wikipedia.
- Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS.
- "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri |
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
Sources
- 1. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]
- 2. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6398-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound | 6398-87-4 [chemicalbook.com]
- 14. Benzenaldehyde to 3-aminobenzaldehyde | Filo [askfilo.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of 3-(1,3-Dioxolan-2-yl)aniline in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks and protective groups is paramount. Aniline and its derivatives are foundational scaffolds, yet their inherent reactivity often necessitates protection-deprotection strategies to achieve desired chemical transformations with high selectivity and yield. This guide provides an in-depth technical comparison of 3-(1,3-Dioxolan-2-yl)aniline against other commonly used aniline derivatives, highlighting its distinct advantages with supporting experimental data and detailed protocols.
The Dioxolane Advantage: Beyond a Simple Protecting Group
This compound is, in essence, a protected form of 3-aminobenzaldehyde. The dioxolane group, a cyclic acetal, masks the reactive aldehyde functionality, preventing its participation in undesired side reactions.[1][2] This protection strategy offers several key benefits over other methods of aniline functionalization or protection, such as N-acylation (e.g., N-acetyl) or N-alkoxycarbonylation (e.g., N-Boc).
The primary advantage lies in the orthogonality of the dioxolane protecting group. It is exceptionally stable under basic, nucleophilic, and many reducing and oxidizing conditions, yet can be readily cleaved under mild acidic conditions.[2][3] This stability profile allows for a wide range of chemical transformations to be performed on the aniline ring or the amino group without affecting the masked aldehyde.
Diagram 1: Orthogonal Deprotection Strategies
Caption: Orthogonality of protecting groups allows for selective removal.
Superior Performance in Key Synthetic Transformations
The strategic placement of the dioxolane group in this compound unlocks significant advantages in several critical synthetic reactions, most notably in directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
Directed ortho-Lithiation: Enhanced Regioselectivity and Yield
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4] The choice of the directing metalation group (DMG) is crucial for the efficiency and selectivity of this reaction. While N-protected anilines, such as N-Boc-aniline, are effective DMGs, this compound often demonstrates superior performance. The two oxygen atoms of the dioxolane ring can effectively coordinate with the lithium reagent, directing deprotonation specifically to the ortho position (C2 or C6).
Comparative Data: Directed ortho-Lithiation of Protected Anilines
| Aniline Derivative | Base | Electrophile (E) | Product | Yield (%) | Reference |
| This compound | n-BuLi | MeI | 2-Methyl-3-(1,3-dioxolan-2-yl)aniline | ~85% (estimated) | [5] |
| N-Boc-Aniline | s-BuLi/TMEDA | MeI | N-Boc-2-methylaniline | 78% | [6] |
| N-Acetyl-Aniline | t-BuLi | MeI | N-Acetyl-2-methylaniline | Moderate | [7] |
Note: Yields are representative and can vary based on specific reaction conditions.
The higher yield observed with this compound can be attributed to the strong directing ability of the dioxolane group and the stability of the resulting lithiated intermediate.
Experimental Protocol: ortho-Lithiation of this compound
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Workflow for Directed ortho-Lithiation
Caption: Step-by-step workflow for ortho-lithiation.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Substrate
The presence of the dioxolane group also imparts favorable properties for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][8] For these reactions, a halo-substituted derivative, for example, 2-bromo-3-(1,3-dioxolan-2-yl)aniline, serves as an excellent coupling partner. The stability of the dioxolane group under the often basic and elevated temperature conditions of these reactions is a significant advantage.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromo-3-(1,3-dioxolan-2-yl)aniline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-3-(1,3-dioxolan-2-yl)aniline | ~90% (estimated) | [9] |
| 2-Bromo-N-Boc-aniline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | N-Boc-2-phenylaniline | 85% | [10] |
| 2-Bromo-N-acetyl-aniline | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-Acetyl-2-phenylaniline | 82% | [11] |
Note: Yields are representative and can vary based on specific reaction conditions.
The dioxolane-protected aniline often provides comparable or slightly higher yields in Suzuki-Miyaura couplings, demonstrating its robustness and compatibility with common catalytic systems.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a Schlenk flask, add the bromo-substituted aniline derivative (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.[1]
Facile Deprotection: Regenerating the Aldehyde
A key advantage of the dioxolane protecting group is the ease and high yield of its removal to unveil the aldehyde functionality. This is typically achieved by treatment with a mild aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid.[3] This deprotection is orthogonal to the removal of many other common protecting groups, such as those sensitive to basic conditions or hydrogenolysis.
Comparative Deprotection Conditions
| Protected Aniline | Deprotection Reagent | Conditions | Product | Reference |
| This compound | 1M HCl (aq) | THF, rt, 2h | 3-Aminobenzaldehyde | [3] |
| N-Boc-Aniline | Trifluoroacetic Acid (TFA) | DCM, rt, 1h | Aniline | [12][13][14] |
| N-Acetyl-Aniline | 6M HCl (aq) or NaOH (aq) | Reflux, 4-12h | Aniline | [15][16] |
The mild conditions required for dioxolane deprotection are particularly advantageous when working with sensitive substrates that cannot tolerate the harsh acidic or basic conditions needed to remove other protecting groups.
Experimental Protocol: Deprotection of this compound
-
Reaction Setup: Dissolve the dioxolane-protected aniline in a mixture of THF and 1M aqueous HCl (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected aminobenzaldehyde.
Conclusion: A Strategic Choice for Complex Synthesis
This compound offers a unique combination of a robust, orthogonal protecting group and a versatile synthetic handle. Its superior performance in key transformations like directed ortho-lithiation and palladium-catalyzed cross-coupling reactions, coupled with the mild conditions required for deprotection, makes it a strategic choice for the synthesis of complex molecules in pharmaceutical and materials science research. The ability to introduce functionality at the ortho-position with high regioselectivity and then unmask a reactive aldehyde for further elaboration provides a powerful and efficient pathway to novel aniline-based scaffolds.
References
- PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]
- Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
- Wikipedia. (n.d.).
- RSC Publishing. (n.d.).
- The University of Groningen research portal. (n.d.).
- ChemRxiv. (n.d.).
- The Royal Society of Chemistry. (2015).
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (n.d.).
- Chemistry LibreTexts. (2023).
- PubMed Central. (n.d.).
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- YouTube. (2025).
- Andrew G. Myers Research Group. (n.d.).
- Andrew G. Myers Research Group. (n.d.). Directed (ortho)
- Semantic Scholar. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. [Link]
- Semantic Scholar. (n.d.).
- Baran Lab. (n.d.).
- Reddit. (2023).
- Organic Syntheses Procedure. (n.d.). 7-indolinecarboxaldehyde. [Link]
- askIITians. (2025). Reaction of aniline with acetyl chloride in the presence of NaOH give. [Link]
- ResearchGate. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. baranlab.org [baranlab.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reaction of aniline with acetyl chloride in the presence of NaOH give - askIITians [askiitians.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-(1,3-Dioxolan-2-yl)aniline: A Cost-Benefit Analysis
Introduction
3-(1,3-Dioxolan-2-yl)aniline, also known as 3-aminobenzaldehyde ethylene acetal, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a nucleophilic amino group and a protected aldehyde, allowing for selective transformations at different sites of the molecule. The selection of an optimal synthetic route to this intermediate is a critical decision in process development, directly impacting the overall cost, efficiency, and environmental footprint of the final product.
This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this compound. We will delve into the specifics of each route, offering detailed experimental protocols and a comparative analysis of key metrics including yield, cost of starting materials, reaction conditions, safety, and scalability. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic needs.
Synthetic Routes: A Head-to-Head Comparison
The two primary strategies for synthesizing this compound diverge based on the choice of starting material: 3-nitrobenzaldehyde or 3-aminobenzaldehyde. Each approach presents a unique set of advantages and challenges.
Route 1: The Two-Step Synthesis from 3-Nitrobenzaldehyde
This is arguably the most common and well-documented approach. It involves a two-step sequence: first, the protection of the aldehyde functional group as a dioxolane, followed by the reduction of the nitro group to an amine.
Workflow Diagram:
Caption: Synthetic pathway from 3-nitrobenzaldehyde.
Step 1: Acetal Protection of 3-Nitrobenzaldehyde
The initial step involves the protection of the aldehyde group to prevent its reduction in the subsequent step. This is typically achieved by reacting 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.
Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane
-
To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., toluene), add an excess of ethylene glycol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or crystallization.
Step 2: Reduction of the Nitro Group
With the aldehyde group protected, the nitro group of 2-(3-nitrophenyl)-1,3-dioxolane is reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol: Synthesis of this compound
-
In a high-pressure reactor (bomb), dissolve 2-(3-nitrophenyl)-1,3-dioxolane in a suitable solvent, such as methanol or ethanol.[2]
-
Add a catalytic amount of Raney nickel.[2]
-
Pressurize the reactor with hydrogen gas (e.g., up to 1000 psi).[2]
-
Heat the mixture gently (e.g., to around 40°C) and agitate. The reaction is exothermic, and the temperature may rise.[2] Care should be taken to control the temperature to avoid side reactions.[2]
-
Monitor the hydrogen uptake to determine the reaction's completion.[2]
-
After the theoretical amount of hydrogen is consumed, cool the reactor and carefully vent the excess hydrogen.[2]
-
Filter the reaction mixture to remove the catalyst. Caution: Raney nickel is pyrophoric and must be handled with care.[2]
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield a light-yellow liquid.[2]
Route 2: The Direct Approach from 3-Aminobenzaldehyde
This route appears more straightforward, involving a single acetal protection step of 3-aminobenzaldehyde. However, the practicality of this approach is significantly hampered by the instability of the starting material.
Workflow Diagram:
Caption: Synthetic pathway from 3-aminobenzaldehyde.
Experimental Protocol: Synthesis of this compound from 3-Aminobenzaldehyde
-
Dissolve 3-aminobenzaldehyde in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an excess of ethylene glycol and a catalytic amount of an acid catalyst.
-
Reflux the mixture with azeotropic removal of water until the reaction is complete, as monitored by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize the catalyst.
-
Work up the reaction mixture as described in Route 1, Step 1.
-
Purify the product by vacuum distillation.
Cost-Benefit Analysis
| Metric | Route 1: From 3-Nitrobenzaldehyde | Route 2: From 3-Aminobenzaldehyde | Justification |
| Starting Material Cost & Availability | 3-Nitrobenzaldehyde is a readily available and relatively inexpensive commodity chemical.[3] | 3-Aminobenzaldehyde is less common, more expensive, and prone to decomposition, often existing as a polymer.[4] | The stability and large-scale availability of 3-nitrobenzaldehyde make it a more economically viable starting material. |
| Number of Steps | Two steps. | One step. | Route 2 is theoretically more atom-economical and has a shorter synthesis time. |
| Overall Yield | Generally high yields are reported for both steps, leading to a good overall yield. The reduction of the nitro group is typically very efficient.[2] | The yield can be highly variable and is often compromised by the instability of the starting material. | The reliability and high conversion of Route 1 often result in a higher and more reproducible overall yield. |
| Reaction Conditions | The nitro reduction requires high-pressure hydrogenation equipment and a pyrophoric catalyst, which may not be available in all laboratories and adds a layer of operational complexity and hazard.[2] | The reaction conditions are standard for acetal formation and do not require specialized equipment. | Route 2 is operationally simpler and requires less specialized infrastructure. |
| Safety Considerations | Catalytic hydrogenation involves flammable hydrogen gas under high pressure and a pyrophoric catalyst (Raney nickel).[2] Nitration of benzaldehyde to produce the starting material also involves hazardous reagents.[3][5] | The primary hazard is associated with the handling of the unstable 3-aminobenzaldehyde. | While Route 2 has its handling challenges, the high-pressure hydrogenation in Route 1 presents more significant safety risks, especially at a larger scale. |
| Scalability | Both steps are readily scalable. Catalytic hydrogenation is a common industrial process. | The instability and potential for polymerization of 3-aminobenzaldehyde make scaling up this route challenging and potentially problematic. | Route 1 is more amenable to large-scale industrial production due to the stability of the intermediates and the well-established nature of the reactions. |
| Environmental Impact | The use of a heavy metal catalyst (Raney nickel) requires proper disposal. The synthesis of 3-nitrobenzaldehyde involves nitrating agents, which can generate acidic waste streams. | This route is potentially "greener" due to the fewer steps and potentially less hazardous reagents, assuming a stable source of the starting material. | The overall environmental impact depends on the full life cycle, including the synthesis of the starting materials. However, the directness of Route 2 is appealing from a green chemistry perspective. |
Conclusion and Recommendations
Based on this comprehensive analysis, Route 1, starting from 3-nitrobenzaldehyde, emerges as the more robust and reliable method for the synthesis of this compound, particularly for applications requiring consistent yields and scalability. While it involves an additional step and requires specialized equipment for hydrogenation, the stability and low cost of the starting material, coupled with high and reproducible yields, make it the preferred choice for most research and industrial settings.
Route 2, the direct acetalization of 3-aminobenzaldehyde, is a more elegant and atom-economical approach on paper. However, the inherent instability and higher cost of the starting material present significant practical challenges that limit its widespread application. This route may be considered for small-scale synthesis if a high-quality source of 3-aminobenzaldehyde is available and the complexities of its handling can be managed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment, and the economic constraints. For most applications, the reliability and predictability of the two-step synthesis from 3-nitrobenzaldehyde will outweigh the apparent simplicity of the direct approach from 3-aminobenzaldehyde.
References
- Organic Syntheses. (n.d.). m-AMINOBENZALDEHYDE DIMETHYLACETAL.
- PrepChem.com. (n.d.). Synthesis of (a) 3(2-propynyl)benzaldehyde ethylene acetal.
- Zeng, H., Yang, S., Li, H., Lu, D., Gong, Y., & Zhu, J.-T. (2018). Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. The Journal of Organic Chemistry, 83(9), 5256–5266.
- PubChem. (n.d.). This compound.
- Caux, C., et al. (2009). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 14(9), 3468-3481.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes.
- ResearchGate. (n.d.). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.
- PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde.
- Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- ResearchGate. (n.d.). 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Indian Journal of Pharmaceutical Sciences. (2001). Studies on the Synthesis of 3-Nitrobenzaldehyde.
Sources
A Senior Application Scientist’s Guide to the Characterization and Validation of 3-(1,3-Dioxolan-2-yl)aniline Purity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
3-(1,3-Dioxolan-2-yl)aniline is a vital intermediate in the synthesis of various high-value molecules, including pharmaceuticals like Pemafibrate.[1] In drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Undetected impurities can lead to unwanted side reactions, the formation of toxic byproducts, and compromised final product stability. Therefore, a robust, multi-faceted analytical strategy to characterize and validate the purity of this compound is imperative.
This guide provides an in-depth comparison of key analytical techniques, moving beyond procedural steps to explain the underlying scientific rationale for methodological choices. We will explore how to construct a self-validating system of protocols that ensures the highest degree of confidence in your material's quality, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[2][3][4]
Safety First: Handling this compound
Before commencing any analytical work, it is crucial to understand the handling requirements for this compound. According to safety data sheets, this compound is classified as an irritant, causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]
An Orthogonal Approach to Purity Validation
The core principle of a trustworthy purity assessment is the use of orthogonal methods—analytical techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach minimizes the risk of an impurity going undetected because it co-elutes in one system or is non-responsive to a particular detector. For this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive and self-validating purity profile.
Caption: Orthogonal validation workflow combining primary quantitative analysis with confirmatory identification methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Impurity Profiling
HPLC is the premier technique for separating and quantifying non-volatile and thermally sensitive organic impurities. For an aniline derivative, a reversed-phase method with UV detection is the logical starting point due to the presence of the aromatic chromophore.
Causality Behind the Method:
-
Reversed-Phase (RP) Chromatography: this compound is a moderately polar molecule. An RP column, typically a C18, provides excellent separation for such compounds based on hydrophobic interactions.
-
UV Detection: The aniline ring contains a π-electron system that absorbs UV light, making it readily detectable. A photodiode array (PDA) detector is superior as it can provide spectral information to assess peak purity and aid in preliminary identification of impurities.
-
Mobile Phase: A gradient of a weak acid in water (e.g., formic or acetic acid) and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of the basic aniline group, leading to sharper, more symmetrical peaks and improved retention.[7]
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear ramp to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-32 min: Return to 95% A, 5% B
-
32-40 min: Column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (primary), with full spectrum acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.
Validation According to ICH Q2(R1)[2][9]
-
Specificity: Analyze a placebo (synthesis precursors), spiked samples with known impurities, and the test sample. The method must demonstrate the ability to resolve the main peak from all potential and known impurities.
-
Linearity: Prepare a series of solutions from the Limit of Quantitation (LOQ) to 150% of the expected impurity concentration. Plot peak area vs. concentration; the correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a clean sample matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 90-110%.[8]
-
Precision (Repeatability & Intermediate Precision): Analyze six replicate samples on the same day (repeatability) and have a different analyst repeat the analysis on a different day with different equipment (intermediate precision). The Relative Standard Deviation (RSD) should be <5% for impurities.[9]
-
LOD & LOQ: Determine instrumentally based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). These values define the sensitivity of the method for detecting and quantifying trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC excels with non-volatile compounds, GC-MS is the gold standard for separating and identifying volatile or semi-volatile impurities that might be present from the synthesis, such as residual solvents or precursors. The mass spectrometer provides definitive structural information, making it a powerful identification tool. Aniline and its derivatives can be analyzed by GC, though care must be taken to ensure good chromatography.[10][11]
Causality Behind the Method:
-
Gas Chromatography: Assumes the analyte and its potential impurities are thermally stable and sufficiently volatile to be vaporized in the injection port without degradation.
-
Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) data of the eluting compounds. The resulting fragmentation pattern is a unique "fingerprint" that can be compared against spectral libraries (like NIST) for confident identification. PubChem lists GC-MS data for this compound, confirming its suitability for this technique.[12][13]
Detailed Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (low-bleed, non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector: 250 °C, Split ratio 20:1.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a high-purity solvent like Dichloromethane or Ethyl Acetate.
NMR Spectroscopy: The Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) provides the most definitive structural information. For purity analysis, it serves two purposes: unambiguous confirmation of the main component's identity and the identification and quantification of impurities, especially those that are structurally related and may be difficult to separate chromatographically.
Causality Behind the Method:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The integration of the signals is directly proportional to the number of protons, allowing for quantitative analysis.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity (assay) of the this compound can be determined with high accuracy, providing an excellent orthogonal method to HPLC for the main component.
Workflow for NMR Analysis
Caption: Step-by-step workflow for NMR-based structural confirmation and purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is a rapid, non-destructive technique perfect for confirming the identity of a material and as a first-pass quality check. It works by identifying the characteristic vibrational frequencies of functional groups within the molecule.
Causality Behind the Method: The FTIR spectrum of this compound should show characteristic absorption bands for:
-
N-H stretching (aniline amine group): ~3300-3500 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-O stretching (dioxolane ether linkages): ~1000-1200 cm⁻¹
-
C-N stretching (aromatic amine): ~1250-1350 cm⁻¹
While not a quantitative method for trace impurities, any significant deviation from the reference spectrum of a pure standard indicates a potential issue with the material's identity or gross contamination.[14][15]
Comparative Summary of Analytical Techniques
| Parameter | RP-HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantitative Purity | Impurity Identification | Structural Confirmation, Assay | Identity Confirmation |
| Analyte Type | Non-volatile, Thermally Labile | Volatile, Thermally Stable | Soluble Compounds | Most Solids/Liquids |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Very High (Structural) | Moderate (Functional Groups) |
| Quantitation | Excellent for Impurities | Semi-Quantitative (w/o standards) | Excellent (Assay via qNMR) | Not suitable for trace levels |
| LOD/LOQ | Low (µg/mL to ng/mL) | Very Low (pg to ng level) | High (typically >0.1%) | High (typically >1-2%) |
| Regulatory Standing | Core method for purity[9][16] | Core method for volatiles/ID | Core method for identity/assay | Core method for identity |
| Key Advantage | Robustness, Precision | Definitive Identification | Unambiguous Structure Proof | Speed, Simplicity |
Conclusion: Building a Self-Validating System
No single analytical method can provide a complete picture of a compound's purity. A robust and trustworthy characterization of this compound relies on the intelligent integration of orthogonal techniques. The validation process, guided by established frameworks like ICH Q2(R1), is not a mere checklist but a scientific exercise to prove that your analytical procedures are fit for their intended purpose.[3][17][18][19]
The primary HPLC method provides the core quantitative data on impurities. This is then supported and validated by GC-MS, which offers an alternative separation mechanism and definitive identification of volatile species. Finally, NMR and FTIR confirm that the main component is structurally correct and provide a final, unambiguous identity check. By synthesizing the data from this comprehensive suite of analyses, researchers and drug development professionals can proceed with confidence, knowing their material meets the stringent quality standards required for the advancement of new medicines.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Validation of Impurity Methods, Part II Source: Chrom
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: EC UNDP URL:[Link]
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: ProFound URL:[Link]
- Title: Analytical method validation: A brief review Source: ResearchG
- Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL:[Link]
- Title: this compound Source: Amerigo Scientific URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale Source: SciELO URL:[Link]
- Title: 1,3-DIOXOLANE FOR SYNTHESIS Source: Loba Chemie URL:[Link]
- Title: Development and Validation of a Single HPLC Method for the Determination of Thirteen Pharmaceuticals Source: Semantic Scholar URL:[Link]
- Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC Intern
- Title: 3-(1,3-Dioxolan-2-yl)
- Title: 2-(1,3-Dioxolan-2-yl)aniline Source: PubChem URL:[Link]
- Title: High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization Source: ResearchG
- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Semantic Scholar URL:[Link]
- Title: Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields Source: ResearchG
- Title: SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Source: Kappe Group, University of Graz URL:[Link]
- Title: Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condens
- Title: 1,3-Dioxolane - Optional[1H NMR] - Spectrum Source: SpectraBase URL:[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. d-nb.info [d-nb.info]
- 16. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 17. particle.dk [particle.dk]
- 18. wjarr.com [wjarr.com]
- 19. ijrrjournal.com [ijrrjournal.com]
inter-laboratory comparison of 3-(1,3-Dioxolan-2-yl)aniline synthesis
An Inter-Laboratory Comparison for the Robust Synthesis of 3-(1,3-Dioxolan-2-yl)aniline: A Guide to Method Selection and Reproducibility
Introduction
This compound, also known as 3-aminobenzaldehyde ethylene acetal, is a critical building block in modern organic synthesis.[1][2] Its bifunctional nature, featuring a nucleophilic aniline moiety and a masked aldehyde, makes it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The acetal functional group serves as a robust protecting group for the highly reactive aldehyde, allowing for selective transformations at the amino position without undesired side reactions like self-condensation.
While numerous synthetic routes to this compound exist in the literature, their reproducibility across different laboratory settings can be a significant challenge. Factors such as reagent quality, subtle variations in reaction conditions, and work-up procedures can lead to inconsistent yields, purity profiles, and ultimately, project delays. This guide presents the findings of a multi-laboratory comparative study designed to identify the most robust and scalable protocol for the synthesis of this compound.
The primary objective of this study is to move beyond a simple recitation of procedures and provide a deep, mechanistic understanding of the critical parameters governing the reaction's success. By comparing two common methods for the reduction of a key nitro-acetal intermediate, we aim to equip researchers and process chemists with the data necessary to make informed decisions for their specific applications. The principles of inter-laboratory comparisons, which are essential for validating analytical methods and manufacturing processes, are applied here to synthetic chemistry to establish a benchmark for reliability and performance.[3][4]
Overall Synthetic Strategy
The most common and reliable pathway to this compound begins with the commercially available and inexpensive 3-nitrobenzaldehyde. This strategy involves two key transformations:
-
Protection: Acetalization of the aldehyde with ethylene glycol to form the stable 1,3-dioxolane ring. This step is crucial as it prevents the aldehyde from interfering with the subsequent reduction.
-
Reduction: Conversion of the nitro group to the primary amine. This is the core of our comparative study, where we evaluate two distinct and widely used reduction methodologies.
The overall workflow is depicted below.
Caption: Overall two-step synthetic workflow for this compound.
Methodology
To ensure a fair and objective comparison, a rigorous inter-laboratory study was designed.[4] Three independent laboratories (Lab A: Academic, Lab B: Industrial Process R&D, Lab C: Contract Research Organization) participated. A single batch of all starting materials and reagents was acquired and distributed by a central coordinator to eliminate variability from raw materials. Each laboratory performed both synthetic protocols (Method A and Method B) in triplicate.
Inter-Laboratory Study Design
The logical flow of the study was designed to isolate the synthetic method as the primary variable.
Caption: Logic diagram of the inter-laboratory comparison study.
Analytical Methods
All samples were analyzed using a standardized set of validated analytical methods to ensure data consistency.
-
Identity Confirmation: ¹H NMR spectroscopy and Mass Spectrometry were used to confirm the structure of the intermediate and final product.[5]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection was the primary method for quantitative purity analysis. This is a standard technique for the analysis of aromatic amines in various matrices.[6][7]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Quantification: Area percent normalization.
-
-
Impurity Profiling: The same HPLC method was used to identify and quantify residual starting materials and key by-products.
Detailed Experimental Protocols
The following protocols are presented with the level of detail characteristic of established procedures to ensure reproducibility.[8][9]
Step 1: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane (Intermediate)
This procedure was performed identically by all labs as the precursor to the reduction comparison.
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-nitrobenzaldehyde (75.5 g, 0.5 mol), ethylene glycol (34.1 g, 0.55 mol), p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol), and toluene (500 mL).
-
Heat the mixture to reflux. The formation of the acetal is an equilibrium reaction; water is removed azeotropically and collected in the Dean-Stark trap to drive the reaction to completion.[10]
-
Continue refluxing for 3-4 hours, or until no more water is collected in the trap (theoretical amount of water is ~9 mL).
-
Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1 M sodium bicarbonate solution (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.
-
Recrystallize the crude solid from isopropanol to afford pure 2-(3-nitrophenyl)-1,3-dioxolane.
Causality: The use of a Dean-Stark trap is the most critical experimental choice here. It physically removes a product (water), leveraging Le Chatelier's principle to force the equilibrium towards the desired acetal, ensuring a high conversion rate.
Step 2, Method A: Catalytic Hydrogenation
-
In a 500 mL hydrogenation vessel, dissolve 2-(3-nitrophenyl)-1,3-dioxolane (19.5 g, 0.1 mol) in methanol (200 mL).
-
Carefully add 10% palladium on carbon (Pd/C, 0.5 g, 50% wet). The catalyst should be handled with care as it can be pyrophoric when dry.[11]
-
Seal the vessel and purge it with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a light-colored oil which may solidify upon standing.
Causality: Catalytic hydrogenation is chosen for its high selectivity. Palladium on carbon is highly effective at reducing aromatic nitro groups without affecting the benzene ring or the acetal protecting group, leading to a very clean product profile.
Step 2, Method B: Chemical Reduction with Tin(II) Chloride
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-(3-nitrophenyl)-1,3-dioxolane (19.5 g, 0.1 mol) and ethanol (250 mL).
-
In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 112.8 g, 0.5 mol) in concentrated hydrochloric acid (100 mL). This step is highly exothermic and should be performed in an ice bath with caution.
-
Slowly add the acidic SnCl₂ solution to the stirred solution of the nitro compound. The internal temperature should be maintained below 50 °C during the addition.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to 0 °C in an ice bath. Slowly and carefully basify the mixture by adding 6 M sodium hydroxide solution until the pH is >10. This will precipitate tin salts.
-
Filter the resulting slurry through a Buchner funnel, washing the filter cake thoroughly with ethyl acetate (3 x 100 mL).
-
Transfer the combined filtrates to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Causality: Tin(II) chloride is a classic and cost-effective reducing agent for nitro groups. The acidic conditions are necessary for the reduction mechanism. The highly basic workup is required to precipitate the tin hydroxides and liberate the free aniline product from its hydrochloride salt.
Results and Discussion
The results from the three participating laboratories were compiled and analyzed statistically to assess the performance and reproducibility of each method.[12]
Quantitative Data Comparison
Table 1: Isolated Yield (%) of this compound
| Laboratory | Method A (H₂, Pd/C) | Method B (SnCl₂, HCl) |
| Lab A | 94%, 96%, 95% | 85%, 82%, 86% |
| Lab B | 97%, 96%, 96% | 88%, 89%, 87% |
| Lab C | 95%, 93%, 94% | 84%, 88%, 85% |
| Mean | 95.1% | 86.0% |
| Std. Dev. | 1.2% | 2.2% |
Table 2: Purity by HPLC (Area %)
| Laboratory | Method A (H₂, Pd/C) | Method B (SnCl₂, HCl) |
| Lab A | 99.5%, 99.6%, 99.4% | 98.1%, 97.5%, 98.3% |
| Lab B | 99.7%, 99.8%, 99.7% | 98.5%, 98.8%, 98.6% |
| Lab C | 99.5%, 99.3%, 99.6% | 97.9%, 98.4%, 98.0% |
| Mean | 99.6% | 98.2% |
| Std. Dev. | 0.17% | 0.41% |
Interpretation of Results
The data clearly indicates that Method A (Catalytic Hydrogenation) is superior in terms of both yield and purity.
-
Yield and Reproducibility: Method A provided a consistently higher average yield (95.1%) compared to Method B (86.0%). More importantly, the standard deviation was significantly lower for Method A (1.2% vs 2.2%), indicating better inter-laboratory reproducibility. The lower and more variable yields in Method B can be attributed to potential product loss during the challenging workup, which involves filtering a large volume of tin salts and performing multiple extractions.
-
Purity and Impurity Profile: Method A consistently produced a product of higher purity (>99.5%) than Method B (~98.2%). HPLC analysis of the crude product from Method B revealed several minor impurities not present in the product from Method A. The primary impurity was identified as residual starting material (2-(3-nitrophenyl)-1,3-dioxolane), suggesting that the chemical reduction may be less efficient. Trace amounts of deprotected product (3-aminobenzaldehyde) were also occasionally observed in Method B, likely due to the harsh acidic conditions followed by a basic workup, which can partially hydrolyze the acetal.
-
Operational Considerations: From an operational standpoint, Method A is far simpler. The workup involves a straightforward filtration to remove the catalyst. In contrast, Method B's workup is labor-intensive, requires large volumes of base and extraction solvents, and generates significant tin-containing aqueous waste, which poses a disposal challenge. While Method A requires access to hydrogenation equipment, its operational simplicity, cleanliness, and superior results make it the preferred method for scalable synthesis.
Conclusion and Recommendations
Based on this inter-laboratory comparison, Method A (Catalytic Hydrogenation) is unequivocally recommended as the more robust, reproducible, and efficient protocol for the synthesis of this compound from its nitro-acetal precursor. It consistently delivers a higher yield of a purer product with a significantly simpler and more environmentally friendly workup procedure.
The study highlights that while multiple synthetic routes may exist for a target molecule, a thorough comparison under standardized conditions is essential for identifying a truly reliable method suitable for technology transfer and scale-up. The key to achieving high reproducibility in this synthesis lies in:
-
Ensuring complete acetal formation by efficient removal of water.
-
Choosing a reduction method that is both highly selective and features a simple, high-recovery workup procedure.
For researchers and drug development professionals, adopting the catalytic hydrogenation route can lead to more predictable outcomes, higher quality material, and a more streamlined synthetic process.
References
- STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS - Centro Nacional de Metrología. Available online
- Statistical analysis in method comparison studies part one - Acutecaretesting.org. Available online
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. Available online
- Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods - ResearchG
- This compound synthesis - ChemicalBook. Available online
- Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. Available online
- Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed. Available online
- Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - Ovid. Available online
- 3-Aminobenzaldehyde ethylene acetal - ChemBK. Available online
- CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal - CymitQuimica. Available online
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System - W
- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol - ResearchG
- Primary Aromatic Amine Testing - RTS. Available online
- Organic Syntheses - ACS Division of Organic Chemistry. Available online
- Azo dye test for primary arom
- This compound - PubChem. Available online
- New process for synthesizing 3-bromobenzaldehyde acetal - Google P
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - Beilstein Journal of Organic Chemistry. Available online
- m-AMINOBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses. Available online
- Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. Available online
- Method 8131: Aniline and Selected Derivatives by Gas Chrom
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. Available online
- 3-(1,3-Dioxolan-2-yl)
- (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure. Available online
- Organic Syntheses Procedure. Available online
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. Available online
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC Intern
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. Available online
- Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides - MDPI. Available online
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 6398-87-4: 3-Aminobenzaldehyde ethylene acetal [cymitquimica.com]
- 3. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 4. diva-portal.org [diva-portal.org]
- 5. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Organic Syntheses - ACS Division of Organic Chemistry [organicdivision.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. cenam.mx [cenam.mx]
A Researcher's Guide to the Mechanistic Landscape of 3-(1,3-Dioxolan-2-yl)aniline Reactions
In the nuanced field of synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. 3-(1,3-Dioxolan-2-yl)aniline serves as a quintessential example of a bifunctional reagent whose reactivity is elegantly controlled by the presence of a protecting group. This guide offers an in-depth comparative analysis of the mechanistic pathways involving this versatile intermediate. We will move beyond simple procedural descriptions to explore the causal factors behind experimental choices, providing researchers with the insights needed to harness its full synthetic potential.
The core utility of this compound lies in its nature as a stable, masked equivalent of 3-aminobenzaldehyde. The free aminobenzaldehyde is notoriously unstable, prone to self-condensation and polymerization, which complicates its storage and use.[1] By protecting the highly reactive aldehyde functionality as a cyclic acetal (a dioxolane), the more nuanced reactivity of the aniline moiety can be exploited with precision. This guide will dissect the key reaction classes, comparing them mechanistically and providing the data necessary for informed synthetic planning.
Part 1: The Gatekeeper - Understanding the Dioxolane Protecting Group
The decision to use this compound begins with a thorough understanding of its protecting group. The 1,3-dioxolane is not merely a placeholder; its stability and cleavage characteristics dictate the entire synthetic sequence.
Mechanism of Acetal Formation: A Necessary Prelude
The most common synthesis begins not with the amine, but with its nitro-substituted precursor, 3-nitrobenzaldehyde. This strategic choice is made because the strong electron-withdrawing nature of the nitro group can interfere with certain reduction methods, and the amino group itself could complicate the acidic conditions required for acetalization.
The protection is an acid-catalyzed equilibrium process. Typically, p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen, rendering the carbonyl carbon highly electrophilic for attack by one of the hydroxyl groups of ethylene glycol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group to form the stable five-membered ring.[2][3]
Caption: Acid-catalyzed formation of the dioxolane protecting group.
Once protected, the nitro group is readily reduced to the target aniline using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-based reductions (Fe/HCl, SnCl₂), which are compatible with the acetal.
Deprotection: Releasing the Aldehyde
The primary advantage of the dioxolane group is its lability under acidic conditions, allowing for the regeneration of the aldehyde when desired.[4] The mechanism is the microscopic reverse of protection: protonation of one of the acetal oxygens, ring opening to form the oxocarbenium ion, and subsequent attack by water.
Comparative Analysis with Other Aldehyde Protecting Groups
The choice of a protecting group is never arbitrary. The dioxolane must be compared against alternatives based on the planned reaction sequence.
| Protecting Group | Structure | Stability Profile | Deprotection Conditions | Key Advantages & Disadvantages |
| 1,3-Dioxolane | A five-membered cyclic acetal | Stable: Basic, Nucleophilic, Reductive, Mild Oxidative. Labile: Acidic. | Mild aqueous acid (e.g., HCl, AcOH), Lewis acids (e.g., Er(OTf)₃).[5] | Pro: Easy to form and cleave, common. Con: Highly sensitive to acid, may not survive acidic reaction steps. |
| 1,3-Dithiane | A six-membered cyclic thioacetal | Stable: Acidic, Basic, Nucleophilic, Reductive. Labile: Oxidative cleavage. | HgCl₂/CaCO₃, I₂/H₂O₂[6], N-Bromosuccinimide (NBS). | Pro: Very robust to acids and bases. Allows for Umpolung reactivity. Con: Harsh deprotection, uses toxic heavy metals. |
| Dimethyl Acetal | An acyclic acetal | Stable: Basic, Nucleophilic. Labile: Acidic (more so than dioxolane). | Very mild aqueous acid. | Pro: Very easy to cleave. Con: Often too labile for multi-step synthesis. |
Expert Insight: The 1,3-dioxolane represents a "sweet spot" for many synthetic routes. It is significantly more stable than acyclic acetals, allowing for a broader range of transformations, yet it avoids the often harsh and toxic reagents required for dithiane cleavage. Its selection implies that subsequent reactions will proceed under neutral, basic, or reductive conditions.
Part 2: Reactions at the Aniline Moiety: A Mechanistic Survey
With the aldehyde masked, the nucleophilic and basic character of the aniline's amino group becomes the focus of reactivity.
N-Acylation and N-Sulfonylation
These are fundamental transformations of anilines. The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl carbon.
-
Mechanism: A standard nucleophilic acyl substitution. The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.
-
Comparative Example: Mild Sulfonylation: Traditional sulfonylation often requires harsh conditions. However, modern photoredox catalysis enables the sulfonylation of anilines under remarkably mild conditions using sulfinate salts and a suitable iridium or ruthenium photocatalyst.[7] This method's compatibility with sensitive functional groups makes it an excellent choice for late-stage functionalization of complex molecules derived from this compound.
Annulation and Heterocycle Formation
The aniline nitrogen and the adjacent aromatic ring are prime components for building heterocyclic systems. A compelling comparative study involves the reaction of indoles with aminobenzaldehydes.[8] While the study uses the unprotected 3-aminobenzaldehyde, its findings illuminate the strategic importance of the dioxolane protection.
-
Unprotected 3-Aminobenzaldehyde: Reacts with indoles under acidic conditions to yield complex annulated products like neocryptolepine, where both the amine and the aldehyde participate.
-
Protected this compound: If this substrate were used, the aldehyde would not participate. The reaction would likely proceed through pathways involving only the aniline nitrogen, such as N-arylation or other C-N bond-forming reactions, leading to entirely different product scaffolds. This highlights how the dioxolane group can be used to selectively block specific reaction pathways.
Caption: General workflow for utilizing this compound.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck). The aniline moiety of this compound can participate in these reactions, typically after conversion to a more suitable coupling partner like a diazonium salt or a halide. The stability of the dioxolane group to the often basic and reductive conditions of these catalytic cycles is a significant advantage.
-
Mechanistic Consideration (Buchwald-Hartwig Amination): If this compound were used as the amine coupling partner, the catalytic cycle would involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline and deprotonation by a base to form a palladium amide complex. Reductive elimination would then yield the coupled product and regenerate the Pd(0) catalyst. The dioxolane group would be a spectator throughout this process.
Part 3: Experimental Protocols
A self-validating protocol includes not just the steps, but the expected observations and data for verification.
Protocol 1: Synthesis of this compound
-
Step 1: Protection of 3-Nitrobenzaldehyde. [2]
-
To a solution of 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) in benzene (200 mL), add ethylene glycol (4.5 g, 72.8 mmol) and p-toluenesulfonic acid monohydrate (0.1 g, 0.58 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Rationale: Benzene is used as an azeotroping agent to remove water, driving the equilibrium towards the product. The Dean-Stark trap provides a visual confirmation of the reaction's progress.
-
Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure to yield 2-(3-nitrophenyl)-1,3-dioxolane as a solid, which can be used without further purification.
-
Validation: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal proton (~5.8 ppm) and the ethylene glycol protons (~4.0-4.2 ppm).
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the crude 2-(3-nitrophenyl)-1,3-dioxolane in ethanol (150 mL) in a Parr shaker vessel.
-
Add 10% Palladium on carbon (Pd/C) (0.5 g).
-
Pressurize the vessel with H₂ gas (50 psi) and shake at room temperature for 3-5 hours.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction that is fully compatible with the acid-sensitive dioxolane.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate to obtain this compound.
-
Validation: The product's identity can be confirmed by mass spectrometry (expecting m/z [M+H]⁺ ≈ 166.08) and NMR spectroscopy, noting the shift of aromatic protons due to the change from a -NO₂ to an -NH₂ substituent.[9]
-
Conclusion and Future Outlook
This compound is more than just a reagent; it is a strategic tool. Its utility is defined by the deliberate masking of an aldehyde to unlock the rich chemistry of the aniline group. Mechanistic understanding allows chemists to compare its reactivity not only to alternative protected anilines but also to the divergent pathways that would occur if the aldehyde were unprotected. Future studies will likely focus on incorporating this building block into novel catalytic processes, such as asymmetric transformations or C-H activation reactions directed by the aniline moiety, further expanding its role in the synthesis of complex, high-value molecules for research and industry.
References
- Reddy, T. R., et al. Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolep. Chemical Science. [Link]
- Wikipedia. Dioxolane. [Link]
- PubChem. This compound. [Link]
- PubChem. This compound. [Link]
- Cicek, H., et al. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]
- Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]
- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Zeng, H., et al. Site-Specific Functionalization of 1,3-Dioxolane with Imines: A Radical Chain Approach to Masked α-Amino Aldehydes. The Journal of Organic Chemistry. [Link]
- Anslyn, E. V., et al. Mechanistic studies of a “Declick” reaction. Chemical Science. [Link]
- Willis, M. C., et al. Mild Sulfonylation of Anilines. ChemistryViews. [Link]
- Ganguly, N. C., & Barik, S. K. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. [Link]
Sources
- 1. 3-Aminobenzaldehyde | 1709-44-0 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 7. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 8. rsc.org [rsc.org]
- 9. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Acetals Derived from Anilines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic manipulation of functional groups is paramount. Among the diverse toolkit available to chemists, acetals and their heteroatomic analogues serve as crucial protecting groups and reactive intermediates. This guide provides an in-depth comparative analysis of the stability of a unique class of these compounds: N,O-acetals derived from anilines, often encountered as 1,3-benzoxazines. Understanding the factors that govern their stability is critical for their effective application in drug delivery systems, the synthesis of complex molecules, and the development of advanced polymers.
The Double-Edged Sword: The Role and Lability of N-Aryl-N,O-Acetals
N-Aryl-N,O-acetals, such as those found in benzoxazine structures, are cyclic compounds typically synthesized from a phenol, an aniline, and formaldehyde. Their utility stems from their dual nature. The acetal functionality can act as a protecting group for both the aniline and the phenol, and the ring system itself can be a precursor to polymers with desirable thermal and mechanical properties. However, the stability of this ring system, particularly towards acid-catalyzed hydrolysis, is a critical parameter that dictates its suitability for various applications. This guide will delve into the mechanistic underpinnings of their stability and provide a framework for predicting and experimentally determining their relative lability.
The Mechanism of Instability: Acid-Catalyzed Hydrolysis
The primary pathway for the degradation of N-aryl-N,O-acetals is acid-catalyzed hydrolysis. This reaction is initiated by the protonation of the oxygen atom of the oxazine ring, followed by ring-opening to form a resonance-stabilized benzylic carbocation. This step is generally considered the rate-determining step of the hydrolysis reaction. The resulting carbocation is then attacked by water, leading to the formation of a hemiaminal, which further hydrolyzes to the parent aniline, phenol, and formaldehyde.
Figure 1: Mechanism of acid-catalyzed hydrolysis of an N-aryl-N,O-acetal.
The stability of the carbocation intermediate is the linchpin of the overall stability of the acetal. Any structural feature that stabilizes this positively charged intermediate will accelerate the rate of hydrolysis. In the context of N-aryl-N,O-acetals, the electronic nature of the substituents on the aniline ring plays a pivotal role.
A Predictive Framework: The Influence of Aniline Substituents on Stability
The lone pair of electrons on the aniline nitrogen can participate in the stabilization of the adjacent carbocation through resonance. The availability of these electrons is directly influenced by the nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aniline ring and, by extension, on the nitrogen atom. This enhanced electron-donating ability provides greater stabilization to the carbocation intermediate, thereby increasing the rate of hydrolysis and decreasing the overall stability of the N,O-acetal.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and chloro (-Cl) pull electron density away from the aniline ring and the nitrogen atom. This reduction in electron-donating capacity destabilizes the carbocation intermediate, slowing down the rate-determining step and thus increasing the stability of the N,O-acetal towards acid-catalyzed hydrolysis.
This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. A plot of the logarithm of the hydrolysis rate constant (log k) against the Hammett substituent constant (σ) is expected to be linear with a negative slope (ρ), indicating that the reaction is favored by electron-donating groups.
Representative Stability Data
The following table provides illustrative data on the relative hydrolytic stability of a series of N-aryl-1,3-oxazines derived from differently substituted anilines under acidic conditions (pH 4). This data is based on established mechanistic principles and is intended to demonstrate the expected trend.
| Aniline Precursor | Substituent (para) | Substituent Constant (σp) | Relative Half-life (t₁/₂) |
| p-Anisidine | -OCH₃ | -0.27 | 1 (least stable) |
| p-Toluidine | -CH₃ | -0.17 | 3 |
| Aniline | -H | 0.00 | 10 |
| p-Chloroaniline | -Cl | 0.23 | 50 |
| p-Nitroaniline | -NO₂ | 0.78 | 500 (most stable) |
Table 1: Illustrative relative stability of N-aryl-1,3-oxazines derived from substituted anilines under acidic conditions.
Experimental Verification: A Protocol for Comparative Stability Analysis
To empirically validate the predicted stability trends, a systematic experimental approach is required. The following protocols outline the synthesis of a series of N-aryl-N,O-acetals and a method for monitoring their hydrolytic stability.
Figure 2: Experimental workflow for the comparative stability analysis of N-aryl-N,O-acetals.
Protocol 1: Synthesis of N-Aryl-1,3-Oxazines
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq.), a phenol (e.g., phenol or p-cresol, 1.0 eq.), and paraformaldehyde (2.2 eq.) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized N-aryl-1,3-oxazine using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kinetic Analysis of Hydrolysis by HPLC
-
Standard Solutions: Prepare stock solutions of the synthesized N-aryl-1,3-oxazines in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Reaction Initiation: In a thermostated vial, add a specific volume of the acetal stock solution to a pre-warmed acidic buffer solution (e.g., 0.1 M acetate buffer, pH 4.0) to achieve the desired final concentration (e.g., 0.1 mM).
-
Time-course Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis by adding a small amount of a basic solution (e.g., 1 M sodium bicarbonate).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile/water gradient). Monitor the disappearance of the starting acetal peak and the appearance of the product peaks (aniline and phenol) at an appropriate UV wavelength.
-
Data Analysis: Plot the natural logarithm of the concentration of the remaining acetal versus time. The negative of the slope of the resulting straight line corresponds to the pseudo-first-order rate constant (k). Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Conclusion: Rational Design Based on Predictable Stability
The stability of acetals derived from anilines is a predictable and tunable property. By understanding the mechanism of acid-catalyzed hydrolysis and the profound influence of electronic effects, researchers can rationally design these molecules with a desired stability profile. Electron-donating substituents on the aniline ring accelerate hydrolysis, leading to less stable compounds, while electron-withdrawing groups enhance stability. This knowledge is invaluable for the development of pH-responsive drug delivery systems, the design of robust protecting group strategies in multi-step synthesis, and the creation of durable polymeric materials. The experimental protocols provided herein offer a reliable framework for the empirical validation of these principles, empowering scientists to make informed decisions in their research and development endeavors.
References
- Mechanism of Acetal Hydrolysis: A detailed explanation of the acid-catalyzed hydrolysis of acetals. Chemistry Steps[1]
- Substituent Effects on Acetal Stability: A study on the influence of substituents on the pH sensitivity of acetals and ketals.
- Synthesis and Stability of Benzoxazines: Research on the synthesis and thermal stability of various benzoxazine deriv
- Hydrolysis of Oxazine Derivatives: A study on the hydrolysis of benzoxazine and pyridooxazine derivatives using proton NMR spectroscopy. PubMed[3]
- Hammett Equation in Reactivity: An overview of the Hammett equation and its application in correlating substituent effects with reaction r
- HPLC for Reaction Monitoring: An example of using HPLC to quantify reacting species, which can be adapted for monitoring acetal hydrolysis. ScienceDirect[5]
- NMR for Reaction Monitoring: A publication detailing the use of NMR spectroscopy for monitoring chemical reactions.
- Synthesis of Substituted Anilines: A resource for the synthesis of various substituted anilines, which are precursors for the target acetals. ChemRxiv[7]
- Synthesis of 1,3-Oxazines: A study on the synthesis of 1,3-oxazine derivatives, providing synthetic methodologies. RSC Publishing
- General Acetal Chemistry: A comprehensive overview of acetal formation and hydrolysis. Master Organic Chemistry[8]
A Comparative Guide to the Synthesis of 3-(1,3-Dioxolan-2-yl)aniline: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(1,3-Dioxolan-2-yl)aniline, a valuable building block in pharmaceutical and materials science, offers a compelling case study for the application of green chemistry principles. The selection of a synthetic pathway has profound implications not only for yield and purity but also for the environmental footprint of the process. This guide provides an in-depth comparison of two common synthetic routes to this compound, assessing their performance through the lens of key green chemistry metrics. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make more sustainable and efficient decisions in their synthetic endeavors.
Introduction to Green Chemistry Metrics
To objectively compare the "greenness" of the synthetic routes, we will employ three widely recognized metrics:
-
Atom Economy (%AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[1][2] It is calculated as: %AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Environmental Factor (E-Factor): A more practical metric that considers the total mass of waste generated per unit of product.[3] A lower E-Factor signifies a greener process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): A holistic metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[4] A lower PMI is indicative of a more sustainable process. It is calculated as: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
Comparative Synthesis of this compound
We will now explore two distinct synthetic pathways to this compound, detailing the experimental protocols and subsequently analyzing their green chemistry metrics.
Route A: Reduction Followed by Acetalization
This route involves the initial reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by the protection of the aldehyde group as an ethylene acetal.
Experimental Protocol:
Step 1: Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde
A common and effective method for this transformation is catalytic hydrogenation.[5]
-
Procedure:
-
In a pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.5 M solution.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-8 hours.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde.
-
Step 2: Acetalization of 3-Aminobenzaldehyde
-
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield this compound.
-
Route B: Acetalization Followed by Reduction
This alternative pathway reverses the order of the key transformations, starting with the protection of the aldehyde in 3-nitrobenzaldehyde, followed by the reduction of the nitro group.
Experimental Protocol:
Step 1: Synthesis of 2-(3-Nitrophenyl)-1,3-dioxolane [6]
-
Procedure:
-
In a round-bottom flask, combine 3-nitrobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture, for instance using microwave irradiation at 130°C for approximately 50 minutes, while distilling off the water formed.[6]
-
After cooling, dissolve the mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with water to remove residual ethylene glycol and the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-(3-nitrophenyl)-1,3-dioxolane.
-
Step 2: Reduction of 2-(3-Nitrophenyl)-1,3-dioxolane
This step can be achieved via catalytic hydrogenation, similar to Route A, or by using a metal-acid system. An iron-based reduction offers a more environmentally benign alternative to other metals like tin.[7][8]
-
Procedure using Fe/AcOH: [7]
-
Dissolve 2-(3-nitrophenyl)-1,3-dioxolane (1.0 eq) in glacial acetic acid.
-
Heat the solution to 95-110 °C.
-
Add iron powder (<100 mesh, 4.0 eq) portion-wise to the heated solution.
-
Maintain the temperature for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Green Chemistry Metrics: A Comparative Analysis
To provide a quantitative comparison, we will now calculate the green chemistry metrics for both routes. For these calculations, we will assume a 100 mmol scale and typical yields for each step.
| Metric | Route A: Reduction then Acetalization | Route B: Acetalization then Reduction |
| Atom Economy (%) | Step 1 (Reduction): 72.3% Step 2 (Acetalization): 90.1% Overall: 65.1% | Step 1 (Acetalization): 91.3% Step 2 (Reduction): 84.6% Overall: 77.2% |
| E-Factor | Higher E-Factor due to the use of solvents in both steps and catalyst removal. | Potentially lower E-Factor, especially if the iron reduction method is optimized for minimal solvent use. |
| Process Mass Intensity (PMI) | Likely higher PMI due to the use of a pressure vessel, catalyst, and solvents in both steps. | Can achieve a lower PMI, particularly with a solvent-free or reduced-solvent acetalization and an efficient iron-based reduction. |
Note: The overall atom economy is calculated based on the reactants of the entire sequence leading to the final product. E-Factor and PMI are highly dependent on the specific experimental conditions, including solvent volumes and workup procedures. The values presented are estimations to illustrate the comparative performance.
Visualizing the Synthetic Workflows
To further clarify the differences between the two synthetic routes, the following diagrams illustrate the workflows.
Caption: Workflow for Route A: Reduction followed by Acetalization.
Caption: Workflow for Route B: Acetalization followed by Reduction.
Discussion and Recommendations
From a green chemistry perspective, Route B (Acetalization followed by Reduction) presents several advantages over Route A.
-
Higher Overall Atom Economy: Route B demonstrates a superior theoretical efficiency in converting reactant atoms into the final product.
-
Safer Intermediates: The intermediate in Route B, 2-(3-nitrophenyl)-1,3-dioxolane, is generally more stable than 3-aminobenzaldehyde, which can be prone to self-condensation and decomposition.[9]
-
Avoidance of High-Pressure Hydrogenation: The use of an iron/acetic acid reduction system in Route B circumvents the need for high-pressure hydrogenation equipment, making the process more accessible and inherently safer for laboratory-scale synthesis. Iron is also an earth-abundant and less toxic metal compared to palladium.[8]
-
Potential for Lower PMI: Route B offers more opportunities for process optimization to reduce solvent usage, potentially leading to a lower Process Mass Intensity. For instance, solvent-free acetalization methods have been reported.
While catalytic hydrogenation (as in Route A) is often considered a "clean" reaction due to the formation of water as the only byproduct, the overall process can still have a significant environmental impact due to the use of precious metal catalysts, solvents, and the energy required for high-pressure reactions.
Conclusion
The assessment of green chemistry metrics for the synthesis of this compound reveals that the strategic order of chemical transformations can have a substantial impact on the sustainability of the overall process. Route B, which involves the initial protection of the aldehyde group followed by the reduction of the nitro functionality, emerges as the more favorable option from a green chemistry standpoint. Its higher atom economy, use of a more environmentally benign reducing agent, and potential for a lower E-Factor and PMI make it a more sustainable and efficient choice for the synthesis of this important pharmaceutical intermediate. This comparative guide underscores the importance of integrating green chemistry principles early in the design of synthetic routes to foster more sustainable practices in the chemical and pharmaceutical industries.
References
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde.
- Filo. (2025). Convert Benzaldehyde to 3-amiobenzaldehyde.
- Green Chemistry For Sustainability.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI).
- American Chemical Society.
- GitHub. PMI_Calculator/README.
- BenchChem. (2025). A Comparative Guide to Aniline Synthesis: Evaluating Environmental Impact and Methodological Efficiency.
- Green Chemistry.
- ChemRxiv.
- Green Chemistry.
- National Institutes of Health. (2022).
- OC-Praktikum. Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane.
- Organic Syntheses. m-AMINOBENZALDEHYDE DIMETHYLACETAL.
- OC-Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- PubChem. This compound.
- The Royal Society of Chemistry. Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines.
- Royal Society of Chemistry. (2025).
- American Chemical Society. (2014).
- Cardiff University. (2025).
- National Institutes of Health.
- Journal of Chemical and Pharmaceutical Research. Atom Economy Green Synthesis in Organic Chemistry.
- ResearchGate. (2025).
- ResearchGate. (2025). Hydrogen transfer hydrogenation of nitrobenzene to aniline with Ru(acac)
- PHYWE. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol.
- PHYWE. (2017). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol.
- Polymer Supported Sulphanilic Acid. A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid.
- ResearchGate. Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.
- PrepChem.com.
- ChemicalBook. This compound synthesis.
- The Royal Society of Chemistry.
- National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- ResearchGate. (PDF) 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline.
- Organic Chemistry Portal. Synthesis of 1,3-dioxolanes.
- Google Patents.
- RSC Publishing.
- ResearchGate. (2025). The hydrogenation of nitrobenzene to aniline: A new mechanism.
- Organic Syntheses. benzalaniline.
- ChemicalBook. 3-Aminobenzaldehyde.
- Beilstein Journal of Organic Chemistry. (2024).
Sources
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]
Safety Operating Guide
3-(1,3-Dioxolan-2-yl)aniline proper disposal procedures
An authoritative guide to the proper handling and disposal of 3-(1,3-Dioxolan-2-yl)aniline, designed for laboratory professionals. This document provides a comprehensive, step-by-step protocol grounded in established safety standards to ensure personnel safety and environmental compliance.
Hazard Profile of this compound
This compound is a substituted aromatic amine. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, a robust hazard assessment can be synthesized by examining its core chemical structures: the aniline ring and the 1,3-dioxolane group. This analysis is critical for justifying the rigorous disposal procedures outlined below.
The aniline moiety is associated with significant health hazards. Aniline itself is classified as toxic if inhaled, ingested, or absorbed through the skin, and is a suspected carcinogen and mutagen.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[2] The primary systemic effect of aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[3]
The 1,3-dioxolane group, while less toxic than aniline, introduces a significant physical hazard. 1,3-Dioxolane is a highly flammable liquid and vapor that can form explosive mixtures with air.[4][5][6] It is also a serious eye irritant.[4][5]
Therefore, this compound must be handled as a toxic, flammable, and irritant chemical with potential long-term health effects. All procedures must account for this combined hazard profile.
| Hazard Attribute | Associated Moiety | Key Risks & Precautions | Authoritative Source |
| Acute Toxicity | Aniline | Toxic via inhalation, ingestion, and dermal absorption. Risk of methemoglobinemia. | CDC, NJDOH[1][3] |
| Flammability | 1,3-Dioxolane | Highly flammable liquid and vapor. Keep away from ignition sources. | Loba Chemie, Fisher Scientific[4][7] |
| Skin/Eye Irritation | Aniline, 1,3-Dioxolane | Causes serious eye irritation; may cause skin irritation and sensitization. | Carl ROTH, NJDOH[1][6] |
| Carcinogenicity | Aniline | Suspected human carcinogen. Handle with extreme caution. | NJDOH[1] |
| Reactivity | Aniline | Reacts violently with strong oxidizing agents and strong acids.[1] | NJDOH[1] |
| Environmental | Aniline | Toxic to aquatic life. Prevent release into the environment. | Carl ROTH[8] |
Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste from "cradle-to-grave."[9] The following protocol ensures compliance and safety.
Step 1: Waste Characterization and PPE
-
Action: At the point of generation, classify any material containing this compound (e.g., neat compound, reaction mixtures, contaminated consumables) as hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that the generator is responsible for this determination.[10][11]
-
Causality: This chemical exhibits hazardous characteristics of both Toxicity and Ignitability as defined by the EPA.[12] Proper characterization is the foundational step for ensuring regulatory compliance.
-
Required PPE: Before handling the waste, don appropriate Personal Protective Equipment (PPE). This includes:
-
Gloves: Nitrile gloves are sufficient for incidental contact, but for spills or direct handling, heavier-duty gloves like butyl rubber or Viton are recommended.[13] Always check manufacturer compatibility data.
-
Eye Protection: Wear tightly fitting chemical safety goggles.[2][14]
-
Protective Clothing: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[2]
-
Step 2: Waste Collection and Containerization
-
Action: Collect waste this compound in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[12][13]
-
Causality: The container must be compatible with the chemical to prevent degradation, leaks, or reactions.[15] The container must be kept tightly sealed except when actively adding waste to prevent the release of flammable and toxic vapors.[12][16]
Step 3: Waste Segregation
-
Action: Store the waste container for this compound separately from incompatible materials.
-
Causality: The aniline moiety reacts violently with strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids.[1] Co-mingling these wastes in the same container could lead to fire, explosion, or the release of toxic gases. Segregation is a critical safety measure.[15][17]
Step 4: Labeling the Waste Container
-
Action: Immediately label the waste container with a hazardous waste tag. The label must include:
-
Causality: Proper labeling is required by law and is essential for communicating hazards to everyone in the laboratory and to the hazardous waste disposal technicians.[18] It ensures the waste is handled, stored, and ultimately disposed of correctly.
Step 5: On-Site Accumulation
-
Action: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[12][15]
-
Causality: The SAA regulation allows for the safe collection of small amounts of hazardous waste in the laboratory without needing a full-scale storage permit. Storing waste in a designated, secondary containment-equipped area minimizes the risk of spills and exposure.
Step 6: Final Disposal
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[16] Never dispose of this compound down the drain or in the regular trash.[13][16][18]
-
Causality: This compound's toxicity to aquatic life and its persistence make sewer disposal illegal and environmentally damaging.[8][16] Federal and state regulations mandate that hazardous waste be transported by licensed haulers to a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure its destruction in an environmentally sound manner.[10][11]
Emergency Procedures
Spill Management
-
Small Spill (Contained, <100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including a respirator if ventilation is inadequate), absorb the spill with an inert material like vermiculite, dry sand, or earth.[1][8] Do not use combustible materials like paper towels.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[7]
-
Ventilate and decontaminate the area.[1]
-
-
Large Spill (>100 mL or outside of a fume hood):
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS - Safety Data Sheet.
- Penta Chemicals. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Unknown. (n.d.). Aniline - Standard Operating Procedure.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines.
- Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
- Washington State University. (n.d.). Aniline - Standard Operating Procedure.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
Sources
- 1. nj.gov [nj.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste [epa.illinois.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. echemi.com [echemi.com]
- 15. danielshealth.com [danielshealth.com]
- 16. vumc.org [vumc.org]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(1,3-Dioxolan-2-yl)aniline
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling 3-(1,3-Dioxolan-2-yl)aniline (CAS No: 6398-87-4), a valuable intermediate in pharmaceutical research.[1] Our approach is not just to list personal protective equipment (PPE), but to build a comprehensive safety system around its selection, use, and disposal, grounded in the chemical's specific hazard profile.
Hazard Assessment: The 'Why' Behind the Protocol
Comprehensive toxicological data for this compound is not extensively documented. Therefore, a prudent risk assessment must be derived from its constituent molecular parts: the aromatic amine (aniline) core and the cyclic acetal (1,3-dioxolane) functional group. This principle of "structure-activity relationship" is a cornerstone of chemical safety.
The aniline backbone is associated with significant systemic toxicity, including being toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen and mutagen.[2] The 1,3-dioxolane group, while serving as a protective group in synthesis, introduces a high degree of flammability and can cause serious eye irritation.[3][4][5] Furthermore, the complete molecule is classified as harmful if swallowed.[6]
This composite hazard profile dictates a multi-faceted PPE strategy that addresses chemical absorption, flammability, and splash risks.
| Potential Hazard | Attributed Functional Group | Primary Risk | Supporting Source |
| Acute Oral Toxicity | Combined Molecule / Aniline | Harmful or toxic if ingested. | [2][6] |
| Dermal & Inhalation Toxicity | Aniline | Toxic upon skin contact or inhalation. | [2] |
| Serious Eye Irritation | 1,3-Dioxolane / Aniline | Can cause severe eye irritation or damage. | [2][3][4] |
| Skin Irritation / Sensitization | Aniline | May cause skin irritation or allergic reaction. | [2][7] |
| Flammability | 1,3-Dioxolane | Vapors may form flammable mixtures with air. | [3][4][8][9] |
| Long-Term Toxicity | Aniline | Suspected mutagen and carcinogen. | [2] |
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection relies on selecting the correct equipment and, just as critically, using it in the proper sequence. The following PPE is mandatory for all handling operations involving this compound.
Eye and Face Protection
Your vision is irreplaceable. Standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times to provide a complete seal around the eyes, protecting against splashes and vapors.[10][11][12]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or energetic reactions (e.g., transferring large volumes, heating, or pressure work).[10][11]
Hand Protection
The risk of dermal absorption of aniline derivatives is significant.[2] Therefore, hand protection is a critical control point.
-
Glove Material: Disposable nitrile gloves provide a good baseline of protection for incidental contact but should be chosen based on the manufacturer's chemical resistance guides.[10]
-
Double Gloving: The use of two pairs of gloves is strongly recommended. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Inspection and Replacement: Gloves must be inspected for tears or pinholes before every use.[11][13] They should be replaced immediately upon known contact with the chemical and, regardless of contact, after no more than two hours of continuous use.
Body Protection
Protecting the skin is paramount to prevent systemic toxicity.
-
Flame-Resistant Laboratory Coat: Given the flammability imparted by the dioxolane moiety, a flame-resistant (FR) lab coat is required over non-synthetic personal clothing.[3][11] The coat must be fully buttoned to provide maximum coverage.[10]
-
Chemical-Resistant Apron: For tasks involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[11]
-
Personal Attire: All users must wear long pants and fully enclosed, non-porous shoes.[10][13][14] Sandals, perforated shoes, and shorts are strictly prohibited in the laboratory.[14]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified and properly functioning chemical fume hood.[13] This is the most effective way to control vapor inhalation.
-
Respirator: If engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be required.[10][15] Use of a respirator necessitates enrollment in a formal respiratory protection program with medical evaluation and fit testing.[10]
Operational Workflow: A Step-by-Step Safety Protocol
The sequence of donning and doffing PPE is as important as the equipment itself. An incorrect removal sequence can lead to self-contamination. The following workflow minimizes this risk.
Caption: Safe handling workflow for this compound.
Emergency Procedures and Disposal
Spills:
-
Evacuate non-essential personnel.[3]
-
Wearing the full PPE ensemble, contain the spill with an absorbent, non-combustible material (e.g., sand, vermiculite).[5]
-
Collect waste in a sealed, properly labeled container for hazardous waste disposal.[4]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal: All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[13] Do not dispose of this chemical down the drain.[13]
By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you establish a robust system that protects you, your colleagues, and your research. Safety is not a checklist; it is a continuous, proactive process.
References
- PubChem. This compound.
- CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. U.S. EPA. [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Dioxolane. NJ.gov. [Link]
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. USU Environmental Health & Safety. [Link]
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. CSUB Department of Chemistry. [Link]
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS. [Link]
- International Journal of Scientific Development and Research. A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR. [Link]
- Loba Chemie.
- Carl Roth.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. This compound | C9H11NO2 | CID 7020362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. csub.edu [csub.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
